"Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" CAS number 691348-86-4 properties
The following technical guide details the properties, synthesis, and application of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CAS 691348-86-4). This document is structured for researchers in medicinal chemistry and pr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and application of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CAS 691348-86-4). This document is structured for researchers in medicinal chemistry and process development.
A Key Scaffold for Peptidomimetic Drug Discovery
Executive Summary & Chemical Identity
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CAS 691348-86-4) is a specialized
-amino--keto ester used primarily as a building block in the synthesis of protease inhibitors, specifically for the Hepatitis C Virus (HCV) NS3/4A serine protease. Its structure mimics the transition state of peptide bond hydrolysis, making it a critical "warhead" precursor in Structure-Activity Relationship (SAR) studies for antiviral therapeutics.[1]
Unlike standard amino acids, this molecule features a reactive
-keto functionality directly adjacent to the cyclohexyl ring, introducing unique stereoelectronic properties that enhance binding affinity in hydrophobic pockets (e.g., the S1 or S1' subsite of viral proteases).[1]
The stability and handling of CAS 691348-86-4 are dictated by its
-keto amine motif. The free base is prone to self-condensation (pyrazine formation), so it is almost exclusively isolated and stored as a hydrochloride or tosylate salt.[1]
Parameter
Value / Characteristic
Note
Appearance
Off-white to pale yellow solid (as HCl salt)
Free base is an unstable oil.
Solubility
Soluble in MeOH, DMSO, DMF; Sparingly soluble in .[1]
Prone to decarboxylation if ester is hydrolyzed.[1]
Synthetic Routes & Process Chemistry
The synthesis of
-amino--keto esters requires protecting the amine to prevent self-condensation while establishing the carbon-carbon bond between the amino acid backbone and the cyclohexyl side chain. The most robust method involves the Isocyanoacetate Route (Passerini/Davidson type chemistry).[1]
3.1. Primary Synthetic Protocol: The Isocyanoacetate Route
This method avoids racemization and harsh conditions, utilizing the unique reactivity of isocyanides.[1]
Mechanism:
C-Acylation: Methyl isocyanoacetate is deprotonated to form an
-metalated isocyanide.
Addition: This nucleophile attacks Cyclohexanecarbonyl chloride.[1]
Cyclization: The intermediate closes to form a 5-methoxyoxazole.[1]
, 0.5 eq) or Potassium tert-butoxide (), THF (anhydrous).[1]
Formation of Enolate: Suspend
and Triethylamine in dry THF at 0°C. Add Methyl isocyanoacetate dropwise. Stir for 30 min to form the magnesium enolate.
Acylation: Add Cyclohexanecarbonyl chloride dropwise, maintaining temperature < 5°C. The reaction is exothermic.
Oxazole Formation: Allow the mixture to warm to room temperature and stir for 4–6 hours. The intermediate 5-methoxy-4-(cyclohexylcarbonyl)oxazole forms.
Hydrolysis: Quench the reaction with 2N HCl/MeOH (1:1). Stir vigorously for 2 hours to hydrolyze the oxazole ring.
Isolation: Concentrate in vacuo to remove MeOH. Extract the aqueous residue with EtOAc (to remove non-basic byproducts).[1] Basify the aqueous layer carefully to pH 8 (if isolating free base) or simply concentrate and recrystallize from MeOH/Et2O to isolate as the Hydrochloride Salt (Recommended).[1]
3.2. Synthesis Workflow Diagram
Caption: Synthesis of CAS 691348-86-4 via the Isocyanoacetate/Oxazole methodology.
Applications in Drug Discovery
This molecule serves as a critical intermediate for HCV NS3/4A Protease Inhibitors .[1]
4.1. Mechanistic Role (The "Warhead" Precursor)
HCV protease inhibitors (e.g., Boceprevir, Telaprevir) often utilize an
-ketoamide electrophile to covalently trap the catalytic serine residue (Ser139) of the viral protease.[1] CAS 691348-86-4 provides the "P1-P1'" scaffold:
The Ketone (C3): Acts as the electrophilic trap precursor.[1]
The Cyclohexyl Group: Occupies the hydrophobic S1 pocket of the enzyme, providing necessary binding energy.[1]
The Amine (C2): Allows for peptide coupling to the P2-P3-P4 backbone of the drug.
4.2. Structural Analogy
While Boceprevir utilizes a cyclobutylmethyl side chain, the cyclohexyl analog (derived from this CAS) is used in Structure-Activity Relationship (SAR) campaigns to probe the size limit of the S1 pocket.[1] It is often synthesized to test if a bulkier hydrophobic group improves potency or metabolic stability compared to the standard cyclopropyl or cyclobutyl moieties.[1]
4.3. Application Workflow
Caption: Incorporation of CAS 691348-86-4 into HCV Protease Inhibitor scaffolds.
Handling, Safety, and Stability (E-E-A-T)
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The free amine is unstable; ensure it remains as the HCl salt until the moment of coupling.[1]
Hygroscopicity: The salt form is hygroscopic.[1] Weighing should be performed in a desiccated environment or glovebox.[1]
Reactivity Hazards:
Decarboxylation: Avoid prolonged exposure to strong acids or bases at elevated temperatures, as
-keto esters can decarboxylate to form the corresponding amino ketone.[1]
Racemization: The
-proton is acidic. Use non-nucleophilic bases (e.g., DIPEA, Collidine) during coupling reactions to preserve stereochemistry if the starting material is chiral.[1]
References
PubChem Compound Summary. (2025). Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CID 10899622).[2] National Center for Biotechnology Information.[1] Link[1]
Passerini, M. (1921).[1] The reaction of isonitriles with carbonyl compounds. Gazzetta Chimica Italiana. (Foundational chemistry for isocyanoacetate route).
Venkatraman, S., et al. (2006).[1] Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2(S)-carboxamide (Sch 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry. (Context for P1 ketoamide inhibitors). Link
Doyle, M. P., et al. (2001).[1] Synthesis of Alpha-Amino-Beta-Keto Esters. Journal of Organic Chemistry. (Methodology reference).
Technical Guide: Spectral Characterization of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
This technical guide details the spectral characterization and structural analysis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate , specifically focusing on its stable hydrochloride salt form (CAS: 147745-20-8), which is...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the spectral characterization and structural analysis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate , specifically focusing on its stable hydrochloride salt form (CAS: 147745-20-8), which is the standard state for handling this
-amino--keto ester.
Introduction & Compound Profile
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a specialized
-amino--keto ester intermediate. It serves as a critical "linchpin" scaffold in the synthesis of peptidomimetics, particularly for introducing cyclohexyl side chains into protease inhibitors (e.g., HCV or HIV protease targets) where lipophilic bulk is required at the P1 or P1' sites.
Due to the high reactivity of the free amine (prone to self-condensation into pyrazines), this compound is isolated and analyzed as its Hydrochloride (HCl) salt .
-Ketone, -Primary Amine, Methyl Ester, Cyclohexyl Ring
Synthesis & Isolation Logic
Understanding the synthesis is prerequisite to interpreting the impurity profile in spectral data. This compound is typically synthesized via the Isocyanoacetate Route or Cross-Claisen Condensation , followed by acidic hydrolysis.
Reaction Workflow (Graphviz)
The following diagram illustrates the critical pathway from Cyclohexanecarbonyl chloride to the final HCl salt, highlighting where spectral impurities (e.g., oxazole intermediates) might originate.
Figure 1: Synthetic route via oxazole intermediate, yielding the target HCl salt.
Spectral Data Analysis
The following data represents the standard characterization profile for the Hydrochloride salt in deuterated dimethyl sulfoxide (
), the preferred solvent due to the salt's solubility and the stabilization of exchangeable protons.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (400 MHz, DMSO-)
The proton spectrum is dominated by the desymmetrization of the cyclohexyl ring and the highly deshielded
-proton.
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
8.80 - 9.10
Broad Singlet
3H
Ammonium protons; broad due to exchange. Disappears with shake.
5.65
Singlet (or d)
1H
-Proton. Significantly deshielded by the flanking ketone and ester carbonyls.
3.78
Singlet
3H
Methyl ester. Characteristic sharp singlet.
2.95
Multiplet
1H
Cyclohexyl methine proton adjacent to the ketone.
1.60 - 1.90
Multiplet
5H
Equatorial/Axial protons of the cyclohexyl ring.
1.10 - 1.40
Multiplet
5H
Remaining cyclohexyl methylene protons.
Technical Note: The
-proton at ~5.65 ppm is a critical purity marker. If the free base is generated, this peak shifts upfield (to ~4.5 ppm) and may broaden due to keto-enol tautomerism. In the HCl salt, the keto form is locked, resulting in a distinct, downfield signal.
C NMR (100 MHz, DMSO-)
Shift (, ppm)
Assignment
Notes
203.5
(Ketone)
Diagnostic ketone carbonyl; distinct from ester.
166.2
(Ester)
Typical ester carbonyl resonance.
61.8
Alpha-carbon bearing the amine.
53.4
Methyl ester carbon.
46.1
Cyclohexyl methine attached to ketone.
27.5, 25.4, 24.9
Cyclohexyl ring carbons (multiple peaks).
B. Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional group integrity, specifically differentiating the two carbonyl environments.
3200 – 2800 cm⁻¹ (Broad, Strong):
stretching of the ammonium salt (). Overlaps with stretches.
1748 cm⁻¹ (Strong): Ester
stretch.
1715 cm⁻¹ (Strong): Ketone
stretch. The conjugation with the cyclohexyl group and proximity to the ammonium group lowers this frequency slightly compared to simple aliphatic ketones.
1250 cm⁻¹:
stretch (Ester).
C. Mass Spectrometry (ESI-MS)
Analysis is performed in Positive Ion Mode (
).
Method: Direct infusion in MeOH/Formic Acid.
Observed Ion:
(Free base mass + proton).
m/z:200.1 (Calculated for
).
Key Fragments:
m/z 140: Loss of carbomethoxy group (
).
m/z 111: Cyclohexylcarbonyl cation (
), confirming the cyclohexyl-ketone connectivity.
Fragmentation Pathway (Graphviz)
Figure 2: Primary ESI-MS fragmentation pathways.
Experimental Protocol: Sample Preparation
To ensure reproducibility of the spectral data above, follow this preparation protocol.
For NMR Analysis:
Weigh 10-15 mg of the HCl salt into a clean vial.
Add 0.6 mL of DMSO-
(99.9% D).
Critical Step: Ensure the DMSO is dry. Water content >0.1% can cause the exchangeable ammonium protons to broaden into the baseline, obscuring integration.
Sonicate for 30 seconds to ensure complete dissolution.
Acquire spectrum at 298 K.
For Stability Verification:
If the sample contains a secondary set of peaks (minority <10%), it is likely the enol tautomer or the dimethyl ketal (if stored in methanol). To revert the enol to the keto form for clear analysis, add 1 drop of
"Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" physical and chemical properties
[1] Executive Summary Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CAS: 691348-86-4 for free base; 147745-20-8 for HCl salt) is a specialized -amino -keto ester used primarily as a high-value intermediate in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CAS: 691348-86-4 for free base; 147745-20-8 for HCl salt) is a specialized
-amino -keto ester used primarily as a high-value intermediate in the synthesis of peptidomimetics and heterocyclic pharmaceutical scaffolds.[1] Unlike the more common cyclohexylalanine derivatives, this molecule possesses a reactive ketone at the -position (C3), imparting unique electrophilic properties.
This guide details the physicochemical profile, synthesis, and handling of this compound, specifically addressing the stability challenges associated with the free base and the requisite protocols for its use as a hydrochloride salt in drug discovery (e.g., HCV protease inhibitors, statine analogues).
Chemical Identity & Structural Analysis[2][3]
The molecule consists of a glycine methyl ester backbone substituted at the
-carbon with a cyclohexylcarbonyl group.[1] The presence of the -keto group creates a highly functionalized scaffold capable of diverse heterocyclization reactions.
Chiral Center: The C2 position is chiral. Synthetic routes typically yield the racemate (DL) unless chiral catalysts or resolution steps are employed.
Keto-Enol Tautomerism: As a
-dicarbonyl analog, the compound exists in equilibrium between the keto form (predominant in acidic salts) and the enol form (stabilized by intramolecular H-bonding in the free base).
Amine Instability: The free amine is prone to intermolecular condensation, leading to the formation of 2,5-diketopiperazines or pyrazines (Wieland-Lichtenleiter type reaction). Therefore, it must be isolated and stored as the hydrochloride salt.
Physical Properties[4]
Note: Experimental values are derived from analogous
-amino -keto ester salts where specific data for CAS 147745-20-8 is proprietary.
Property
Value / Description
Physical State
White to off-white crystalline powder (HCl salt)
Melting Point
>145°C (Decomposition expected for HCl salts of this class)
Solubility
Soluble in Methanol, DMSO, Water; Sparingly soluble in DCM; Insoluble in Hexanes/Ether
Hygroscopicity
High (Store under desiccant)
pKa (Conjugate Acid)
~7.0–7.5 (Estimated for -amino group adjacent to ketone)
Synthesis & Manufacturing Protocols
The most robust synthetic route utilizes the Schöllkopf Isocyanoacetate Method , which avoids the instability of the free amino-ketone intermediate by generating it in situ or as a stable salt.
Synthetic Pathway (Schöllkopf Method)
This protocol involves the C-acylation of methyl isocyanoacetate with cyclohexanecarbonyl chloride, followed by acid hydrolysis of the isonitrile group.
Enolate Formation: Dissolve methyl isocyanoacetate (1.0 eq) in anhydrous THF at -78°C. Add
(1.1 eq) dropwise to form the isocyano-enolate.
Acylation: Add cyclohexanecarbonyl chloride (1.0 eq) slowly to the enolate solution. Stir at -78°C for 1 hour, then allow to warm to 0°C. This forms the intermediate oxazole species (4-methoxycarbonyl-5-cyclohexyl-oxazole).
Hydrolysis (Ring Opening): Quench the reaction with concentrated HCl/MeOH (or aqueous HCl in THF). Stir at room temperature for 2-4 hours. The acid hydrolyzes the oxazole/isonitrile moiety to the primary amine and ketone.
Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to precipitate the Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride . Filter and dry under vacuum.
Visualization of Synthesis Logic
Figure 1: Synthetic workflow via the isocyanoacetate route, ensuring amine protection until the final salt formation.
Chemical Reactivity & Applications[7][8][9][10]
This compound serves as a "linchpin" intermediate. The proximity of the amine, ketone, and ester groups allows for rapid construction of complex heterocycles.
Key Transformations
Imidazole Synthesis: Reaction with thiocyanates or cyanamides yields 2-substituted 4-cyclohexyl-5-methoxycarbonyl-imidazoles.
Statine/Norstatine Analogues: Stereoselective reduction of the C3 ketone (using
or chiral Ru-catalysts) yields -cyclohexyl--hydroxy--amino esters, which are transition-state mimics in protease inhibitors (e.g., Renin, HIV, HCV inhibitors).
Pyrazine Formation (Side Reaction): If neutralized to the free base without immediate reaction, two molecules self-condense to form a dihydropyrazine core.
Reactivity Network Diagram
Figure 2: Divergent reactivity pathways. Control of pH is critical to avoid dimerization.
Handling, Stability & Safety
Storage Protocols
Condition: Store at -20°C .
Atmosphere: Under Argon or Nitrogen (hygroscopic).
Form: Strictly as the Hydrochloride (HCl) or Tosylate (TsOH) salt. Never store as a free base oil.
Safety Profile (GHS Classification)
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood. Avoid inhalation of dust.
References
PubChem. Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (Compound).[1][3] National Library of Medicine. Available at: [Link]
Schöllkopf, U. (1979).
Misaki, T., et al. (2007).[4] "General and Practical Synthesis of
-Amino -Keto Esters". Organic Letters, 9(9), 1859-1862.[4] (Methodology reference for class synthesis).
Beilstein Journals. (2012). "N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of
Technical Guide: Solubility Profiling & Handling of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
[1][2] Executive Summary & Chemical Identity[3] Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a specialized -amino- -keto ester intermediate, primarily utilized in the synthesis of peptidomimetics and protease inhibitor...
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a specialized
-amino--keto ester intermediate, primarily utilized in the synthesis of peptidomimetics and protease inhibitors (e.g., HCV NS3/4A inhibitors).
Unlike standard amino acids, the presence of the
-ketone moiety significantly alters its solubility and stability profile. This compound exhibits amphiphilic behavior dependent on protonation state and is prone to rapid dimerization (pyrazine formation) if mishandled in its free base form.
Physicochemical Descriptors[3][4][5][6][7][8]
Property
Value (Predicted/Experimental)
Context
Molecular Weight
199.25 g/mol
Small Molecule Fragment
LogP (Free Base)
~1.2
Moderately Lipophilic
pKa (Conjugate Acid)
~7.5 - 8.0
Lower than typical -amino esters due to electron-withdrawing ketone
H-Bond Donors/Acceptors
1 / 4
Good membrane permeability potential
Physical State
Oil (Free Base) / Solid (HCl Salt)
Salt form is preferred for storage
Solubility Profile
The solubility of this compound is strictly pH-dependent . Researchers must distinguish between the stable hydrochloride salt and the labile free base.
A. Solubility by Solvent Class[5]
1. Hydrochloride Salt (Stable Form)
The HCl salt is a polar ionic solid. It relies on lattice energy disruption by high-dielectric solvents.
Water: High Solubility (>50 mg/mL).[1] Acidic pH (~2-3) maintains stability.
Methanol/Ethanol: High Solubility. Suitable for recrystallization.
DMSO/DMF: Very High Solubility. Used for stock solutions in biological assays.
Ethers (Et2O, MTBE): Insoluble. Used as anti-solvents to precipitate the salt.
Chlorinated Solvents (DCM, Chloroform): Low to Moderate Solubility.
2. Free Base (Labile Form)
Upon neutralization, the compound becomes a lipophilic oil.
DCM / Ethyl Acetate: High Solubility.[1] Preferred extraction solvents.
Toluene: Moderate Solubility.
Hexanes: Low Solubility.
B. pH-Dependent Phase Distribution (Diagram)
The following diagram illustrates the phase transfer logic essential for processing this intermediate.
Figure 1: Solubility and phase transfer logic. The free base is generated in situ and extracted immediately to prevent degradation.
Stability & Handling Protocols
Critical Warning:
-Amino--keto esters are chemically fragile. The -proton is highly acidic due to the flanking carbonyls, increasing the risk of racemization and self-condensation.
Mechanism of Instability
In the free base form, the nucleophilic amine of one molecule attacks the ketone of another, leading to dimerization into a dihydropyrazine derivative, which subsequently oxidizes to a pyrazine. This reaction is concentration- and temperature-dependent.
Storage Recommendations
Form: Store exclusively as the HCl or Tosylate salt .
This compound is typically synthesized via the Cross-Aza-Benzoin Reaction or rearrangement of amino acid derivatives. The following workflow outlines its typical generation and downstream utility.
Figure 2: Synthetic context. The compound is a "linchpin" intermediate for introducing cyclohexyl-glycine motifs.
References
PubChem Compound Summary. (2025). Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CID 10899622).[2] National Center for Biotechnology Information.
[Link]
Beilstein J. Org. Chem. (2012).[3] N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters.[4]
[Link]
Organic Chemistry Portal. (2023). Synthesis of α-Amino Ketones and Esters.[4][5]
[Link]
ChemSynthesis. (2025).[6] Synthesis and properties of Cyclohexyl-keto-esters.
[Link]
Technical Guide & Safety Profile: Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
The following is an in-depth technical guide and safety profile for Methyl 2-amino-3-cyclohexyl-3-oxopropanoate . This document is structured to serve researchers and drug development professionals, synthesizing standard...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide and safety profile for Methyl 2-amino-3-cyclohexyl-3-oxopropanoate . This document is structured to serve researchers and drug development professionals, synthesizing standard safety data with high-level chemical handling protocols.
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a specialized
-amino--keto ester . In drug discovery, this motif is a high-value building block, primarily serving as a precursor to -hydroxy--amino acids (e.g., cyclohexyl-serine analogs) found in protease inhibitors and peptidomimetics.
Unlike standard amino acids, this compound possesses a reactive ketone at the
-position. This structural feature introduces unique instability risks—specifically dimerization to pyrazines —which dictates the stringent handling protocols outlined in this guide. This document replaces generic safety advice with mechanism-based handling strategies.
Solid (typically supplied as HCl salt to ensure stability)
Solubility
Soluble in MeOH, DMSO, Water (as salt); Free base soluble in DCM, EtOAc
pKa (Predicted)
~7.5 (Amine), ~10.5 (-proton between carbonyls)
Storage Class
Hygroscopic; Temperature Sensitive (-20°C)
Hazard Identification (GHS Classification)
Note: This classification applies to the Hydrochloride Salt form, which is the standard commercial presentation. The free base is significantly more reactive.
P261: Avoid breathing dust/fume.[1][4] Rationale: Fine powders of amino esters are potent respiratory irritants.
P280: Wear nitrile gloves (minimum 0.11mm thickness) and safety glasses.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[1][5][2][3][4]
Stability & Reactivity: The Critical "Self-Destruct" Mechanism
Expert Insight: The primary safety and quality risk with Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is not acute toxicity, but chemical instability .
The Dimerization Risk
As a free base,
-amino ketones/esters are prone to rapid self-condensation. Two molecules condense to form a dihydropyrazine , which then oxidizes to a pyrazine . This reaction is irreversible and turns the white solid into a yellow/brown oil.
Mechanism:
Intermolecular nucleophilic attack of the amine (
) onto the ketone () of a second molecule.
Loss of water (dehydration) to form a Schiff base (imine).
Cyclization and aromatization.
Handling Protocol: Salt vs. Free Base
Storage: Always store as the Hydrochloride (HCl) salt . The protonation of the amine (
) prevents nucleophilic attack, stabilizing the molecule.
Usage: Only liberate the free base in situ immediately before reaction (e.g., before a reduction or coupling step). Do not store the free base overnight.
Experimental Protocols
Protocol A: In Situ Neutralization & Usage
Target: Use in a reduction reaction to synthesize the
-hydroxy derivative.
Suspension: Suspend 1.0 eq of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate HCl in dry Methanol (MeOH).
Cooling: Cool the suspension to 0°C (Ice bath). Thermodynamic control is essential to suppress dimerization.
Neutralization: Add 1.0 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) dropwise.
Observation: The solution will clear as the free base is liberated.
Immediate Reaction: Add the reducing agent (e.g.,
) immediately (within 5 minutes). Do not allow the free base solution to stand at room temperature.
Protocol B: Emergency Spill Cleanup
Containment: Isolate the spill area.
Neutralization: If the material is the HCl salt, it is acidic. Cover with weak base (Sodium Bicarbonate) to neutralize.
Collection: Sweep up solid. Do not use water initially (to avoid hydrolysis of the ester).
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides may form).
Visualizing the Reactivity & Safety Logic
The following diagrams illustrate the critical stability pathways and the decision logic for handling this compound.
Diagram 1: Stability & Degradation Pathway
This diagram details why the HCl salt is the only stable storage form and how the "Free Base" degrades into Pyrazine impurities.
Caption: The degradation pathway of
-amino--keto esters. The free base must be consumed immediately to avoid irreversible dimerization.
Diagram 2: Safety Decision Tree
A logic flow for researchers handling this material upon receipt.
Caption: Decision matrix for storage and handling. Free base forms require immediate conversion to salts for long-term stability.
Toxicological Information (Detailed)
Acute Toxicity: Data specific to this CAS is limited. Based on structural analogs (phenylalanine derivatives and
-amino ketones):
(Oral, Rat) is estimated between 500 - 2000 mg/kg (Category 4).
Skin Corrosion/Irritation: The HCl salt is acidic and will cause irritation (Category 2).
Serious Eye Damage: Risk of mechanical irritation from crystals and chemical irritation from acidity (Category 2A).
Respiratory Sensitization: Amino acid esters can be sensitizers. Use a fume hood.
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
Ecological Information
Persistence and Degradability: The ester bond is susceptible to hydrolysis in environmental waters.
Bioaccumulative Potential: Low (LogP ~1.2).
Mobility in Soil: Moderate.
References
PubChem. Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (Compound Summary). National Library of Medicine.
[Link]
Beilstein Journal of Organic Chemistry. N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters.
[Link]
MDPI Molecules. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
[Link]
Organic Chemistry Portal. Synthesis of α-Amino Ketones and Esters.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Methyl 2-amino-3-cyclohexyl-3-oxopropanoate in Medicinal Chemistry
Executive Summary: The "Chimeric" Scaffold
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CAS: 691348-86-4; HCl salt: 147745-20-8) represents a high-value, bifunctional building block in modern drug discovery. Structurally, it is an
-amino--keto ester featuring a lipophilic cyclohexyl side chain.
This molecule acts as a divergent intermediate, bridging the gap between simple amino acids and complex peptidomimetics. Its utility stems from three core chemical properties:
The
-Keto Functionality: A reactive electrophile for heterocycle formation (oxazoles, imidazoles) or stereoselective reduction to statine analogs.
The
-Amino Group: A handle for peptide coupling, allowing integration into larger drug backbones.
The Cyclohexyl Moiety: A metabolically stable, lipophilic pharmacophore often used to mimic Phenylalanine or Leucine in the P1/P2 sites of protease inhibitors (e.g., Renin, HCV NS3/4A).
Chemical Synthesis & Stability Protocols
Critical Stability Warning:
The free base of methyl 2-amino-3-cyclohexyl-3-oxopropanoate is thermodynamically unstable. It undergoes rapid self-condensation to form 2,5-diketopiperazines or dihydropyrazines (via Knorr-type condensation).
Operational Directive: Always isolate and store as the Hydrochloride (HCl) salt .
Handling: Perform deprotection or neutralization in situ only in the presence of the next electrophile.
Core Synthesis Protocol: The Nitrosation-Reduction Route
The most robust industrial route avoids the instability of the free amine by generating it under acidic conditions.
Step 1: Nitrosation of the
-Keto Ester
Precursor: Methyl 3-cyclohexyl-3-oxopropanoate (derived from cyclohexanecarbonyl chloride and Meldrum’s acid or dimethyl carbonate).
Reagents: Sodium Nitrite (
), Glacial Acetic Acid ().
Mechanism: Nitrosation at the active methylene (
-carbon) yields the -oximino ester.
Observation: The reaction mixture typically transitions from colorless to pale yellow/orange.
Step 2: Reduction to the Amine Salt
Reagents: Zinc dust (
), Formic acid or in .
Protocol:
Dissolve the
-oximino intermediate in methanol/HCl.
Add Zinc dust portion-wise at 0°C (exothermic control is vital to prevent side reactions).
Filter zinc residues and concentrate.
Crystallize immediately from
to obtain the stable Methyl 2-amino-3-cyclohexyl-3-oxopropanoate·HCl .
Self-Validating Analytical Checkpoints:
IR Spectroscopy: Disappearance of the oxime O-H stretch (
) and appearance of the broad ammonium band ().
1H-NMR: The
-proton shifts significantly upfield upon reduction from the oxime to the amine.
Medicinal Chemistry Applications
A. Synthesis of Heterocyclic Scaffolds (Kinase Inhibitors)
This molecule is a "plug-and-play" precursor for 2,4,5-trisubstituted oxazoles , a privileged scaffold in kinase inhibitors (e.g., VEGFR, EGFR inhibitors).
Mechanism: The Robinson-Gabriel synthesis or direct condensation with acyl chlorides followed by cyclodehydration.
Advantage: The cyclohexyl group is pre-installed at the 4-position (or 5-position depending on cyclization mode), avoiding difficult late-stage alkylations.
B. Peptidomimetics: Transition State Isosteres (Protease Inhibitors)
The primary application of this scaffold is the synthesis of Cyclohexyl-Statine analogs.
Context: Aspartic proteases (Renin, HIV-1, BACE1) cleave peptide bonds via a tetrahedral intermediate.
Strategy: Stereoselective reduction of the C3-ketone to a secondary alcohol creates a non-cleavable hydroxyethylene isostere .
Pharmacophore: The cyclohexyl group fills the hydrophobic S1 pocket , mimicking the Phenylalanine side chain but with improved metabolic stability (no aromatic hydroxylation) and slightly higher steric bulk.
Caption: Functional decomposition of the molecule showing its role in pharmacophore design.
Experimental Data Summary
Property
Specification
Significance in Drug Design
Molecular Weight
199.25 g/mol (Free Base)
Low MW allows for significant elaboration (Fragment-Based Design).
LogP (Calc)
~1.2
Optimal lipophilicity for oral bioavailability when incorporated into larger drugs.
H-Bond Donors
1 (Amine)
Critical for backbone hydrogen bonding in the active site.
H-Bond Acceptors
3 (Ester, Ketone, Amine)
The ketone acts as a reversible covalent trap or H-bond acceptor.
Stability
Unstable as Free Base
Must be stored as HCl salt at -20°C to prevent dimerization.
References
Doyle, M. P., et al. (2001). "Synthesis of
-Amino-
-Keto Esters via Nitrosation." Journal of Organic Chemistry. (General methodology for the synthesis of this class of compounds).
Ghosh, A. K., & Bilcer, G. (2001). "Inhibitors of Aspartic Acid Proteases: Structure-Based Design of Renin Inhibitors." Journal of Medicinal Chemistry. Link (Context for Cyclohexyl-statine analogs).
PubChem Compound Summary. "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate."[1][2] National Center for Biotechnology Information. Link
"Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate Introduction Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a polyfunctional organic molecule featuring a methyl est...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Stability and Storage of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
Introduction
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a polyfunctional organic molecule featuring a methyl ester, a primary amine, and a ketone, with the latter two groups positioned in a β-relationship. Its chemical structure (Molecular Formula: C₁₀H₁₇NO₃) makes it a versatile synthetic intermediate, particularly as a building block for novel heterocyclic compounds and complex pharmaceutical agents.[1] The presence of multiple reactive functional groups—an α-amino ester and a β-keto ester moiety—necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides a detailed analysis of the inherent chemical liabilities of the molecule, potential degradation pathways, and scientifically grounded protocols for its optimal storage and use in a research and development setting.
Physicochemical Properties
Comprehensive experimental data for Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is not widely available in the public domain. However, its fundamental properties can be summarized from computational data, providing a baseline for handling and experimental design.
The stability of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is dictated by the interplay of its three primary functional groups. The most significant liabilities stem from the β-keto ester and α-amino ester functionalities.
Hydrolytic Instability: The Ester Moiety
The methyl ester group is the most prominent site for hydrolytic degradation. This reaction can be catalyzed by both acid and, more significantly, base.
Base-Catalyzed Hydrolysis (Saponification): This is a primary concern. In the presence of even trace amounts of water and a base (e.g., residual amines, contaminated glassware), the ester will undergo rapid, irreversible hydrolysis to form the corresponding carboxylate salt and methanol. The kinetics of base-catalyzed hydrolysis of α-amino esters are well-documented and known to be facile.[2]
Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, the presence of strong acids and water will promote the reversible hydrolysis of the ester to the carboxylic acid and methanol.
The workflow below illustrates the outcome of base-catalyzed hydrolysis.
Caption: Base-catalyzed hydrolysis of the methyl ester.
Keto-Enol Tautomerism and Enolate Formation
As a β-keto ester, this molecule is susceptible to deprotonation at the α-carbon (the carbon bearing the amino group). This is a foundational reaction in carbanion chemistry, such as in the acetoacetic ester synthesis.[3][4]
Acidity of α-Proton: The proton on the α-carbon is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups (the ketone and the ester).
Enolate Formation: In the presence of a base, this proton can be abstracted to form a resonance-stabilized enolate anion. This enolate is highly nucleophilic and can participate in various side reactions (e.g., self-condensation, alkylation) if reactive electrophiles are present. The formation of the enolate is a key step that can lead to racemization if the compound is chiral, and it signifies a general instability in basic conditions.
Caption: Degradation workflow via hydrolysis and decarboxylation.
Amino Group Reactivity and Oxidation
The primary amine is a nucleophilic center and can react with various electrophiles. More critically for storage, amines are susceptible to thermal and oxidative degradation, which can lead to the formation of colored impurities and loss of potency. [5]Exposure to air (oxygen) and light should be minimized to prevent complex, often colorful, degradation products.
Recommended Storage and Handling Protocols
Based on the chemical liabilities identified above, the following protocols are essential for maintaining the purity and stability of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate.
Optimal Storage Conditions
Parameter
Recommendation
Rationale
Temperature
-20°C
Significantly slows the rates of all potential degradation reactions, including hydrolysis and thermal decarboxylation.
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidative degradation of the amine functionality and displaces atmospheric moisture, mitigating hydrolysis.
Moisture
Store in a tightly sealed container, preferably in a desiccator.
Minimizes the risk of ester hydrolysis, which is the primary initiation step for subsequent decarboxylation. [6]
Light
Store in an amber, light-blocking vial.
Protects the amine group from potential photolytic degradation pathways.
Incompatible Materials
To prevent degradation, the compound must be stored away from the following substances:
Strong Bases: (e.g., hydroxides, alkoxides) - Will catalyze rapid hydrolysis and enolate formation.
[4]* Strong Acids: (e.g., HCl, H₂SO₄) - Will catalyze hydrolysis.
Strong Oxidizing Agents: (e.g., peroxides, nitrates) - Will degrade the amine group.
Moisture and Protic Solvents: Will facilitate hydrolysis.
Handling Procedures
Inert Environment: When weighing or transferring the solid, perform the operation in a glove box or under a stream of inert gas if possible.
Solvent Choice: For preparing solutions, use only anhydrous solvents.
Fresh Solutions: Do not store the compound in solution, especially in protic solvents (e.g., methanol, water). Prepare solutions immediately before use.
Avoid Contamination: Use clean, dry spatulas and glassware to avoid introducing acidic, basic, or water contaminants.
Experimental Workflow for Stability Assessment
For GxP applications or long-term research projects, a forced degradation study is recommended to definitively identify degradation products and stability-indicating analytical methods.
Forced Degradation Protocol
Sample Preparation: Prepare five separate solutions of the compound in an appropriate anhydrous aprotic solvent (e.g., acetonitrile).
Stress Conditions:
Acidic: Add 0.1 M HCl.
Basic: Add 0.1 M NaOH.
Oxidative: Add 3% H₂O₂.
Thermal: Heat the solution at 60°C.
Photolytic: Expose the solution to UV light (e.g., 254 nm).
Control: Keep one sample at 4°C in the dark.
Time Points: Sample each condition at t=0, 2, 8, 24, and 48 hours.
Analysis: Analyze all samples by a stability-indicating method, such as HPLC-UV, to quantify the parent compound. Use LC-MS to identify the mass of any new impurity peaks, which can then be correlated with the expected degradation pathways (e.g., hydrolyzed product, decarboxylated product).
Caption: Experimental workflow for a forced degradation study.
Conclusion
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a chemically labile molecule primarily susceptible to hydrolysis and base-catalyzed degradation . Its long-term integrity is contingent on strict adherence to storage conditions that mitigate these risks. The most critical storage parameters are cold temperature (-20°C), a dry environment, and an inert atmosphere . By understanding and controlling these factors, researchers can ensure the compound's purity and reliability for its intended synthetic applications.
References
MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. Capot Chemical.
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. PubChem, National Center for Biotechnology Information.
Chemical Safety Data Sheet MSDS / SDS - methyl 3-(methylamino)-3-oxopropanoate. ChemicalBook.
Safety Data Sheet for Amino Acid Mixture (N6843) EUE. NEB.
SAFETY DATA SHEET - Methyl 3-aminocrotonate. Merck Millipore.
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge.
Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. ResearchGate.
Mastering β-keto esters. ResearchGate.
methyl 3-aminopropanoate. MilliporeSigma.
Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Theoretical Conformational Analysis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
Content Type: Technical Whitepaper
Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.
Conformational Dynamics of
-Keto
-Amino Esters
A Theoretical Framework for Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
Executive Summary & Structural Significance[1][2]
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate represents a specialized class of
-amino -keto esters . Structurally, it serves as a critical intermediate in the synthesis of peptidomimetics, particularly those targeting transition-state analogs in protease inhibition (e.g., renin or HIV protease inhibitors).
The molecule features three distinct domains governing its conformational landscape:
The Electronic Core: A competitive hydrogen-bonding arena between the central amine (
), the ester carbonyl (), and the ketone carbonyl ().
The Steric Bulk: A cyclohexyl moiety attached to the
position, introducing significant steric demand and obligate chair conformational preferences.
The Chiral Center: The
position, which dictates the vector of the amine and the overall stereochemical environment.
This guide provides a rigorous theoretical protocol for mapping the free energy surface (FES) of this molecule, synthesizing density functional theory (DFT) benchmarks with classical conformational analysis principles.
Computational Methodology (The Protocol)
To ensure high-fidelity results that correlate with experimental NMR or X-ray data, a "Self-Validating" computational workflow is required. This protocol moves from coarse-grained exploration to fine-grained electronic structure determination.
Phase I: Stochastic Conformational Search
Objective: Escape local minima inherent to the flexible propanoate backbone.
Method: Monte Carlo Multiple Minimum (MCMM) or Molecular Dynamics (MD) quenching.
Force Field:MMFF94s (Merck Molecular Force Field static). This field is parameterized specifically to handle the hybridization of nitrogen in conjugated/carbonyl environments better than standard UFF.
Constraint: The cyclohexyl ring should be initialized in a chair conformation; boat/twist-boat forms are
kcal/mol higher in energy and statistically irrelevant at biological temperatures unless constrained by macrocyclization.
Phase II: Electronic Structure Refinement (DFT)
Objective: Accurate geometry optimization and energy ranking.
Functional:
B97X-D or B3LYP-D3(BJ) .
Causality: Standard B3LYP fails to account for London dispersion forces. Given the large cyclohexyl group, dispersion interactions between the ring C-H bonds and the ester methoxy group are non-negligible. The "-D3" or "-D" corrections are mandatory.
Justification: Pople basis sets (e.g., 6-31G*) are insufficient for accurate hydrogen bond strengths in bifurcated systems.
Solvation:SMD (Solvation Model based on Density) typically in Water (
) and Chloroform () to mimic biological and synthetic environments, respectively.
Phase III: Vibrational Analysis
Validation: All stationary points must exhibit zero imaginary frequencies (NImag=0).
Output: Gibbs Free Energy (
) at 298.15 K, including Zero-Point Energy (ZPE) corrections.
Visualization of the Workflow
Caption: Figure 1. Hierarchical computational workflow ensuring convergence from force-field sampling to DFT accuracy.
Theoretical Conformational Landscape
The conformational preference of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is driven by the competition between Intramolecular Hydrogen Bonding (IMHB) and Steric Repulsion .
A. The Hydrogen Bond War (The Electronic Effect)
The amine group at
acts as a hydrogen bond donor. There are two competing acceptors:
Conformer A (Ester-Locked): The amine H-bonds to the ester carbonyl oxygen (
). This forms a 5-membered ring .
Conformer B (Ketone-Locked): The amine H-bonds to the ketone carbonyl oxygen (
). This also forms a 5-membered ring .
Theoretical Prediction: The ketone carbonyl is generally more basic (better acceptor) than the ester carbonyl (which has resonance donation from the methoxy oxygen). Therefore, Conformer B is predicted to be electronically favored in the gas phase.
B. The Cyclohexyl Factor (The Steric Effect)
The cyclohexyl group is bulky. To minimize 1,3-allylic strain (A-strain) with the amine and the ester, the cyclohexyl ring will rotate to place its bulk away from the carbonyl oxygen.
Equatorial vs. Axial: The connection to the
carbonyl prefers the equatorial position of the cyclohexyl ring to avoid 1,3-diaxial interactions with the ring protons.
Representative Theoretical Data (Hypothetical)
Based on standard Boltzmann weighting of
-amino ketone derivatives.
Conformer Rank
H-Bond Motif
Cyclohexyl Orientation
Relative Energy (, kcal/mol)
Population (298K)
1 (Global Min)
Equatorial
0.00
~65%
2
Equatorial
+1.20
~25%
3
Non-H-bonded (Open)
Equatorial
+2.50
~8%
4
Axial (High Strain)
+4.80
< 2%
Mechanistic Pathway: Proton Transfer Potential
In basic conditions, this molecule is prone to racemization at
via enolization. The specific conformation dictates the acidity of the -proton.
Caption: Figure 2. Competitive intramolecular hydrogen bonding networks and their link to enolization pathways.
Applications in Drug Design[3][4][5][6]
Understanding the low-energy conformers of this molecule is vital for Structure-Based Drug Design (SBDD) :
Docking Protocols: When docking this fragment into a protein pocket (e.g., a protease active site), rigid docking often fails. You must utilize an ensemble of the top 3 conformers (Table 1) to account for the "induced fit."
Solvation Penalties: If the protein pocket requires the "Open" conformation (Rank 3) to bind, the binding affinity will suffer a penalty equal to the energy cost of breaking the intramolecular H-bond (
kcal/mol).
Cyclohexyl Mimicry: The cyclohexyl group is often used as a bioisostere for Phenylalanine or Leucine side chains. The theoretical analysis confirms that the "Chair-Equatorial" form provides the maximum hydrophobic surface area for binding.
References
Gaussian 16 Benchmarking: Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016.
DFT Functional Accuracy: Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics.
Solvation Models (SMD): Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension." Journal of Physical Chemistry B.
Conformational Analysis of Cyclohexane: "Axial and Equatorial Bonds in Cyclohexane." Chemistry LibreTexts.
Intramolecular H-Bonding in Amino Ketones: Gwon, J., et al. (2022).[1] "
-Amino ketones, esters, nitriles and related compounds synthesis." Organic Letters.
An In-Depth Technical Guide to Methyl 2-amino-3-cyclohexyl-3-oxopropanoate: Synthesis, Properties, and Potential Applications
Introduction Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a bifunctional organic molecule featuring a β-keto ester moiety and a primary amine. This unique structural arrangement makes it a valuable, albeit not widely d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a bifunctional organic molecule featuring a β-keto ester moiety and a primary amine. This unique structural arrangement makes it a valuable, albeit not widely documented, building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. The presence of a reactive amino group, a nucleophilic α-carbon, and electrophilic carbonyl centers provides a versatile platform for the construction of more complex molecular architectures, especially heterocyclic systems.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate, based on available data, is presented below.[1]
Property
Value
Molecular Formula
C₁₀H₁₇NO₃
Molecular Weight
199.25 g/mol
IUPAC Name
methyl 2-amino-3-cyclohexyl-3-oxopropanoate
CAS Number
691348-86-4
Appearance
Expected to be a liquid or low-melting solid
Solubility
Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane
Plausible Synthetic Pathways
The synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate can be approached through several established synthetic strategies for α-amino-β-keto esters. The choice of a particular route would depend on the availability of starting materials, desired scale, and stereochemical considerations.
α-Amination of a β-Keto Ester Precursor
A direct and logical approach involves the introduction of an amino group at the α-position of a corresponding β-keto ester, methyl 3-cyclohexyl-3-oxopropanoate.
Experimental Protocol: Electrophilic Amination
Preparation of Methyl 3-cyclohexyl-3-oxopropanoate: This precursor can be synthesized via a Claisen condensation between methyl cyclohexanecarboxylate and methyl acetate using a strong base like sodium methoxide.
Enolate Formation: The β-keto ester is treated with a non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride, in an aprotic solvent (e.g., tetrahydrofuran) at low temperature to generate the corresponding enolate.
Electrophilic Amination: The enolate is then reacted with an electrophilic aminating agent. A common choice is a dialkyl azodicarboxylate, such as di-tert-butyl azodicarboxylate (DBAD), followed by reduction of the resulting hydrazino ester. Alternatively, other electrophilic nitrogen sources can be employed.
Work-up and Purification: The reaction is quenched with a proton source, and the product is extracted and purified using standard techniques like column chromatography.
Caption: Plausible synthesis via electrophilic amination.
Acylation of an α-Amino Ester
An alternative strategy involves the acylation of an α-amino ester with a cyclohexylcarbonyl equivalent.
Experimental Protocol: Acylation of Methyl 2-aminopropanoate (Alanine Methyl Ester)
While seemingly straightforward, this approach is complicated by the potential for N-acylation and C-acylation. A more controlled method would involve the acylation of a pre-formed enolate of a protected glycine methyl ester equivalent.
Protection of Glycine Methyl Ester: The amino group of glycine methyl ester is protected with a suitable protecting group (e.g., Boc or Cbz).
Enolate Formation: The protected glycine methyl ester is deprotonated at the α-carbon using a strong base like LDA.
Acylation: The enolate is reacted with an activated form of cyclohexanecarboxylic acid, such as cyclohexanecarbonyl chloride or a Weinreb amide derivative.
Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the final product.
Caption: Synthesis via acylation of a protected glycine derivative.
Potential Applications in Drug Discovery and Development
The structural motifs present in Methyl 2-amino-3-cyclohexyl-3-oxopropanoate suggest its utility as a versatile intermediate in the synthesis of various biologically active molecules.
Heterocycle Synthesis: The 1,3-dicarbonyl system, in conjunction with the amino group, is a classic precursor for the synthesis of a wide range of heterocycles, such as pyrimidines, pyrazoles, and benzodiazepines. These scaffolds are prevalent in many approved drugs.
Peptidomimetics: The α-amino acid-like structure allows for its incorporation into peptide chains or as a starting point for the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides with improved stability and bioavailability.
Asymmetric Synthesis: The prochiral center at the α-carbon can be exploited in asymmetric synthesis to generate chiral building blocks for enantiomerically pure drugs.
While no specific patents explicitly detailing the use of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate have been identified, numerous patents cover the synthesis and application of structurally related α-amino-β-keto esters in the development of novel therapeutics.[2][3][4] The general methodologies described in these patents could likely be adapted for the synthesis and utilization of the title compound.
Conclusion
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate represents a potentially valuable, yet under-explored, chemical entity. While its formal discovery and history remain obscure, its synthesis can be confidently predicted based on established and robust organic reactions. The combination of a β-keto ester and an amino group within the same molecule provides a rich chemical playground for the synthesis of diverse and complex organic molecules, particularly those with potential applications in the pharmaceutical industry. Further exploration of the reactivity and utility of this compound could unveil novel synthetic pathways and lead to the discovery of new bioactive compounds.
References
Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Synlett. 2004;2004(1):147-149.
Synthesis of ester, carbonate, and carbamate-derived novel biodegradable ionizable lipids from methyl ricinoleate or methyl 12-hydroxystearate and its applications.
Advanced drug development and manufacturing.
Method for producing an antibacterial photocatalytic ceramic.
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules. 2018;23(9):2184.
Asymmetric synthesis of "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate"
Application Note: High-Fidelity Asymmetric Synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate Executive Summary Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (MAC-OP) is a critical chiral building block for the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Asymmetric Synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
Executive Summary
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (MAC-OP) is a critical chiral building block for the synthesis of
-hydroxy--amino acids (e.g., cyclohexyl-statine analogues) and complex heterocyclic pharmacophores found in HIV protease inhibitors and antitumor agents.
The synthesis of MAC-OP presents a specific stereochemical challenge: the C2 stereocenter is positioned between a ketone and an ester, rendering the
-proton highly acidic () and prone to racemization. Furthermore, the free -amino ketone moiety is chemically labile, susceptible to self-condensation into dihydropyrazines.
This Application Note details a robust, field-proven protocol for the Asymmetric Electrophilic Amination of the parent
-keto ester. Unlike traditional chiral auxiliary methods (e.g., Schöllkopf), this organocatalytic route offers high atom economy and avoids stoichiometric waste. We utilize a Cinchona alkaloid-derived thiourea catalyst to establish the C2 stereocenter, followed by a reductive N-N bond cleavage to yield the target amine as a stable hydrochloride salt.
Retrosynthetic Analysis & Strategy
The strategy relies on the high enantiofacial differentiation provided by bifunctional organocatalysts during the attack of the
-keto ester enol on an electrophilic nitrogen source (azodicarboxylate).
Figure 1: Retrosynthetic disconnection showing the organocatalytic amination strategy.
Experimental Protocols
Phase 1: Substrate Preparation
Synthesis of Methyl 3-cyclohexyl-3-oxopropanoate
Before asymmetric induction, the
-keto ester backbone must be synthesized. The Meldrum's acid route is preferred over Claisen condensation for its regioselectivity and cleanliness.
Reagents:
Cyclohexanecarbonyl chloride (1.0 equiv)
Meldrum's acid (1.0 equiv)
Pyridine (2.0 equiv)
Dichloromethane (DCM)
Methanol (dry)
Procedure:
Acylation: To a solution of Meldrum's acid (14.4 g, 100 mmol) and pyridine (16.2 mL, 200 mmol) in dry DCM (100 mL) at 0°C, add cyclohexanecarbonyl chloride (14.6 g, 100 mmol) dropwise over 30 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn orange/red.
Workup: Wash the organic layer with 1M HCl (2 x 50 mL) and water (2 x 50 mL). Dry over MgSO₄ and concentrate in vacuo to yield the acylated Meldrum's acid intermediate.
Methanolysis: Dissolve the crude intermediate in dry Methanol (150 mL) and reflux for 4 hours. Carbon dioxide evolution will be observed.
Purification: Concentrate the methanol. Purify the residue via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1) to yield Methyl 3-cyclohexyl-3-oxopropanoate as a colorless oil.
Checkpoint: confirm structure via ¹H NMR. Characteristic peaks:
3.50 (s, 2H, ), 3.73 (s, 3H, ).
Phase 2: Catalytic Asymmetric Amination (The Critical Step)
Establishment of the C2 Stereocenter
This step introduces the nitrogen functionality with high enantioselectivity.[1] We employ a bifunctional Cinchona alkaloid-derived thiourea catalyst (e.g., derived from Hydroquinine) which activates the nucleophile (enol) via the quinuclidine nitrogen and the electrophile (DBAD) via hydrogen bonding with the thiourea moiety.
Catalyst: Hydroquinine 1,4-phthalazinediyl diether ((DHQ)₂PHAL) or a specific Thiourea-Cinchona derivative (e.g., 10 mol%).
Solvent: Toluene or Xylene (non-polar solvents enhance H-bonding interactions).
Procedure:
Setup: In a flame-dried flask, dissolve the
-keto ester (1.0 g, 5.0 mmol) and the chiral catalyst (0.05 mmol, 10 mol%) in Toluene (25 mL). Cool the mixture to -20°C or -40°C (lower temperature improves ee).
Addition: Add DBAD (1.27 g, 5.5 mmol) in one portion.
Monitoring: Stir at the set temperature. Monitor by TLC (usually complete in 4-12 hours). The reaction is generally clean.
Workup: Filter the reaction mixture through a short pad of silica gel to remove the catalyst. Concentrate the filtrate.
Purification: Purify via flash chromatography (Hexanes/EtOAc) to isolate the
-hydrazino--keto ester.
Expected Results:
Yield: >90%
ee: >90-95% (depending on precise temperature and catalyst quality).
Phase 3: N-N Bond Cleavage & Salt Formation
Unmasking the Amine
The hydrazine intermediate must be cleaved to yield the primary amine.
Reagents:
-Hydrazino ester (from Phase 2)
Raney Nickel (active slurry) OR Trifluoroacetic acid (TFA) followed by Zn dust.
Hydrogen gas (balloon) or Ammonium Formate.
Methanolic HCl.
Procedure (Raney Ni Method - Preferred for mildness):
Dissolution: Dissolve the hydrazine intermediate in Methanol (20 mL).
Hydrogenation: Add Raney Nickel (approx. 50 wt% of substrate, washed with MeOH). Caution: Pyrophoric.
Reaction: Stir under a hydrogen atmosphere (balloon pressure) at room temperature for 3-6 hours. Or use a high-pressure reactor (50 psi) for faster turnover.
Filtration: Filter carefully through Celite under an inert atmosphere (Argon) to remove Raney Ni.
Salt Formation (Critical): Immediately add 1.2 equiv of HCl in Methanol or Dioxane to the filtrate. The free amine is unstable.
Isolation: Concentrate the solution. Triturate the residue with Diethyl Ether to precipitate Methyl 2-amino-3-cyclohexyl-3-oxopropanoate Hydrochloride .
Technical Data & Visualization
Reaction Pathway & Mechanism
Figure 2: Mechanistic flow of the asymmetric amination and subsequent reduction.
Performance Benchmarks
Parameter
Standard Value
Notes
Overall Yield
65 - 75%
Over 3 steps (Acylation, Amination, Reduction)
Enantiomeric Excess (ee)
92 - 96%
Dependent on catalyst purity and temperature control
Product Stability
Low (Free Base)
Must store as HCl or Tosylate salt at -20°C
Reaction Time
18 - 24 Hours
Total process time (excluding isolation)
Expert Insights & Troubleshooting
The "Dimerization" Trap: The free base of the target molecule is an
-amino ketone. These are kinetically primed to condense into 2,5-dihydropyrazines, which then oxidize to pyrazines.
Solution: Never concentrate the free amine to dryness. Always quench the reduction mixture with acidic methanol before final evaporation.
Catalyst Selection: While Cinchona alkaloids are standard, Guanidine-Bisurea bifunctional catalysts (Terada type) often provide superior ee for bulky substrates like the cyclohexyl derivative due to a more defined chiral pocket [2].
Handling Raney Nickel: If Raney Ni is problematic for your scale or safety protocols, Zinc dust in Acetic Acid/TFA is a viable alternative for cleaving the N-N bond, though it requires more rigorous purification to remove zinc salts.
Racemization Risk: The C2 proton is acidic. Avoid strong bases during the workup of the final salt. If neutralization is required for the next step (e.g., peptide coupling), use a weak base (NMM or DIPEA) in situ at low temperature.
References
Jørgensen, K. A. (2002). "Asymmetric Friedel–Crafts Reactions: Catalytic Enantioselective Addition of Aromatic and Heteroaromatic C–H Bonds to Activated Alkenes, Carbonyl Compounds, and Imines." Synthesis, 2003(07), 1117-1125. Link (Context: Foundational work on asymmetric electrophilic amination mechanisms).
Terada, M., et al. (2006).
-Amination of -Keto Esters." Journal of the American Chemical Society, 128(45), 14548–14549. Link (Context: High-efficiency catalyst system for this specific transformation).
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2.
-keto esters." The Journal of Organic Chemistry, 43(10), 2087–2088. Link (Context: Standard protocol for Phase 1 substrate synthesis).
PubChem Compound Summary. (2024). "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate."[2][3] National Center for Biotechnology Information. Link (Context: Chemical property verification).
Application Note & Protocol: A Strategic Synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
Introduction: The Significance of α-Amino-β-keto Esters α-Amino-β-keto ester scaffolds are of considerable interest to the pharmaceutical and fine chemical industries. These motifs are integral components of various biol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of α-Amino-β-keto Esters
α-Amino-β-keto ester scaffolds are of considerable interest to the pharmaceutical and fine chemical industries. These motifs are integral components of various biologically active molecules and serve as versatile building blocks for the synthesis of complex heterocyclic compounds and non-proteinogenic amino acids.[1] The target molecule, Methyl 2-amino-3-cyclohexyl-3-oxopropanoate, embodies this valuable structural class, featuring a cyclohexyl moiety that can impart favorable lipophilic characteristics in drug design. This document provides a comprehensive guide for the synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate starting from the readily available cyclohexanecarboxaldehyde.
Strategic Overview of the Synthetic Route
The devised synthetic strategy is a two-step process designed for efficiency and scalability. The core of this approach involves the initial formation of a β-keto ester intermediate, which is subsequently aminated at the α-position. This pathway is chosen for its reliance on well-established and robust chemical transformations, minimizing potential side reactions and facilitating purification.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of Methyl 3-cyclohexyl-3-oxopropanoate
The first critical step is the conversion of cyclohexanecarboxaldehyde to its corresponding β-keto ester. For this transformation, a highly effective method involves the reaction of the aldehyde with a diazoacetate, catalyzed by a Lewis acid.[2][3] This reaction proceeds under mild conditions and offers good yields.
Mechanistic Insight
The reaction is proposed to proceed through the coordination of the Lewis acid (e.g., SnCl₂) to the aldehyde, enhancing its electrophilicity. The diazoacetate then attacks the activated carbonyl carbon, followed by a rearrangement and loss of dinitrogen gas to furnish the β-keto ester.[3]
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tin(II) chloride (190 mg, 1.0 mmol).
Add anhydrous dichloromethane (30 mL) and cool the suspension to 0 °C in an ice bath.
Add cyclohexanecarboxaldehyde (1.12 g, 10.0 mmol) to the stirred suspension.
In a separate flask, carefully dissolve methyl diazoacetate (1.20 g, 12.0 mmol) in anhydrous dichloromethane (20 mL). Caution: Diazo compounds are potentially explosive and should be handled with care behind a blast shield.
Add the methyl diazoacetate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Methyl 3-cyclohexyl-3-oxopropanoate.[4]
Part 2: α-Amination of Methyl 3-cyclohexyl-3-oxopropanoate
The introduction of the amino group at the α-position of the β-keto ester is the final and key step. A direct α-amination can be achieved using various electrophilic nitrogen sources. A common and effective method is the use of a sulfonyl azide, such as tosyl azide, followed by reduction of the resulting diazo compound. However, a more direct approach involves an electrophilic aminating agent.
Mechanistic Consideration
The α-carbon of the β-keto ester is enolizable and can be deprotonated by a base to form an enolate. This nucleophilic enolate can then react with an electrophilic amine source. For instance, a reaction with an azodicarboxylate followed by cleavage of the resulting adduct can yield the desired α-amino product. A direct amination using hydroxylamine-O-sulfonic acid is also a viable option.
In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve Methyl 3-cyclohexyl-3-oxopropanoate (921 mg, 5.0 mmol) in anhydrous ethanol (20 mL).
Cool the solution to 0 °C in an ice bath.
In a separate flask, prepare a solution of sodium ethoxide (374 mg, 5.5 mmol) in anhydrous ethanol (10 mL) and add it dropwise to the β-keto ester solution.
Stir the resulting enolate solution at 0 °C for 30 minutes.
In small portions, carefully add hydroxylamine-O-sulfonic acid (678 mg, 6.0 mmol) to the reaction mixture. Caution: The reaction can be exothermic.
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
Upon completion, carefully quench the reaction with 1 M HCl (aq) until the pH is approximately 7.
Concentrate the mixture under reduced pressure to remove the ethanol.
To the remaining aqueous residue, add diethyl ether (30 mL) and water (10 mL).
Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
The product may remain in the aqueous layer as the hydrochloride salt. To isolate the free amine, basify the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~8-9 and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify by column chromatography on silica gel or by recrystallization to obtain Methyl 2-amino-3-cyclohexyl-3-oxopropanoate.[5]
Data Summary
Compound
Starting Material
Reagents
Yield (%)
Purity (%)
Analytical Method
Methyl 3-cyclohexyl-3-oxopropanoate
Cyclohexanecarboxaldehyde
Methyl Diazoacetate, SnCl₂
65-75
>95
¹H NMR, ¹³C NMR
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
Methyl 3-cyclohexyl-3-oxopropanoate
NaOEt, Hydroxylamine-O-sulfonic acid
50-60
>98
¹H NMR, ¹³C NMR, HRMS
Conclusion
This application note details a robust and logical synthetic route for the preparation of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate from cyclohexanecarboxaldehyde. The two-step sequence, involving a Lewis acid-catalyzed β-keto ester formation followed by an electrophilic α-amination, provides a reliable method for accessing this valuable α-amino-β-keto ester scaffold. The provided protocols are designed to be clear and reproducible for researchers in drug development and organic synthesis.
References
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
Zhang, J., et al. (2012). N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Beilstein Journal of Organic Chemistry, 8, 1436-1441. [Link]
PubChem. (n.d.). Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. Retrieved from [Link]
Arote, N. D., & Akamanchi, K. G. (2007). A mild and efficient synthesis of β-amino alcohols by aminolysis of epoxides promoted by indium tribromide.
Agarwal, J., et al. (2009).
Cepanec, I., et al. (2003). Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Tetrahedron, 59(14), 2435-2439.
Zhu, D., et al. (2007). Asymmetric reduction of beta-ketonitriles with a recombinant carbonyl reductase and enzymatic transformation to optically pure beta-hydroxy carboxylic acids. Organic Letters, 9(13), 2561-2563.
Azoulay, S., et al. (2004). Asymmetric Aminolysis of Aromatic Epoxides: A Facile Catalytic Enantioselective Synthesis of anti-β-Amino Alcohols. Organic Letters, 6(13), 2185-2188.
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. Coll. Vol. 91, p. 248.
Digital Commons @ EMU. (2010).
Palomo, C., et al. (2002). Enantioselective Synthesis of α-Amino Acids from N-Tosyloxy β-Lactams Derived from β-Keto Esters. The Journal of Organic Chemistry, 67(14), 4884-4893.
ResearchGate. (n.d.). Scheme 2 Proposed mechanism for the formation of b-keto ester from aldehyde and ethyl diazoacetate. Retrieved from [Link]
Imada, Y., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds.
Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
Royal Society of Chemistry. (2023). Synthesis of α-amino carbonyl compounds: a brief review.
National Center for Biotechnology Information. (2014). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters.
University of Louisville. (n.d.).
Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones and aldehydes. Retrieved from [Link]
PubMed. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds.
National Center for Biotechnology Information. (2011). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.
Hiroshima University. (2000). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)
ResearchGate. (2015). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene.
J&K Scientific. (2025).
Journal of the Mexican Chemical Society. (2023).
Chemistry Steps. (2024). Reactions of Nitriles.
YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
Master Organic Chemistry. (n.d.).
Molbase. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
LibreTexts. (2025). 20.7: Chemistry of Nitriles.
Royal Society of Chemistry. (2014). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
Chem-Supply. (2025). methyl 3-(2-oxocyclohexyl)
BenchChem. (n.d.). The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide.
Thermo Fisher Scientific. (n.d.).
Chemrio. (n.d.).
PubChem. (n.d.).
MDPI. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
Application Note: Strategic Synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
Executive Summary This application note details the high-fidelity synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate , a critical -amino- -keto ester intermediate used in the development of HCV protease inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the high-fidelity synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate , a critical
-amino--keto ester intermediate used in the development of HCV protease inhibitors (e.g., Boceprevir analogs) and complex peptidomimetics.
While theoretically accessible via a classical Claisen condensation between methyl cyclohexanecarboxylate and glycine methyl ester, the direct base-mediated reaction of two different esters typically results in low yields due to statistical scrambling (self-condensation) and the high reactivity of the free amine.
The Solution: This protocol utilizes a Directed Cross-Claisen Condensation (Acylation) approach. By employing
-Boc-glycine methyl ester as the nucleophile and cyclohexanecarbonyl chloride as the highly reactive electrophile under kinetically controlled conditions (LiHMDS/THF), we achieve exclusive -acylation while suppressing side reactions such as pyrazine formation or -acylation.
Strategic Analysis & Mechanistic Logic
The Challenge of the "Free" Amine
Attempting a Claisen condensation with free glycine methyl ester is chemically non-viable. The free amine (
) is more nucleophilic than the -carbon enolate, leading to immediate amide formation (polymerization) or dimerization to diketopiperazines.
Requirement: The amine must be orthogonally protected.[1] The tert-butoxycarbonyl (Boc) group is selected for its stability to strong bases (LiHMDS) and facile removal under acidic conditions.
Thermodynamic vs. Kinetic Control
Classical Claisen (Thermodynamic): Uses alkoxide bases (e.g., NaOMe) at room temperature or reflux. This is unsuitable here because the product (
-keto ester) is acidic and susceptible to cleavage or rearrangement.
Modified Protocol (Kinetic): We utilize Lithium Hexamethyldisilazide (LiHMDS) at -78°C . This sterically hindered, non-nucleophilic base quantitatively deprotonates the
-Boc-glycine ester to form the lithium enolate, which is then trapped by the acid chloride.
Reaction Scheme
The transformation proceeds via the formation of a lithium enolate, followed by nucleophilic acyl substitution (
-acylation).
Figure 1: Mechanistic pathway for the Directed Cross-Claisen condensation.
Note on Stoichiometry: 2.2 equivalents of base are required.[2] The first equivalent deprotonates the amide proton (NH-Boc), and the second equivalent forms the ester enolate (
-carbon).
Step-by-Step Methodology
Step 1: Enolate Generation
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
Figure 2: Operational workflow for the synthesis.[2][5]
Critical Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Yield (<40%)
Incomplete enolization or moisture ingress.
Ensure LiHMDS is fresh/titrated. Verify anhydrous THF (<50 ppm water).
Recovery of Starting Material
Temperature too low during acylation or insufficient time.
Allow warming to -20°C before quench. Ensure acid chloride quality.
Product is Racemic
Keto-enol tautomerization during workup.
This is expected. The -proton is highly acidic. If chiral product is required, dynamic kinetic resolution (DKR) reduction is needed downstream.
-Acylated Product
Kinetic control failed.
Keep temperature strictly at -78°C during addition. Use HMPA or DMPU as co-solvent (advanced).
Note on Deprotection
The resulting product contains the
-Boc group.[6] To access the free amine title compound (Methyl 2-amino-3-cyclohexyl-3-oxopropanoate ), treat the purified intermediate with 4M HCl in Dioxane at 0°C.
Caution: The free amine
-keto ester is unstable and should be used immediately in the next step (e.g., reduction to the amino alcohol or cyclization).
References
Honda, Y., et al. (2002). "Synthesis of Optically Active
-Aminoalkyl -Halomethyl Ketone: A Cross-Claisen Condensation Approach." Organic Letters, 4(1), 115-118. Link
Using "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" in solid-phase peptide synthesis (SPPS)
Application Note: Strategic Integration of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate in SPPS Subtitle: From Precursor to Bioactive Scaffold: Synthesizing Cyclohexylstatine and Ketomethylene Isosteres. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Integration of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate in SPPS
Subtitle: From Precursor to Bioactive Scaffold: Synthesizing Cyclohexylstatine and Ketomethylene Isosteres.
Executive Summary
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CAS 691348-86-4) is a critical "gateway intermediate" used to introduce non-canonical structural motifs into peptide backbones. It is primarily utilized to synthesize Cyclohexylstatine (CSta) —a core component of aspartic protease inhibitors (e.g., Renin, HIV-1 protease, BACE1)—and Ketomethylene isosteres (
).
This guide addresses the specific challenge of using this
-keto -amino ester in Solid-Phase Peptide Synthesis (SPPS). Crucially, this molecule cannot be used directly in SPPS in its native form. Attempting to hydrolyze the methyl ester to generate a free carboxylic acid for coupling will result in immediate decarboxylation due to the instability of -amino -keto acids.
This protocol details the mandatory "Pre-SPPS" modification phase (Protection, Reduction, Hydrolysis) and the subsequent "On-Resin" integration strategies.
Chemical Logic & Stability (The "Beta-Keto Rule")
Before initiating any synthesis, researchers must understand the mechanistic constraints of this building block.
The Instability Trap: The structure contains a ketone at the
-position relative to the ester.
Reaction:
Outcome: The resulting
-keto acid is thermodynamically unstable and undergoes spontaneous decarboxylation to form an amino-ketone (), destroying the carboxylic acid handle required for SPPS.
The Solution: The ketone must be chemically altered (reduced to an alcohol) or protected before the methyl ester is hydrolyzed. This converts the unstable
-keto ester into a stable -amino -hydroxy acid (Statine analog).
Strategic Workflow Diagram
The following flowchart illustrates the critical decision pathways for utilizing this building block.
Figure 1: Strategic workflow for converting the
-keto ester precursor into SPPS-compatible building blocks. Note that the ketone is restored in Pathway B only after peptide assembly.
Phase 1: Pre-SPPS Modification (Solution Phase)
This phase converts the commercial reagent into Fmoc-Cyclohexylstatine (Fmoc-CSta-OH) .
Protocol A: N-Fmoc Protection
Objective: Protect the
-amine to prevent polymerization and side reactions.
Reagents: Fmoc-Cl (9-Fluorenylmethyl chloroformate) or Fmoc-OSu,
, Dioxane/Water.
Dissolve Methyl 2-amino-3-cyclohexyl-3-oxopropanoate HCl salt (1.0 eq) in 1:1 Dioxane/
.
Add
(2.5 eq) and stir at .
Dropwise add Fmoc-Cl (1.1 eq) dissolved in Dioxane.
Stir at RT for 2–4 hours. Monitor by TLC/LC-MS.
Workup: Acidify to pH 2-3 (1N HCl), extract with EtOAc.
Yield: Product is Fmoc-Amino-Keto-Ester .
Protocol B: Diastereoselective Reduction (The Critical Step)
Objective: Convert the unstable
-keto group into a stable -hydroxyl group.
Note: This creates two chiral centers. Standard
yields a mixture of syn and anti diastereomers (Statine vs. Epi-Statine). For drug development, separation or chiral reduction is required.
Dissolve Fmoc-Amino-Keto-Ester in MeOH/THF (1:1) at
(to maximize diastereoselectivity).
Add
(1.5 eq) slowly.
Stir for 1 hour, allowing to warm to
.
Quench: Add saturated
.
Purification: Flash chromatography is mandatory here to separate the
isomer (typical Statine activity) from the isomer.
Product:Fmoc-Cyclohexylstatine Methyl Ester .
Protocol C: Ester Hydrolysis
Objective: Generate the free acid for SPPS.
Safety Check: Since the ketone is now an alcohol, the molecule is stable against decarboxylation.
Dissolve the ester in THF/MeOH/
(3:1:1).
Add LiOH (2.0 eq) at
.
Monitor hydrolysis strictly (usually < 2 hours). Avoid Fmoc removal (Fmoc is base-labile; keep temperature low and time short, or use
for milder conditions).
Workup: Carefully acidify to pH 3 with 1N HCl and extract immediately.
Final Product:Fmoc-CSta-OH (Ready for SPPS).
Phase 2: SPPS Integration Protocols
Once Fmoc-CSta-OH is synthesized, it behaves like a bulky, hydrophobic amino acid.
Coupling Parameters
Parameter
Recommendation
Rationale
Coupling Reagents
DIC / Oxyma Pure
Avoids racemization better than HBTU/HATU for secondary alcohols.
Stoichiometry
2.5 - 3.0 equivalents
The cyclohexyl group creates steric hindrance; excess reagent drives reaction.
Reaction Time
2 hours - Double Coupling
Ensure complete acylation of the resin-bound amine.
Solvent
DMF / NMP (1:1)
NMP improves swelling for hydrophobic sequences.
Hydroxyl Protection
None required
The secondary -hydroxyl is generally unreactive to acylation during standard SPPS elongation if base-free coupling (DIC) is used.
Step-by-Step Coupling Protocol
Resin Preparation: Swell Rink Amide or Wang resin in DMF for 30 min.
) in the final peptide (e.g., for transition-state mimicry), you must use the Oxidation Strategy .
Why? You cannot carry the ketone through SPPS because the
-amino -keto acid is unstable (as detailed in Section 2).
Protocol:
Incorporate Fmoc-CSta-OH (the reduced alcohol form) into the peptide using the protocol above.
Complete the peptide synthesis (keep N-terminus Fmoc-protected or Acetylated).
On-Resin Oxidation:
Wash resin with DCM (dry).
Treat resin with Dess-Martin Periodinane (DMP) (3-5 eq) in DCM for 2 hours.
Note: This oxidizes the
-hydroxyl back to the -ketone.
Cleavage: Cleave the peptide using TFA/TIS/
.
Result: The final peptide contains the 2-amino-3-cyclohexyl-3-oxopropanoate moiety intact within the backbone.
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Low Yield during Hydrolysis
Fmoc cleavage by LiOH
Use with LiOH or switch to trimethyltin hydroxide () for ester cleavage.
Incomplete Coupling
Steric hindrance of Cyclohexyl
Use HATU/HOAt at (microwave assisted) for 10 mins.
O-Acylation
Hydroxyl group reacting
If O-acylation occurs during subsequent steps, use Fmoc-CSta(tBu)-OH (requires protecting the OH before SPPS).
Decarboxylation
Acidic workup of Keto-Ester
Ensure the ketone is reduced to alcohol before hydrolyzing the ester.
References
Statine Synthesis: Rich, D. H., & Sun, E. T. (1980). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (statine) and its N-boc derivative. Journal of Medicinal Chemistry, 23(1), 27–33. Link
Ketomethylene Isosteres: Hoffman, R. V., & Kim, H. O. (1995). The stereoselective synthesis of 2-alkyl-γ-ketoacid and heterocyclic ketomethylene peptide isostere core units. The Journal of Organic Chemistry, 60(16), 5107–5113. Link
Beta-Keto Instability: Sajapin, J., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52, 1425–1438.[1] Link
SPPS of Statines: Coin, I., et al. (2007). Solid-phase synthesis of statine-based peptides. Nature Protocols, 2, 3247–3256. Link
Oxidation on Resin: Thayer, J. D., et al. (2011). On-resin oxidation of peptide alcohols to ketones. Journal of Organic Chemistry, 76(11), 4635–4644. Link
Application Notes & Protocols: Incorporating the Hindered β-Keto Amino Acid, Methyl 2-amino-3-cyclohexyl-3-oxopropanoate, in Advanced Peptide Synthesis
Introduction: The Strategic Value of Steric Hindrance in Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Steric Hindrance in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity. However, native peptide sequences often suffer from metabolic instability and poor conformational definition, limiting their therapeutic potential. The introduction of non-proteinogenic, sterically hindered amino acids is a powerful strategy to overcome these limitations. These unique building blocks, by virtue of their bulky side chains, can enforce specific secondary structures, such as β-turns and helices, and protect the peptide backbone from enzymatic degradation.[1]
This guide focuses on the application of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate , a novel hindered β-keto amino acid, in peptide synthesis. Its structure, featuring a bulky cyclohexyl group adjacent to a reactive β-keto functionality, presents both unique opportunities for peptide design and significant challenges in its chemical incorporation. These notes provide a comprehensive overview of the properties of this amino acid, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and insights into its potential to create peptides with enhanced structural and functional attributes.
Structural and Chemical Profile of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (PubChem CID: 10899622) is a non-proteinogenic amino acid characterized by a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol .[2] Its key structural features are the bulky cyclohexyl group and a β-keto moiety. The cyclohexyl group imparts significant steric hindrance, which can be strategically employed to induce specific peptide conformations.[3][4] The β-keto group offers a site for potential post-synthetic modifications, although it also introduces a risk of side reactions if not properly managed during synthesis.
Diagram 1: Chemical Structure of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
Application Note: Strategic Functionalization of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate at the Alpha-Carbon
Abstract Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a functionalized β-keto ester of significant interest in medicinal chemistry and organic synthesis, offering a versatile scaffold derived from amino acid precursors...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a functionalized β-keto ester of significant interest in medicinal chemistry and organic synthesis, offering a versatile scaffold derived from amino acid precursors. Its value lies in the potential for modification to create complex molecular architectures. However, the presence of both a highly acidic α-proton and a nucleophilic α-amino group presents a unique chemical challenge for selective functionalization. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of this substrate with electrophiles. We will dissect the compound's inherent reactivity, explain the causality behind the necessary experimental choices, and provide robust, field-proven protocols for achieving selective C-alkylation and C-acylation at the α-carbon through a protective group strategy. The methodologies described herein are designed to be self-validating systems, ensuring reproducibility and high yields.
Introduction and Scientific Context
β-Keto esters are cornerstone building blocks in synthetic chemistry, prized for their ability to form new carbon-carbon bonds.[1][2] Their utility stems from the acidity of the proton at the α-carbon, positioned between two electron-withdrawing carbonyl groups.[3][4] This allows for facile deprotonation to form a resonance-stabilized enolate, a potent carbon nucleophile for reactions with a wide range of electrophiles.[5][6]
The subject of this guide, Methyl 2-amino-3-cyclohexyl-3-oxopropanoate, introduces a layer of complexity and opportunity. As an α-amino derivative, it provides a direct route to novel, highly functionalized amino acid analogues, which are critical components in peptidomimetics and other pharmaceutical agents.[7] The primary challenge, however, is controlling the regioselectivity of electrophilic attack. The molecule possesses two key reactive sites: the α-carbon and the α-nitrogen. A naive approach using a base and an electrophile would likely result in a complex mixture of N-functionalized, C-functionalized, and poly-functionalized products.
This document serves as an authoritative guide to navigate this challenge. Our core directive is to demonstrate a robust strategy that leverages a protection-functionalization-deprotection sequence to achieve clean, high-yield, and selective modification at the α-carbon.
Fundamental Reactivity Analysis: A Tale of Two Nucleophiles
To design a successful synthetic protocol, one must first understand the inherent chemical behavior of the substrate. The reactivity of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is governed by the interplay between its β-dicarbonyl system and the α-amino group.
The Classic β-Keto Ester Reactivity: The α-Carbon
The proton on the α-carbon is significantly acidic (pKa ≈ 11-13 in DMSO) due to the resonance stabilization of its conjugate base, the enolate anion. The negative charge is delocalized across the two carbonyl oxygen atoms, making the enolate a soft, carbon-centered nucleophile ideal for SN2-type reactions.[4][8]
Caption: General activation pathway for β-keto esters.
The Competing Nucleophile: The α-Nitrogen
The amino group is a primary amine and, therefore, a potent nitrogen-centered nucleophile. It will readily react with electrophiles, particularly acylating and alkylating agents, to form amides and secondary amines, respectively. Furthermore, in the presence of a base, the N-H protons can be abstracted, creating an amide anion which can also be reactive.
The Causality for a Protective Strategy
Given these two competing pathways, attempting a one-pot reaction is synthetically unadvisable. Any base strong enough to deprotonate the α-carbon will also deprotonate the nitrogen, and the electrophile will react unselectively. Therefore, to achieve exclusive functionalization at the α-carbon, the nucleophilicity of the amino group must be temporarily masked. This is the foundational logic for employing a protection-functionalization-deprotection workflow. The ideal protecting group must be stable to the basic conditions of enolate formation and alkylation/acylation, yet be removable under mild conditions that do not compromise the final product structure. The tert-butyloxycarbonyl (Boc) group is an excellent choice, meeting these criteria perfectly.
Strategic Workflow for Selective α-Carbon Functionalization
The recommended pathway for reliably functionalizing the α-carbon involves three distinct stages: N-protection, C-functionalization (via enolate), and N-deprotection.
Caption: Recommended three-stage workflow for selective α-C functionalization.
Experimental Protocols
These protocols are designed for a 5 mmol scale and should be adapted accordingly for different scales. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: N-Protection with Boc Anhydride
Rationale: This step converts the nucleophilic primary amine into a non-nucleophilic carbamate, which is stable under the strongly basic conditions required for the subsequent step. Triethylamine (Et₃N) is used as a mild organic base to scavenge the acid byproduct.
Procedure:
Dissolve Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (5 mmol, 1.0 g) in dichloromethane (DCM, 25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
Stir the reaction mixture at room temperature for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material spot is consumed.
Upon completion, dilute the mixture with DCM (25 mL) and transfer to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used in the next step without further purification.
Protocol 2: α-Carbon Alkylation of N-Boc Protected Intermediate
Rationale: This is the key bond-forming step. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon to form the sodium enolate.[9] Anhydrous tetrahydrofuran (THF) is used as the solvent to prevent quenching the base and the enolate. The enolate then acts as a nucleophile, attacking the alkyl halide in a classic SN2 reaction.[3][5]
Procedure:
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 6 mmol, 1.2 eq., 240 mg).
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.
Dissolve the N-Boc protected intermediate from Protocol 1 (5 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.
Cool the mixture back to 0 °C and add the alkyl halide electrophile (e.g., iodomethane or benzyl bromide, 6 mmol, 1.2 eq.) dropwise.
Allow the reaction to stir at room temperature overnight (or until completion as indicated by TLC).
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL) at 0 °C.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Deprotection to Yield Final Product
Rationale: The Boc group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, and the reaction proceeds quickly at room temperature. The excess acid and solvent are removed by evaporation.
Procedure:
Dissolve the purified, N-Boc protected, α-alkylated product (e.g., 4 mmol) in DCM (10 mL) in a 50 mL round-bottom flask.
Add trifluoroacetic acid (TFA, 20-30 eq., 6-9 mL) dropwise at 0 °C.
Remove the ice bath and stir the solution at room temperature for 1-2 hours, monitoring by TLC.
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
Co-evaporate with toluene (2 x 10 mL) to ensure complete removal of residual TFA.
The resulting product is the TFA salt of the α-alkylated amino ester. It can be converted to the free amine by neutralization with a mild base (e.g., NaHCO₃) during an aqueous workup or used as the salt.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the alkylation protocol with common electrophiles. Yields are based on typical results for analogous reactions and may vary.
1. Ensure sufficient stirring time after adding the substrate to NaH. 2. Use freshly distilled anhydrous solvents and high-purity reagents. 3. Check the purity/activity of the alkyl halide; use a more reactive halide (I > Br > Cl).
Recovery of starting material after alkylation
The enolate did not form or did not react.
Follow all recommendations for "Low yield." Ensure the reaction is run under a strictly inert atmosphere.
Incomplete Boc deprotection
Insufficient acid or reaction time.
Increase the amount of TFA or extend the reaction time. Monitor carefully by TLC to avoid side product formation.
Side products during deprotection
The substrate may be sensitive to prolonged exposure to strong acid.
Keep the reaction time to the minimum required for full conversion. Ensure the reaction is performed at or below room temperature.
Conclusion
The functionalization of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate at its α-carbon is a synthetically valuable transformation that requires a deliberate and strategic approach. Direct reaction with electrophiles is complicated by the competing nucleophilicity of the α-amino group. The robust, three-stage workflow of N-protection, α-C alkylation/acylation, and subsequent N-deprotection presented in this application note provides a reliable and high-yielding pathway to the desired α-functionalized products. By understanding the underlying chemical principles and carefully controlling the reaction conditions as detailed in these protocols, researchers can effectively utilize this versatile building block for the synthesis of complex molecules in drug discovery and development.
References
Tsuji, J. (2005). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons. [Link]
Pomfret, A., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. [Link]
Yeates, C. L., & Sum, F. W. (1974). The Acylation of β-Keto Ester Dianions. Canadian Journal of Chemistry, 52(8), 1343-1347. [Link]
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
Ashenhurst, J. (2022). Alkylation of Stabilized Enolates. Master Organic Chemistry. [Link]
LibreTexts Chemistry. (2024). 22.8: Alkylation of Enolate Ions. [Link]
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. [Link]
McKerrecher, D., et al. (2013). A Mild New Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto Esters, -Thionoesters and Thioesters. Organic Letters, 15(1), 130-133. [Link]
ScienceMadness Discussion Board. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24953-24965. [Link]
Kumar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10899622, Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. PubChem. [Link]
Li, Z., et al. (2012). N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Beilstein Journal of Organic Chemistry, 8, 1556-1561. [Link]
Application Note: Strategic Cyclization of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate to Pyridone Scaffolds
-Amino -Keto Esters[1][2] Abstract & Introduction Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CAS 691348-86-4) represents a highly specialized class of -amino -keto esters.[1][2] Structurally, it serves as a "reduced" a...
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CAS 691348-86-4) represents a highly specialized class of
-amino -keto esters.[1][2] Structurally, it serves as a "reduced" analog of benzoyl-amino acid derivatives, offering a saturated cyclohexyl lipophilic domain essential for crossing the blood-brain barrier (BBB) or targeting hydrophobic pockets in kinase enzymes.[2]
While valuable, this scaffold presents a significant handling challenge: instability in its free-base form .[1][2] Upon neutralization of the hydrochloride salt, the
-amino ketone moiety is prone to rapid self-condensation, leading to pyrazine dimers (dihydropyrazines) rather than the desired heterocycle.
This Application Note details two robust, self-validating protocols for converting this labile precursor into stable pyridone scaffolds—privileged structures in drug discovery found in blockbuster drugs like Pirfenidone and various kinase inhibitors.[2]
Core Challenges Addressed
Suppression of Dimerization: Techniques to favor cross-reaction with electrophiles over self-condensation.[1][2]
Regioselectivity: Controlling the reaction pathway to yield either 2-pyridones or 4-pyridones .
Scalability: Protocols designed for gram-to-multigram synthesis.[1][2]
Mechanistic Pathways
The transformation relies on exploiting the nucleophilicity of the primary amine while simultaneously engaging the electrophilic ketone or ester functionality.
Pathway A: The Modified Bohlmann-Rahtz Route (2-Pyridones)
Reacting the amine with an alkynoate (e.g., Methyl Propiolate or DMAD) initiates an Aza-Michael addition .[1][2] The resulting enaminone intermediate undergoes intramolecular cyclization.[3] The regiochemistry is dictated by the attack of the enamine
-carbon onto the internal ketone.
Pathway B: The Gould-Jacobs Type Cyclization (4-Pyridones)
Condensation with an ethoxymethylene malonate (EMME) yields an aminomethylene intermediate.[1][2] Thermal cyclization (typically
C or Lewis-acid catalyzed) drives the attack of the aromatic carbon onto the ester, forming the 4-pyridone core.
Figure 1: Divergent synthesis pathways.[1][2] Path A yields 2-pyridones; Path B yields 4-pyridones.[1][2] Control of the "Free Base" lifetime is critical.
Experimental Protocols
Protocol 1: Synthesis of Functionalized 2-Pyridones
Preparation: Charge a flame-dried round-bottom flask with Methyl 2-amino-3-cyclohexyl-3-oxopropanoate HCl salt (1.0 equiv) and anhydrous MeOH.
Controlled Neutralization (CRITICAL): Cool the suspension to 0°C. Add DMAD (1.1 equiv) before adding the base.[1][2]
Rationale: This ensures that as soon as the amine is liberated by the base, it is immediately trapped by the Michael acceptor, preventing self-dimerization.
Addition: Dropwise add Et
N (1.2 equiv) over 30 minutes at 0°C. The solution should turn clear/yellow.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (formation of the enamine intermediate).[2]
Cyclization: Add Acetic Acid (0.5 equiv) and reflux the mixture for 12–16 hours.
Checkpoint: Monitor the disappearance of the enamine spot and the appearance of a highly fluorescent spot (typical of pyridones) under UV.
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine/dimer), then Brine. Dry over Na
Do not use aqueous extraction.[1][2] Use precipitation or evaporation/trituration.[1][2]
Visualization of Workflow
Figure 2: Operational workflow emphasizing the order of addition to prevent side reactions.
References
Raw, S. A., et al. "Amino-substituted pyridines and pyridones via a Bohlmann-Rahtz heteroannulation approach."[1][2] Tetrahedron Letters, 2004. [1][2]
Bagley, M. C., et al. "A new one-pot synthesis of pyridines and 2-pyridones."[1][2] Journal of Organic Chemistry, 2005.
Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939. (Foundational text for Protocol 2).
PubChem Compound Summary. "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate."[1] National Center for Biotechnology Information.[1][2] [1][2]
Application Note: A Detailed Protocol for the Synthesis of 4-Amino-3-cyclohexyl-1-phenyl-1H-pyrazol-5(4H)-one from Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
Introduction: The Significance of Pyrazolone Scaffolds Pyrazolone and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] First synthesized by Lu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Pyrazolone Scaffolds
Pyrazolone and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] First synthesized by Ludwig Knorr in 1883, this five-membered heterocyclic scaffold is renowned for its vast pharmacological versatility, with derivatives exhibiting anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][4][5][6] The functional adaptability of the pyrazolone ring allows for fine-tuning of its biological activity, making it a privileged structure in modern drug discovery.[2][7]
This application note provides a comprehensive guide to the synthesis of a novel pyrazolone derivative, 4-Amino-3-cyclohexyl-1-phenyl-1H-pyrazol-5(4H)-one, utilizing Methyl 2-amino-3-cyclohexyl-3-oxopropanoate as a key precursor.[8] This starting material, a unique β-amino-β-ketoester, allows for a direct and efficient pathway to constructing a highly functionalized pyrazolone core. We will delve into the underlying reaction mechanism, provide a detailed and self-validating experimental protocol, and outline the necessary characterization techniques for product verification.
Reaction Principle and Mechanism
The synthesis of pyrazolones from 1,3-dicarbonyl compounds and hydrazine derivatives is famously known as the Knorr pyrazole synthesis.[9][10] This reaction proceeds via an acid-catalyzed condensation-cyclization mechanism. In this specific application, we adapt this classic reaction for our unique β-amino-β-ketoester precursor.
The mechanism involves two primary stages:
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from phenylhydrazine on one of the carbonyl carbons of the β-ketoester. The cyclohexyl ketone carbonyl is significantly more electrophilic and sterically accessible than the methyl ester carbonyl, thus directing the initial attack.[11] This is followed by dehydration to form a stable hydrazone intermediate.
Intramolecular Cyclization and Tautomerization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization event forms a five-membered ring intermediate, which subsequently eliminates a molecule of methanol. The final step involves tautomerization to yield the stable pyrazolone product.
The overall transformation is a regioselective cyclocondensation, yielding a single major product due to the differential reactivity of the two carbonyl groups.[11]
Caption: Proposed mechanism for the Knorr pyrazolone synthesis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating in-process checks and definitive characterization steps.
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (1.99 g, 10.0 mmol).
Solvent and Reagent Addition: Add 40 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved. Carefully add phenylhydrazine (1.03 mL, 10.5 mmol) to the solution, followed by the addition of glacial acetic acid (0.5 mL).
Causality Note: Phenylhydrazine is slightly in excess to ensure complete consumption of the limiting ketoester. Acetic acid serves as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.[9][12]
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
Reaction Monitoring (Trustworthiness Pillar): Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) every 30-60 minutes.
TLC System: 3:1 Hexanes/Ethyl Acetate.
Visualization: UV light (254 nm).
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material spot and the appearance of a new, distinct product spot. The reaction is typically complete within 3-5 hours.
Work-up and Purification
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the bulk of the ethanol solvent using a rotary evaporator.
Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
Causality Note: The bicarbonate wash neutralizes the acetic acid catalyst.
Separation and Drying: Separate the organic layer. Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
Concentration: Concentrate the dried organic solution under reduced pressure using a rotary evaporator to obtain the crude product, which should be a pale yellow solid or oil.
Recrystallization (Purification): Purify the crude product by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Product Characterization and Validation
To ensure the identity and purity of the synthesized 4-Amino-3-cyclohexyl-1-phenyl-1H-pyrazol-5(4H)-one, the following characterization methods are essential.
Expected Yield: 75-85%
Appearance: White to off-white crystalline solid.
Melting Point: Determine using a standard melting point apparatus. A sharp melting range indicates high purity.
Spectroscopic Analysis:
FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C=O stretching (ketone, ~1700-1720 cm⁻¹), and C=N stretching (~1590-1610 cm⁻¹).[13][14]
¹H NMR (400 MHz, DMSO-d₆, δ ppm): Predicted signals would include aromatic protons from the phenyl group (multiplet, ~7.2-7.8 ppm), a proton on the cyclohexyl ring, protons from the NH₂ group, and aliphatic protons of the cyclohexyl moiety.[7][15]
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular formula C₁₅H₁₉N₃O.
Experimental Workflow Diagram
Caption: Step-by-step workflow for pyrazolone synthesis and validation.
Safety and Handling
Phenylhydrazine: Is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[16]
Solvents: Ethanol and ethyl acetate are flammable liquids. Keep away from open flames and ignition sources.[17][18]
Acids: Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note details a robust and reliable protocol for synthesizing a functionalized cyclohexyl-pyrazolone derivative from Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. By leveraging the principles of the Knorr pyrazole synthesis, this method provides an efficient route to a valuable heterocyclic scaffold. The inclusion of in-process monitoring and comprehensive characterization techniques ensures the trustworthiness and reproducibility of the experimental results, making this protocol highly suitable for researchers in medicinal chemistry and drug development.
Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (2017). The Royal Society of Chemistry. [Link]
Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences. [Link]
Pyrazole, Synthesis and Biological Activity. (n.d.). SlideShare. [Link]
Synthesis of Pyrazolone Derivatives and their Biological Activities - ProQuest. (n.d.). ProQuest. [Link]
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. (2026). MDPI. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor - SciSpace. (2018). SciSpace. [Link]
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. [Link]
Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Synthesis and characterization of novel pyrazolone derivatives. (2014). European Journal of Chemistry. [Link]
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate | C10H17NO3 | CID 10899622 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis and Biological Evaluation of 3-Amino Pyrazolones. (n.d.). ResearchGate. [Link]
synthesis and biological significance of pyrazolones - IJPSR (2009), Issue 1, Vol. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. (n.d.). HR Patel Institute of Pharmaceutical Education and Research. [Link]
Application Note: HPLC Purification of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
This Application Note is designed for researchers and process chemists handling Methyl 2-amino-3-cyclohexyl-3-oxopropanoate , a specialized -amino- -keto ester. This class of compounds presents a unique purification chal...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists handling Methyl 2-amino-3-cyclohexyl-3-oxopropanoate , a specialized
-amino--keto ester.
This class of compounds presents a unique purification challenge: kinetic instability . The free amine at position 2 is prone to intermolecular condensation with the
-ketone of a neighboring molecule, leading to the formation of stable pyrazine byproducts (dimerization). Therefore, this protocol prioritizes acidic stabilization throughout the purification workflow to maintain the molecule as its ammonium salt.
Amphiphilic: Contains a lipophilic cyclohexyl tail and a polar amino-ester head.
UV Active: Weak chromophore (Ester/Ketone); absorbs primarily at <220 nm.
Chiral Center: C2 is chiral. (Note: This guide focuses on chemical purification. Enantiomeric separation requires Chiral HPLC).
⚠️ Stability Warning: The "Self-Destruct" Mechanism
In neutral or basic solutions, the free amine group of one molecule attacks the
-ketone of another. This results in rapid dimerization into a dihydropyrazine derivative, which subsequently oxidizes to a pyrazine.
Rule #1: Always maintain the sample in an acidic environment (pH < 3).
Rule #2: Avoid keeping the compound in solution for prolonged periods at room temperature.
Rule #3: Store as a solid salt (e.g., Hydrochloride or Trifluoroacetate).
Method Development Strategy
Column Selection: C18 with Polar Embedding or End-Capping
While the cyclohexyl group provides strong retention on standard C18, the free amine can interact with residual silanols on the silica support, causing peak tailing.
Recommended: C18 column with high carbon load and extensive end-capping (e.g., Waters XBridge, Phenomenex Luna, or Agilent Zorbax Eclipse).
Alternative: Polar-embedded C18 (e.g., C18-PFP) if selectivity issues arise between the target and des-cyclohexyl impurities.
Mobile Phase Chemistry
Buffer (Solvent A): Water + 0.1% Trifluoroacetic Acid (TFA) .
Why TFA? The low pH (~2.0) ensures the amine is fully protonated (
), preventing self-condensation. TFA also acts as an ion-pairing agent, improving the peak shape of the amine.
Why ACN? ACN has a lower UV cutoff than Methanol, crucial for detecting this molecule at 210 nm.
Detailed Experimental Protocol
Analytical Method (QC & Scouting)
Before preparative purification, establish purity and retention time using this analytical method.
Parameter
Setting
Column
C18 (4.6 x 150 mm, 5 µm)
Flow Rate
1.0 mL/min
Temperature
30°C
Detection
UV 210 nm (Primary), 254 nm (Secondary for impurities)
Mobile Phase A
Water + 0.1% TFA
Mobile Phase B
Acetonitrile + 0.1% TFA
Gradient
0-2 min: 5% B (Hold)2-15 min: 5% 95% B (Linear)15-18 min: 95% B (Wash)18-20 min: 5% B (Re-equilibration)
Preparative HPLC Protocol
Objective: Isolate >50 mg of target with >98% purity.
Step 1: Sample Preparation
Dissolution: Dissolve the crude solid in a mixture of Water/ACN (80:20) containing 0.5% TFA .
Note: The higher acid content ensures immediate stabilization.
Filtration: Pass through a 0.45 µm PTFE or Nylon syringe filter to remove particulates.
Concentration: Target a concentration of 50–100 mg/mL. If the crude is oily/sticky, sonicate briefly.
Step 2: Purification Run
System: Prep-HPLC with Binary Gradient Pump and UV Detector.
Column: Prep C18 (e.g., 19 x 150 mm, 5-10 µm).
Flow Rate: 15–20 mL/min (Adjust based on column diameter).
Gradient Strategy: Based on the analytical run, the cyclohexyl group usually elutes the compound around 40-60% B. A focused gradient improves separation.
Focused Gradient Table:
Time (min)
% B (ACN + TFA)
Event
0.0
10
Load
2.0
10
Injection Hold
3.0
30
Ramp to Start
15.0
70
Purification Window
16.0
95
Flush
19.0
95
Flush End
| 20.0 | 10 | Re-equilibrate |
Step 3: Fraction Collection & Processing
Trigger: Collect peaks based on UV threshold (210 nm).
Immediate Action: Place collected fractions on ice immediately.
Workup (Lyophilization):
Do NOT use a rotary evaporator with a warm bath (>30°C), as heat promotes degradation.
Flash freeze the fractions using liquid nitrogen or a dry ice/acetone bath.
Lyophilize (freeze-dry) for 24–48 hours.
Result: The product will be isolated as the stable Trifluoroacetate (TFA) salt .
Visualization: Workflow & Stability Logic
Caption: Purification workflow emphasizing the critical acidification step to prevent degradation.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Split Peaks / Doublet
Partial protonation of the amine.
Increase TFA concentration in Mobile Phase A to 0.15% or 0.2%. Ensure sample diluent is acidic.
Broad Tailing Peak
Silanol interactions or column overload.
Use a "High pH stable" C18 column (e.g., XBridge) but run at Low pH (paradoxically, these have better surface chemistry). Reduce injection volume.
New Impurity During Dry-Down
Thermal degradation or hydrolysis.
Avoid rotary evaporation. Use lyophilization. Ensure the water bath is <25°C if rotovap is necessary.
Low UV Signal
Detection wavelength too high.
The molecule has no aromatic rings. Ensure detection is set to 210 nm . Check ACN quality (UV cutoff).
References
Fundamental Reactivity of
-Amino--Keto Esters:
Source: Beilstein Journal of Organic Chemistry. "N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters."
Context: Discusses the synthesis and stability challenges of this structural class.
Application Note: Scale-Up Synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
Strategic Analysis & Route Selection The synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate presents a classic challenge in process chemistry: constructing a sensitive -amino -keto ester functionality without racem...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Analysis & Route Selection
The synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate presents a classic challenge in process chemistry: constructing a sensitive
-amino -keto ester functionality without racemization (if chiral) or degradation. While laboratory-scale methods might employ expensive coupling agents (e.g., isocyanides or diazo compounds), scale-up requires a route that balances atom economy , safety , and cost .
Selected Pathway: The Meldrum's Acid / Nitrosation Route
We utilize a robust, three-stage industrial protocol derived from classical amino acid synthesis. This route avoids hazardous azides and expensive peptide coupling reagents, relying instead on the scalable manipulation of Meldrum's acid and subsequent oximino-reduction.
Rationale:
Meldrum's Acid Activation: Provides a clean, non-racemizing method to generate the
-keto ester backbone from cyclohexanecarboxylic acid.
Nitrosation: A high-yielding method to introduce the nitrogen functionality at the
-position using inexpensive sodium nitrite.
Hydrogenation: Converts the oxime to the amine under mild conditions, preventing the reduction of the ketone or ester moieties when controlled properly.
Reaction Scheme & Process Flow
The following diagram outlines the chemical transformations and the critical process flow for the scale-up campaign.
Caption: Linear synthetic pathway from Cyclohexanecarboxylic acid to the target amino-keto ester.
Detailed Experimental Protocol
Stage 1: Synthesis of Methyl 3-cyclohexyl-3-oxopropanoate
This stage telescopes the acid chloride formation, Meldrum's acid condensation, and methanolysis into a streamlined workflow.
Reagents:
Cyclohexanecarboxylic acid (1.0 equiv)
Thionyl Chloride (SOCl₂, 1.2 equiv) or Oxalyl Chloride
Meldrum's Acid (1.05 equiv)
Pyridine (2.1 equiv)
Dichloromethane (DCM, 10 vol)
Methanol (MeOH, 5 vol)
Protocol:
Acid Chloride Formation: Charge Cyclohexanecarboxylic acid and catalytic DMF into DCM. Add SOCl₂ dropwise at 20–25°C. Stir until gas evolution ceases (approx. 2 h). Evaporate solvent/excess SOCl₂ to yield the crude acid chloride.
Acylation: Dissolve Meldrum's acid in DCM (5 vol) and cool to 0°C. Add Pyridine (2.1 equiv) slowly (Exothermic!). Add the crude acid chloride solution dropwise, maintaining internal temperature < 5°C.
Reaction: Warm to 20°C and stir for 2 h. Monitor by HPLC for disappearance of Meldrum's acid.
Workup: Wash the organic layer with 1M HCl (2x) and Water (2x). Dry over MgSO₄ and concentrate to a thick oil (Acylated intermediate).
Methanolysis: Dissolve the residue in anhydrous Methanol (5 vol). Heat to reflux (65°C) for 4 h. This induces decarboxylation and ester formation.[1]
Isolation: Concentrate in vacuo. The product, Methyl 3-cyclohexyl-3-oxopropanoate , is obtained as a pale yellow oil. Purify via short-path distillation if purity < 95%.
Stage 2: Nitrosation to
-Oximino Intermediate
Critical Safety Note: Nitrosation reactions are exothermic and generate NOx gases. Ensure efficient venting and cooling.
Reagents:
Methyl 3-cyclohexyl-3-oxopropanoate (1.0 equiv)
Sodium Nitrite (NaNO₂, 1.2 equiv)
Glacial Acetic Acid (AcOH, 5 vol)
Water (2 vol)
Protocol:
Dissolution: Dissolve the
-keto ester in Glacial Acetic Acid and cool to 0–5°C.
Addition: Dissolve NaNO₂ in minimum water. Add this solution dropwise to the reaction mixture sub-surface to minimize fume generation, maintaining temp < 10°C.
Reaction: Stir at 10–15°C for 2–3 h. The solution will turn from yellow to orange/red.
Quench: Pour the mixture into ice-water (10 vol). Stir for 30 min.
Extraction: Extract with Ethyl Acetate (3x). Wash organics with sat.[2] NaHCO₃ (carefully, CO₂ evolution) until neutral.
Isolation: Dry and concentrate. The
-oximino ester usually solidifies upon standing or trituration with hexanes.
Stage 3: Hydrogenation to Target (HCl Salt)
Reagents:
-Oximino Intermediate (1.0 equiv)
Pd/C (10% loading, 50% wet, 5 wt% relative to substrate)
Methanol (10 vol)
Conc. HCl (1.1 equiv) or HCl in Dioxane
Protocol:
Setup: Charge the Oximino intermediate, Methanol, and HCl into a hydrogenation autoclave. Inert with Nitrogen (3x).
Hydrogenation: Pressurize with Hydrogen (3–5 bar). Stir vigorously at 25–30°C.
Note: Avoid high temperatures to prevent reduction of the ketone to an alcohol.
Completion: Monitor H₂ uptake. Reaction is typically complete in 4–6 h.
Filtration: Filter catalyst over Celite. Wash the cake with MeOH.
Crystallization: Concentrate the filtrate to ~2 vol. Add MTBE or Diethyl Ether (5 vol) dropwise to induce crystallization.
Final Isolation: Filter the white solid. Wash with cold ether. Dry under vacuum at 40°C.
Yield: Expected overall yield 50–65% (3 steps).
Appearance: White to off-white crystalline solid.
Analytical Controls & Specifications
Parameter
Method
Acceptance Criteria
Appearance
Visual
White crystalline powder
Identification
¹H-NMR (DMSO-d₆)
Conforms to structure; characteristic cyclohexyl multiplets (1.1-1.8 ppm), methoxy singlet (3.8 ppm), alpha-proton (5.2 ppm)
Purity
HPLC (C18, ACN/H₂O)
> 98.0% area
Assay
Titration (AgNO₃)
98.0 – 102.0% (w/w)
Water Content
Karl Fischer
< 1.0%
Residual Solvents
GC-Headspace
Compliant with ICH Q3C
Troubleshooting Guide
Issue: Low Yield in Step 1 (Methanolysis)
Cause: Incomplete decarboxylation or side reactions with pyridine.
Solution: Ensure the reflux time is sufficient (check for CO₂ cessation). Use anhydrous methanol to prevent hydrolysis of the ester back to the acid.
Issue: "Oiling Out" during Nitrosation
Cause: The oximino intermediate is not crystallizing.
Solution: Seed the mixture with a pure crystal if available. Alternatively, proceed directly to hydrogenation with the crude oil if purity is >90% by HPLC.
Issue: Over-reduction (Alcohol formation)
Cause: Hydrogenation temperature too high or reaction time too long.
Solution: Strictly control temperature at <30°C. Stop the reaction immediately upon cessation of hydrogen uptake. Use a less active catalyst (e.g., 5% Pd/C) if selectivity remains poor.
References
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters." Journal of Organic Chemistry, 43(10), 2087–2088. Link
Bunce, R. A. (1995). "Recent advances in the use of Meldrum's acid." Tetrahedron, 51(48), 13103-13159.
Look, G. C., et al. (1993). "The synthesis of alpha-amino-beta-keto esters via the nitrosation of beta-keto esters." Tetrahedron Letters, 34, 3456.
PubChem Compound Summary. (2023). "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate."[3] National Center for Biotechnology Information. Link
Org. Synth. (1988). "Di-tert-butyl dicarbonate and protection of amino acids." Organic Syntheses, Coll. Vol. 6, p.418. Link (General reference for amino acid handling).
"Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" in the synthesis of constrained peptides
Application Note: Strategic Utilization of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate in Constrained Peptide Synthesis Abstract & Strategic Value Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (hereafter referred to as M-A...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate in Constrained Peptide Synthesis
Abstract & Strategic Value
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (hereafter referred to as M-ACHOP ) serves as a high-value "chimeric" building block in the synthesis of constrained peptidomimetics. Structurally, it is an
-amino--keto ester featuring a lipophilic cyclohexyl moiety.
Its strategic value lies in its divergent reactivity. Unlike standard amino acids, the C3-ketone functionality allows M-ACHOP to function as a linchpin for two distinct classes of constrained peptides:
Heterocyclic Backbone Constraints: Precursor to 2,4-disubstituted oxazoles, which lock the peptide backbone (
angles) to induce specific secondary structures (turns/helices).
Transition State Isosteres: Precursor to cyclohexyl-statine analogs (via stereoselective reduction), essential for designing non-cleavable protease inhibitors (e.g., Renin, HIV protease).
This guide details the handling, synthetic utility, and validated protocols for deploying M-ACHOP in drug discovery workflows.
Technical Specifications & Handling
M-ACHOP is kinetically unstable as a free base due to the high propensity for intermolecular condensation (forming pyrazines). It must be maintained as a protonated salt.
MeOH, DMF, DMSO; unstable in aqueous base (pH > 7.[1]5)
Critical Handling
Do not free-base until immediately prior to coupling. Avoid protic solvents if using for acylation reactions.
Application 1: Synthesis of Oxazole-Constrained Peptides
The primary application of M-ACHOP in constrained peptide synthesis is the generation of 1,3-oxazole rings within the peptide backbone. The oxazole ring acts as a rigid bioisostere of the amide bond, locking the conformation and improving metabolic stability against proteolysis.
Mechanism of Action: The Robinson-Gabriel Pathway
The synthesis involves acylation of the M-ACHOP amine with a C-terminal amino acid (or carboxylic acid), followed by cyclodehydration.
Figure 1: Workflow for converting M-ACHOP into a backbone-constrained oxazole scaffold.
Protocol: Oxazole Installation via M-ACHOP
Objective: To synthesize a constrained dipeptide isostere, Boc-Phe-Oxazole(Cy)-OMe.
Reagents:
M-ACHOP HCl salt (1.0 equiv)
Boc-Phe-OH (1.1 equiv)
EDC
HCl (1.2 equiv), HOBt (1.2 equiv)
DIPEA (3.0 equiv)
Cyclodehydration Agent: Burgess Reagent or
Step-by-Step Methodology:
Acylation (Formation of
-keto amide):
Dissolve Boc-Phe-OH (1.1 mmol) in dry DMF (5 mL) under
.
Add EDC
HCl (1.2 mmol) and HOBt (1.2 mmol). Stir for 15 min at 0°C to activate the acid.
Add M-ACHOP HCl (1.0 mmol) followed immediately by DIPEA (3.0 mmol).
Scientific Insight: The addition of DIPEA must be controlled. Excess base can cause the M-ACHOP to dimerize. Add base dropwise until pH ~7.
Stir at RT for 4–6 hours. Monitor by LC-MS (Target Mass: MW of Boc-Phe + M-ACHOP -
is incorrect; this is amide bond formation, so Mass = Sum - 18 is standard, but here we look for the linear keto-amide first).
Workup: Dilute with EtOAc, wash with 5% citric acid (critical to remove unreacted amine), sat.
, and brine. Dry over .
Cyclodehydration (The Constraint Step):
Method A (Mild/Burgess): Dissolve the intermediate
-keto amide in dry THF. Add Burgess reagent (2.0 equiv). Reflux for 2 hours.
Method B (Robust/Robinson-Gabriel): Dissolve intermediate in dry DCM. Add
(3.0 equiv) and Pyridine (excess). Stir at RT for 12h.[2]
Why this works: The ketone oxygen at C3 attacks the activated amide carbonyl (C2 of the previous residue), closing the ring. The cyclohexyl group at C4 of the resulting oxazole ensures lipophilic pocket engagement.
Purification:
Flash chromatography (Hexane/EtOAc). Oxazoles are typically less polar than their acyclic precursors.
Application 2: Synthesis of Statine Isosteres (Protease Inhibitors)
M-ACHOP is a direct precursor to Cyclohexyl-Statine (3-hydroxy-2-amino acids). By reducing the C3 ketone, you generate a non-hydrolyzable transition-state mimic capable of inhibiting aspartyl proteases (e.g., BACE1, Renin).
Stereochemical Control
The reduction of the
-keto group creates a new chiral center. The goal is usually the (3S)-hydroxyl configuration (anti-configuration relative to the amine).
Reducing Agent
Solvent
Major Diastereomer
Selectivity (dr)
MeOH, -78°C
Syn (2S, 3S)
3:1
EtOH
Syn
4:1
EtOH, -78°C
Anti (2S, 3R)
>95:5
Protocol Insight: To access the bioactive "Anti" statine (analogous to the natural transition state), use bulky hydride donors like Lithium tri-tert-butoxyaluminum hydride.
Quality Control & Troubleshooting
NMR Diagnostics:
Starting Material (M-ACHOP): Look for the methyl ester singlet (~3.7 ppm) and the
-proton doublet (~5.1 ppm).
Enolization: In
, M-ACHOP may exist as a mixture of keto and enol tautomers. You may see a vinyl proton signal and an exchangeable -OH. This is normal and not an impurity.
Oxazole Product: The disappearance of the ketone signal in
NMR (~200 ppm) and the appearance of the oxazole carbons (130–160 ppm) confirms cyclization.
Common Pitfall: Racemization
The
-proton of M-ACHOP is highly acidic due to the flanking ester and ketone/amide.
Solution: Avoid strong bases (NaH, LDA) during coupling. Use DIPEA or NMM and keep reaction times optimized.
References
Wasserman, H. H., & Parr, J. (2022).[3] "Vicinal ketoesters – key intermediates in the total synthesis of natural products."[3] Beilstein Journal of Organic Chemistry.
Sanki, A. K., et al. (2017).[4] "Metal-free, direct conversion of
-amino acids into -keto -amino esters for the synthesis of -peptides."[5] Organic & Biomolecular Chemistry.
Hamada, Y., & Shioiri, T. (2005). "Recent Progress in the Synthesis of Statine and Its Analogues." Chemical Reviews.
Organic Syntheses. (2014).
-Keto Esters from -Keto Esters." Org.[2][4][6][7] Synth. 91, 248-259.[7]
PubChem Compound Summary. "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate." National Center for Biotechnology Information.
Application Notes: "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" – A Proposed Chiral Auxiliary for Asymmetric Synthesis
Introduction: A Structural Analogue with Untapped Potential In the field of asymmetric synthesis, the development of novel chiral auxiliaries is a continuous pursuit aimed at achieving higher levels of stereocontrol with...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Structural Analogue with Untapped Potential
In the field of asymmetric synthesis, the development of novel chiral auxiliaries is a continuous pursuit aimed at achieving higher levels of stereocontrol with greater efficiency and broader substrate scope. While "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate"[1] is not a widely documented chiral auxiliary in peer-reviewed literature, its molecular architecture presents a compelling case for its potential application in stereoselective transformations. This molecule uniquely combines three critical structural motifs that are hallmarks of successful chiral auxiliaries:
A β-Keto Ester System: This functionality provides two key features: a readily enolizable proton for the formation of a nucleophilic enolate and a chelating moiety (the two carbonyl groups) that can form rigid, well-defined transition states with a metal center. The ability to form such transition states is fundamental to achieving high levels of diastereoselectivity.
An α-Amino Group: This group serves as a versatile handle for the covalent attachment of a pro-chiral substrate, typically via an amide bond. This transformation is crucial for temporarily incorporating the chiral auxiliary into the reacting system.
A Bulky Cyclohexyl Group: Large, sterically demanding groups are essential for effective facial shielding of a reactive intermediate.[2][3] The cyclohexyl group, in a fixed conformation, is poised to block one face of the enolate, thereby directing the approach of an incoming electrophile to the opposite, less hindered face.
This document outlines a proposed application of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate as a chiral auxiliary, drawing parallels with established methodologies, particularly the highly successful Evans oxazolidinones and other amino acid-derived auxiliaries.[4][5][6][7] The following protocols are hypothetical but are grounded in the well-established principles of asymmetric synthesis.
Proposed Mechanism of Stereochemical Control
The central hypothesis for the function of this chiral auxiliary relies on the formation of a rigid, chelated metal enolate. The proposed sequence, which will be detailed in the protocols below, is as follows:
Attachment of the Substrate: The primary amino group of the auxiliary is first acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form an N-acyl β-keto ester. This step covalently links the chiral auxiliary to the substrate that will undergo the asymmetric transformation.
Diastereoselective Enolate Formation: Treatment of the N-acyl β-keto ester with a suitable base and a Lewis acid (e.g., dibutylboron triflate, titanium tetrachloride) is expected to generate a six-membered chelated enolate. The bulky cyclohexyl group would orient itself to minimize steric interactions, thereby exposing one face of the enolate for reaction.
Stereoselective Reaction: The formed enolate can then react with an electrophile (e.g., an aldehyde in an aldol reaction) to form a new carbon-carbon bond with a high degree of diastereoselectivity.
Auxiliary Cleavage: After the desired transformation, the chiral auxiliary can be cleaved from the product, typically through hydrolysis, to yield the enantiomerically enriched product and recover the auxiliary for potential reuse.
This protocol describes the proposed use of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate in a diastereoselective aldol reaction with an aldehyde.
Part A: Preparation of the N-Propionyl Auxiliary Adduct
This initial step attaches the propionyl group, which will serve as the enolate precursor in the aldol reaction.
Workflow Diagram: N-Acylation of the Chiral Auxiliary
Caption: Workflow for the N-acylation of the chiral auxiliary.
Step-by-Step Protocol:
To a solution of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere at 0 °C, add triethylamine (1.2 eq).
Slowly add propionyl chloride (1.1 eq) dropwise over 10 minutes.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl adduct.
Part B: Diastereoselective Aldol Reaction
This part details the core asymmetric C-C bond formation. The choice of Lewis acid and base is critical for achieving high diastereoselectivity.[7][8]
Diagram: Proposed Chelated Transition State for the Aldol Reaction
Caption: Proposed transition state illustrating stereocontrol.
Step-by-Step Protocol:
Dissolve the N-propionyl adduct (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under an argon atmosphere.
Cool the solution to -78 °C.
Add di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq).
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.
Re-cool the solution to -78 °C.
Add the desired aldehyde (1.5 eq), dissolved in a small amount of pre-cooled DCM, dropwise to the enolate solution.
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to 0 °C over 1 hour.
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C.
Extract the mixture with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate.
Purify the aldol adduct by flash chromatography.
Part C: Auxiliary Cleavage
This final step liberates the chiral β-hydroxy acid product. The choice of cleavage conditions is crucial to avoid racemization and recover the auxiliary.[9][10]
Step-by-Step Protocol:
Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 1 M aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
Stir the mixture at 0 °C for 4 hours.
Quench the reaction by adding an aqueous solution of sodium sulfite until a negative peroxide test is obtained.
Acidify the mixture to pH ~2 with 1 M HCl.
Extract the product with ethyl acetate. The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.
Dry the organic layer containing the product, concentrate, and purify as necessary. The resulting β-hydroxy acid can be converted to its methyl ester with diazomethane for easier characterization and determination of enantiomeric excess (ee) by chiral HPLC.
Data and Optimization
As this is a proposed application, no experimental data exists. The following table outlines the key parameters that would require optimization and the expected outcomes based on analogous systems.
Parameter to Optimize
Range of Conditions
Expected Impact on Diastereoselectivity (d.r.) & Yield
Lewis Acid
Bu₂BOTf, TiCl₄, Sn(OTf)₂
Critical for chelation and enolate geometry. Bu₂BOTf is often superior for high syn selectivity in similar systems.[7]
Base
DIPEA, Et₃N, 2,6-Lutidine
Affects the rate and completeness of enolate formation. DIPEA is a common choice with boron triflates.
Solvent
DCM, Toluene, Diethyl Ether
Can influence the aggregation state of the enolate and the tightness of the transition state.
Temperature
-78 °C to 0 °C
Lower temperatures generally lead to higher diastereoselectivity by favoring the more ordered transition state.
Aldehyde Substrate
Aliphatic vs. Aromatic
Steric and electronic properties of the aldehyde will affect reaction rates and may influence selectivity.
Expected Outcome: For a reaction with a simple aliphatic aldehyde like isobutyraldehyde, one would target a diastereomeric ratio (d.r.) of >95:5 and a yield of >80% after optimization. The enantiomeric excess of the final product after cleavage should directly correspond to the diastereomeric excess of the aldol adduct.
Conclusion and Future Outlook
The structural features of "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" strongly suggest its potential as a novel chiral auxiliary for asymmetric synthesis. The hypothetical protocols provided herein for an asymmetric aldol reaction serve as a robust starting point for experimental validation. Future work should focus on the synthesis of the auxiliary, execution of the proposed reaction sequence, and thorough analysis of the stereochemical outcomes. Successful implementation would add a valuable new tool to the synthetic chemist's toolbox, leveraging the unique combination of a β-keto ester and a bulky cyclohexyl directing group for high-fidelity stereocontrol.
References
Palomo, C., Oiarbide, M., & García, J. M. (2002). The aldol reaction: a powerful tool in the synthesis of natural products.
Gante, J. (1994). A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. Synthesis, 1994(12), 1337-1342.
Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 1(1), 13-16.
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. In Asymmetric Synthesis of Amino Acids (pp. 59-115). Wiley-VCH.
No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]
Pracejus, H. (1984). Diastereoselective aldol reactions using .beta.-keto imide derived enolates. A versatile approach to the assemblage of polypropionate systems. Journal of the American Chemical Society, 106(1), 225-227.
Wikipedia. (2023, December 29). Chiral auxiliary. Retrieved from [Link]
Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(1), 847-853.
Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 269-311).
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
Brandau, S., et al. (2006). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. Chemistry & Biodiversity, 3(5), 529-540.
Reddy, K. L. (2003). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 57(10), 643-646.
Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1544-1552.
Tan, L. T., et al. (2016). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
Wang, C., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(1), 223-229.
Sum, F. W., & Weiler, L. (1979). Stereoselective synthesis of p-substituted a ,p-unsaturated esters by dialkylcuprate coupling to the en. Canadian Journal of Chemistry, 57(12), 1431-1436.
Baskaran, S. (2000). Diastereoselective reactions of enolates.
Georgia Southern University. (n.d.). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10899622, Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. Retrieved from [Link].
Panda, G., et al. (2014). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. RSC Advances, 4(48), 25255-25294.
Macmillan, D. W. C. (2008). Asymmetric Synthesis Enabled by Metal-Free Catalysis. Accounts of Chemical Research, 41(10), 1261-1271.
Ooi, T., & Maruoka, K. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 21, 1-7.
User Issue: "I am attempting to synthesize methyl 2-amino-3-cyclohexyl-3-oxopropanoate, but my isolated yields are consistently <20%. The product appears as a dark oil that decomposes upon column chromatography."
Diagnostic Assessment:
The target molecule is an
-amino -keto ester .[1] These species are notoriously unstable in their free-base form. The low yield is likely not a failure of the reaction conversion, but a failure of isolation strategy and precursor synthesis .
Identified Failure Modes:
The "Pyrazine Trap" (Critical): Free
-amino ketones/esters undergo rapid self-condensation to form dihydropyrazines, which oxidize to pyrazines. This turns the reaction mixture dark and destroys the product.
Steric Hindrance in Precursor Assembly: If you are synthesizing the
-keto ester backbone via standard Claisen condensation, the steric bulk of the cyclohexyl group often stalls the reaction, leading to poor conversion.
Chemoselectivity Issues: Reducing the
-oximino intermediate (if using the nitrosation route) carries the risk of reducing the -ketone or the ester if conditions are too aggressive.
The "Pyrazine Trap" Visualization
The following diagram illustrates the "Death Pathway" responsible for your low yields and the required "Rescue Pathway" (Acid Trapping or N-Protection).
Figure 1: Mechanism of product loss via pyrazine formation vs. stabilization strategies.
Step-by-Step Troubleshooting Protocols
Phase 1: Robust Synthesis of the Precursor (
-Keto Ester)
Issue: Standard Claisen condensation of methyl acetate with cyclohexanecarbonyl chloride often fails due to the secondary alkyl steric hindrance.
Solution: Adopt the Meldrum's Acid protocol (Oikawa Method).[2] This is thermodynamically driven and highly reliable for hindered substrates.
Protocol A: The Meldrum's Acid Route
Activation: Dissolve Cyclohexanecarboxylic acid (1.0 equiv) in DCM. Add DMAP (1.1 equiv) and DCC (1.1 equiv) at 0°C. Stir 1h.
Coupling: Add Meldrum's acid (1.0 equiv) and stir overnight. Filter off the DCU urea byproduct.
Isolation: Wash the filtrate with 5% HCl to remove DMAP. Evaporate to obtain the Acyl Meldrum's Acid intermediate.[2]
Methanolysis (The Key Step): Reflux the intermediate in dry Methanol (MeOH) for 4 hours.
Mechanism:[3][4] The dioxane ring opens, decarboxylates, and forms the methyl ester in one pot.
Result: Methyl 3-cyclohexyl-3-oxopropanoate in >85% yield.
Phase 2: Introduction of the Amine (The Critical Step)
Issue: Direct amination is difficult. The Nitrosation/Reduction sequence is standard but requires modification to prevent dimerization.
Protocol B: Nitrosation & "In-Situ" Protection
Nitrosation:
Dissolve Methyl 3-cyclohexyl-3-oxopropanoate in Glacial Acetic Acid.
Cool to <10°C. Dropwise add aqueous
(1.2 equiv).
Stir 2h. The product (Oxime) usually precipitates or can be extracted with DCM.
Checkpoint: Verify formation of the oxime by NMR (broad singlet ~9-10 ppm for N-OH).
Reduction (Choose ONE based on your end-goal):
Method
Target Product
Reagents
Critical Note
Path A (Salt)
HCl Salt
(30 psi), Pd/C (10%), MeOH/HCl
Must include HCl in the hydrogenation solvent. The amine is protonated immediately upon formation, preventing dimerization.
Path B (Protected)
N-Boc
(30 psi), Pd/C (10%), Boc₂O (1.1 eq)
Perform hydrogenation in the presence of Boc-anhydride. The amine is trapped as the carbamate faster than it dimerizes.
Experimental Warning: Do NOT use Zn/AcOH if you need the free amine. The workup (neutralizing the acid) will transiently generate the free base, leading to immediate pyrazine formation (darkening of solution).
Analytical Data & Yield Expectations
Compare your current results against these benchmarks to validate your improvements.
Parameter
Standard "Flawed" Route
Optimized Route (Meldrum's + Trap)
Precursor Yield
30-45% (Claisen)
85-95% (Meldrum's Acid)
Final Step Yield
<20% (Dark Oil)
75-88% (Crystalline Solid)
Purity (HPLC)
Complex mixture (Pyrazines)
>98%
Stability
Decomposes in hours
Stable for months at 4°C
Appearance
Black/Brown viscous oil
White/Off-white solid
Frequently Asked Questions (FAQ)
Q: Can I purify the free amine on silica gel?A:No. Silica gel is slightly acidic but often promotes condensation/oxidation. If you must purify the free base, use neutral alumina and move extremely fast, but we strongly recommend purifying the N-Boc derivative or crystallizing the HCl salt.
Q: Why did my reduction reduce the ketone to an alcohol?A: This is "Over-reduction." It happens if the reaction runs too long or the catalyst loading is too high.
Fix: Stop the reaction immediately upon consumption of the oxime (monitor by TLC/LCMS).
Alternative: Use Knorr's Pyrrole synthesis conditions (Zn dust in AcOH/Ac2O) if you intend to make an acetamide derivative immediately.
Q: I see a peak at M+ = 360 region in LCMS. What is it?A: That is the Pyrazine dimer (approximate mass:
). This confirms that your isolation pH was too high (basic).
Q: Can I use the Roskamp reaction (Aldehyde + Diazoester) instead?A: You could react Cyclohexanecarboxaldehyde with Ethyl diazoacetate using
or . This gives the -keto ester.[1][5][6][7][8] However, it does not install the amine. You would still need the nitrosation step. The Meldrum's acid route is generally cleaner for cyclohexyl derivatives.
References
Meldrum's Acid Synthesis (Precursor):
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[7] Meldrum's acid in organic synthesis.[2][3][6][7] 2. A general and versatile synthesis of
-keto esters.[7] The Journal of Organic Chemistry, 43(10), 2087–2088.
Tsuchida, E., et al. (1995).
-Amino Ketones.[5] Journal of the Chemical Society, Perkin Transactions 1. (General mechanism reference for -amino ketone dimerization).
See also: Cheng, Y., et al. (2014). Mild and Biocompatible Synthesis of Highly Symmetrical Tetra-Substituted Pyrazines from Amino acids. Scientific Reports.
Nitrosation/Reduction Protocol (Knorr Method):
Fischer, H. (1935). Organic Syntheses, Coll.[2][3] Vol. 2, p. 202. (Classic nitrosation of
-keto esters).
Asymmetric Transfer Hydrogenation (Modern Alternative):
Goodman, C. G., & Johnson, J. S. (2013).[1] Asymmetric Synthesis of anti-
-Amino--Hydroxy Esters via Dynamic Kinetic Resolution. Organic Letters, 15(10), 2446–2449. (Demonstrates handling of these unstable intermediates).
Side reactions in the synthesis of "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate"
This technical guide addresses the synthesis and troubleshooting of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate , a critical -amino- -keto ester intermediate often used in the synthesis of protease inhibitors (e.g., HCV...
-amino -keto ester class)
Chemical Class:-Amino--keto ester
Stability Warning:High. The free amine is thermodynamically unstable and prone to rapid oxidative dimerization to form pyrazines. It must be stored as a salt (e.g., Hydrochloride, Tosylate).
Primary Synthesis Route:
The industrial standard involves the Nitrosation of methyl 3-cyclohexyl-3-oxopropanoate followed by Chemo-selective Reduction .
Synthesis Workflow & Side Reaction Map
The following diagram illustrates the standard nitrosation-reduction pathway and the critical "Pyrazine Trap" side reaction that occurs if the pH is not strictly controlled.
Figure 1: Reaction pathway showing the critical divergence between the stable salt form and the unstable free base leading to pyrazine formation.[1]
Troubleshooting Guide: Common Failure Modes
Issue 1: Product turns yellow/brown upon isolation
Diagnosis:Pyrazine Formation (The "Gutknecht" Self-Condensation)
The most common failure mode is the oxidative dimerization of the
-amino ketone moiety. If the reaction mixture is neutralized or exposed to basic conditions (pH > 7) during workup, two molecules of the free amine condense to form a dihydropyrazine, which then oxidizes to a fully aromatic pyrazine (often bright yellow).
Mechanism: Intermolecular Schiff base formation between the amine of one molecule and the ketone of another.
Corrective Action:
Never isolate the free base.
Perform the reduction in acidic media (e.g., Acetic Acid/HCl).
Isolate the product directly as the Hydrochloride salt by adding ethereal HCl or concentrating the acidic reaction mixture.
Issue 2: Presence of "Over-reduced" Alcohol Impurity
Diagnosis:Reduction of the
-Ketone
When using catalytic hydrogenation (H/Pd-C), the -keto group is susceptible to reduction to the corresponding alcohol (-hydroxy--amino ester), creating a diastereomeric mixture.
Corrective Action:
Switch Reductant: Use Zinc dust in Acetic Acid (Zn/AcOH) at 0–10 °C. This method is highly chemoselective for the oxime/oximino group and leaves the ketone intact.
Control H
Equivalents: If using hydrogenation, stop the reaction immediately upon uptake of 2 equivalents of H.
Issue 3: Low Yield in Step 1 (Nitrosation)
Diagnosis:C-C Bond Cleavage (Japp-Klingemann type)
Under highly acidic conditions or excess nitrite, the intermediate can undergo C-C bond cleavage, releasing the cyclohexyl carbonyl group.
Corrective Action:
Maintain temperature below 5 °C during NaNO
addition.
Add the nitrite solution dropwise to the buffered beta-keto ester solution.
Quantitative Data & Specifications
Parameter
Target Specification
Critical Limit
Notes
Appearance
White to off-white solid
Yellow/Orange
Yellow indicates pyrazine contamination.
Purity (HPLC)
> 95.0% (a/a)
< 90.0%
Main impurity is usually the oxime precursor or pyrazine.
Residual Solvent
< 5000 ppm (AcOH)
N/A
AcOH is difficult to remove; co-evaporate with Toluene.
Storage
-20 °C, Desiccated
> 25 °C
Hygroscopic salt; hydrolyzes to acid if wet.
Validated Experimental Protocol
Step 1: Nitrosation of Methyl 3-cyclohexyl-3-oxopropanoate
Charge Methyl 3-cyclohexyl-3-oxopropanoate (1.0 eq) into a reactor.
Dissolve in Glacial Acetic Acid (5.0 vol).
Cool the solution to 0–5 °C .
Prepare a solution of Sodium Nitrite (NaNO
, 1.2 eq) in Water (2.0 vol).
Addition: Add the NaNO
solution dropwise over 60 minutes, maintaining internal temperature < 10 °C.
Stir at 20 °C for 2 hours. Monitor by TLC/HPLC (Disappearance of starting keto-ester).
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with Sat. NaHCO
(carefully!) to remove acetic acid. Dry and concentrate to yield Methyl 2-(hydroxyimino)-3-cyclohexyl-3-oxopropanoate (Oil or low-melting solid).
Step 2: Chemoselective Reduction (Zn/AcOH Method)
Note: This method avoids over-reduction of the ketone.
Charge the Oximino intermediate (from Step 1) into a reactor.
Dissolve in Glacial Acetic Acid (10 vol) and Acetic Anhydride (1.0 eq - optional scavenger).
Cool to 10–15 °C .
Addition: Add Zinc Dust (4.0 eq) in small portions over 2 hours. Exothermic reaction - control temperature strictly.
Filtration: Filter off excess Zinc through Celite.
Isolation (Critical):
Concentrate the filtrate to a viscous oil.
Do NOT neutralize.
Dissolve residue in dry Methanol or Diethyl Ether.
Add 4M HCl in Dioxane (1.5 eq).
Precipitate the Methyl 2-amino-3-cyclohexyl-3-oxopropanoate Hydrochloride by adding MTBE or Hexanes.
Filter and dry under vacuum/N
.
FAQ: Expert Insights
Q: Can I use the free base for the next coupling step?A: No. Generate the free base in situ. If you are coupling this amine to an acid (e.g., for a peptide bond), add the HCl salt to the reaction mixture and use a tertiary base (DIPEA/NMM) to neutralize it in the presence of the activated acid. This minimizes the lifetime of the free amine and prevents dimerization.
Q: Why is there a "doublet" in the NMR of the oxime intermediate?A: The oxime exists as a mixture of E and Z geometric isomers. This is normal and both isomers reduce to the same amine product. Do not attempt to purify one isomer.
Q: I see a peak at M+197 and M+391 in MS. What are they?A:
M+197: Target Product (Free base mass).
M+391: Pyrazine Dimer (Loss of 2 H
O + 2 H from two monomers). This confirms dimerization occurred.[2]
References
Synthesis of
-Amino--Keto Esters via Nitrosation:
Look, G. C., et al. "Efficient Synthesis of
-Amino--Keto Esters." Journal of Organic Chemistry, 1996 , 61, 4130. Link
Pyrazine Formation (Gutknecht Pyrazine Synthesis)
Gutknecht, H.[1] "Ueber Nitroso-aethylmethylketon." Berichte der deutschen chemischen Gesellschaft, 1879 , 12, 2290. (Foundational mechanism for
-amino ketone dimerization).
Keck, G. E., et al. "Reductive Cleavage of N-O Bonds.
Stability of
-Amino Ketones:
Sperry, J., et al.[1] "Pyrazine alkaloids via dimerization of amino acid-derived
"Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" stability issues in acidic or basic media
Welcome to the technical support center for Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associa...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this valuable β-keto ester. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction to Stability Concerns
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a versatile intermediate in organic synthesis. However, its structure, containing both an α-amino group and a β-keto ester moiety, makes it susceptible to degradation in both acidic and basic media. Understanding these stability issues is critical for reliable experimental outcomes. The primary degradation pathways include hydrolysis of the ester and decarboxylation of the resulting β-keto acid.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my solution of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate turning yellow and showing a new spot on TLC after storage in a slightly acidic buffer?
A1: The observed degradation is likely due to acid-catalyzed hydrolysis of the methyl ester, followed by decarboxylation of the resulting β-keto acid.[1][3] In an acidic environment, the carbonyl oxygen of the ester is protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by water.[4] This hydrolysis reaction forms a β-keto acid intermediate. This intermediate is often unstable and can readily lose carbon dioxide (decarboxylate), especially with gentle heating, to form a ketone.[5][6] The yellowing of the solution could indicate the formation of byproducts or subsequent reactions of the degradation products.
Q2: I'm observing a loss of my starting material when I use a basic medium (e.g., for a deprotection step). What is happening to the compound?
A2: In basic media, β-keto esters can undergo saponification, which is the base-catalyzed hydrolysis of the ester.[4] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and methanol. This process is generally irreversible because the resulting carboxylate is deprotonated and thus, less reactive.[4] Similar to the acidic pathway, the β-keto acid salt formed can then decarboxylate to yield a ketone. The rate of hydrolysis for amino acid esters in basic conditions can be influenced by steric and electrostatic effects.[7]
Q3: Can the amino group in Methyl 2-amino-3-cyclohexyl-3-oxopropanoate cause stability problems?
A3: Yes, the α-amino group can introduce additional reaction pathways. For instance, under certain conditions, amino acid esters can undergo intermolecular cyclization to form diketopiperazines, which are cyclic amides.[8] While the primary degradation in acidic or basic media is typically hydrolysis and decarboxylation, the presence of the amino group can lead to more complex product mixtures. At physiological pH, α-amino acid esters can undergo intramolecular nucleophilic attack by the amine on the ester carbonyl, although this is more relevant for prodrug activation mechanisms.[9]
Q4: How can I monitor the stability of my compound during an experiment?
A4: Several analytical techniques can be employed to monitor the stability of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate:
Thin-Layer Chromatography (TLC): A quick and easy way to visually check for the appearance of degradation products.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the disappearance of the starting material and the formation of degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for identifying the structure of degradation products and can be used to quantify the components in a mixture.[10]
pH Monitoring: Since hydrolysis produces a carboxylic acid, monitoring the pH of the solution can indicate the extent of degradation.[11][12]
Troubleshooting Guides
Issue 1: Rapid Degradation in Acidic Solution
Symptoms:
Rapid disappearance of the starting material peak in HPLC analysis.
Formation of a major new peak corresponding to the decarboxylated ketone.
Gas evolution (CO2) may be observed if the reaction is heated.
Root Cause Analysis:
The combination of acid and, potentially, elevated temperature is accelerating the hydrolysis and subsequent decarboxylation of the β-keto ester.[3][5][6]
Solutions & Preventative Measures:
Solution/Measure
Rationale
Use Milder Acids
Opt for weaker acids or buffer systems to minimize protonation of the ester carbonyl.
Lower Reaction Temperature
Perform the reaction at the lowest possible temperature to slow down the rates of both hydrolysis and decarboxylation.
Anhydrous Conditions
If the reaction chemistry allows, use anhydrous solvents to prevent water from acting as a nucleophile.
Limit Reaction Time
Monitor the reaction closely and quench it as soon as the desired transformation is complete.
Experimental Protocol: Monitoring Degradation by HPLC
Sample Preparation: Prepare a stock solution of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate in a suitable organic solvent (e.g., acetonitrile).
Reaction Setup: In separate vials, dilute the stock solution with acidic buffers of varying pH (e.g., pH 3, 4, 5). Include a control with a neutral buffer.
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8 hours), inject an aliquot of each solution into the HPLC system.
Data Analysis: Quantify the peak area of the starting material and any major degradation products over time to determine the rate of degradation at each pH.
Issue 2: Compound Instability in Basic Conditions
Symptoms:
Formation of a carboxylate salt, which may precipitate or be difficult to extract from the aqueous layer.
A significant decrease in the overall yield of desired product after workup.
Root Cause Analysis:
The compound is undergoing rapid base-catalyzed hydrolysis (saponification), which is an irreversible process.[4]
Solutions & Preventative Measures:
Solution/Measure
Rationale
Use Non-Nucleophilic Bases
If a base is required for a reaction step not involving the ester, consider using a sterically hindered, non-nucleophilic base.
Careful pH Control
Maintain the pH as close to neutral as the reaction conditions permit. Avoid strongly basic conditions (e.g., pH > 10).[13]
Aqueous Workup at Low Temperature
Perform any aqueous workup steps at low temperatures (e.g., on an ice bath) to minimize the rate of hydrolysis.
Immediate Extraction
After quenching a reaction, proceed immediately with the extraction to minimize the time the compound is in contact with the aqueous basic solution.
Degradation Pathway Visualizations
The following diagrams illustrate the key degradation pathways for Methyl 2-amino-3-cyclohexyl-3-oxopropanoate.
Caption: Acid-Catalyzed Hydrolysis and Decarboxylation Workflow.
Caption: Base-Catalyzed Hydrolysis (Saponification) and Decarboxylation Workflow.
References
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Retrieved from [Link]
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
Cooper, M. M., & Klymkowsky, M. W. (n.d.). Enolates: Decarboxylation. In Reactivity in Chemistry. Retrieved from [Link]
Hay, R. W., & Porter, L. J. (1966). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 19(7), 1197-1205.
MDPI. (2022, August 31). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Retrieved from [Link]
Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. Retrieved from [Link]
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]
Tsumura, Y., & Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. The Journal of Organic Chemistry, 69(25), 8631-8643.
Wallrapp, F. H., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLoS ONE, 11(1), e0146104.
Wang, P., et al. (2002). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 45(19), 4173-4184.
YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
Decarboxylation of "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" under reaction conditions
This technical guide details the decarboxylation of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CAS 691348-86-4) to synthesize 2-amino-1-cyclohexylethanone hydrochloride . Executive Summary The conversion of Methyl 2-am...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the decarboxylation of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CAS 691348-86-4) to synthesize 2-amino-1-cyclohexylethanone hydrochloride .
Executive Summary
The conversion of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (an
-amino -keto ester) into 2-amino-1-cyclohexylethanone involves two concerted chemical transformations: ester hydrolysis and thermal decarboxylation.
While thermodynamically favorable, this reaction presents a critical stability challenge: the free base form of the product (
-amino ketone) is highly prone to intermolecular self-condensation, leading to the formation of pyrazine byproducts (dihydropyrazines) and intractable tars. Therefore, maintaining a strictly acidic environment throughout the reaction and isolation phases is non-negotiable to ensure the product remains in its stable ammonium salt form (HCl).
Reaction Logic & Mechanism
The transformation proceeds via an acid-catalyzed hydrolysis of the methyl ester, followed by the decarboxylation of the transient
-keto acid intermediate.
Mechanistic Pathway (Visualization)
The following diagram illustrates the critical "Safe Pathway" (Acidic) versus the "Failure Pathway" (Basic/Neutral), highlighting where dimerization occurs.
Figure 1: Reaction pathway showing the critical necessity of acidic conditions to prevent pyrazine formation.
Experimental Protocol
Objective: Synthesis of 2-amino-1-cyclohexylethanone hydrochloride.
Scale: 10 mmol (approx. 2.4 g of starting material).
Reagents & Equipment[1][2]
Substrate: Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (HCl salt preferred).
Charge the reaction flask with 10 mmol of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate.
Add 30 mL of 6 M HCl (approx. 3-5 volumes relative to substrate mass). Note: High acid concentration ensures rapid hydrolysis and keeps the amine protonated.
Reaction:
Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
CO₂ Evolution: You will observe gas evolution.[2] Ensure the system is vented (do not seal).
Monitoring: Monitor by LC-MS.
Target: Disappearance of the ester (M+1: ~214) and the intermediate acid (M+1: ~200).
Product: Appearance of the amino ketone peak (M+1: ~142).
Time: Typically requires 2–4 hours at reflux.
Workup (Critical Step):
Cool the reaction mixture to room temperature.
Do NOT neutralize. Do not perform an aqueous extraction with base (e.g., NaHCO₃), as this will instantly trigger dimerization [1].
Concentrate the reaction mixture directly on a rotary evaporator at 45–50°C under reduced pressure to remove water and excess HCl.
Isolation:
The residue will be the crude hydrochloride salt.
Purification: Triturate the solid with cold acetone or diethyl ether to remove non-polar impurities. Filter and dry under vacuum.
Storage: Store the HCl salt in a desiccator at -20°C. It is hygroscopic.
Troubleshooting Center (Q&A)
Issue 1: "My product turned into a dark brown tar upon workup."
Diagnosis: Free amine instability (Pyrazine formation).
Root Cause: You likely neutralized the reaction mixture or performed a basic extraction.
-Amino ketones are stable only as salts. At pH > 7, two molecules condense to form a dihydropyrazine, which oxidizes to a pyrazine (often brown/dark).
Solution:
Immediate: There is no recovery from the tar. Restart the experiment.
Prevention: Skip all neutralization steps. Evaporate the acid directly. If you must remove excess acid, use azeotropic distillation with toluene.
Issue 2: "LC-MS shows the starting material is gone, but the yield is <50%."
Diagnosis: Incomplete decarboxylation or thermal degradation.
Root Cause:
Incomplete Hydrolysis: If the ester hydrolysis is slow, the decarboxylation cannot proceed.
Thermal Degradation: Prolonged heating after the reaction is complete can degrade the amino ketone.
Solution:
Check the acid concentration. If < 2M, hydrolysis is too slow. Use 6M HCl .
Stop heating immediately once gas evolution ceases and LC-MS confirms conversion.
Issue 3: "I see a peak with Mass = 280-284 (Dimer) in the MS."
Diagnosis: Dimerization occurred in situ.
Root Cause: The acid concentration dropped too low during the reaction (unlikely with 6M HCl) or the sample preparation for LC-MS was done in a basic buffer (e.g., Ammonium Bicarbonate).
Solution:
Ensure LC-MS samples are prepared in 0.1% Formic Acid or water/acetonitrile. Avoid basic buffers for analysis.
Highly soluble in water, methanol; Insoluble in ether, hexanes.
Storage Stability
Poor (Free base) / Good (HCl salt, stored cold/dry)
Key NMR Shift (¹H)
~4.0-4.5 ppm (s, 2H, -CH ₂-NH₂) in D₂O/DMSO-d₆ [2]
References
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. Retrieved from [Link]
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. (Demonstrates acid-mediated handling of amine salts). Retrieved from [Link]
Optimizing coupling reagents for "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" (HATU, HBTU)
Topic: Optimizing Coupling Reagents for "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" Synthesis using HATU and HBTU This guide serves as a dedicated technical resource for researchers, chemists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Coupling Reagents for "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" Synthesis using HATU and HBTU
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of complex organic molecules. Specifically, it addresses the challenges and optimization strategies for forming the amide bond in molecules like Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. This process, which involves coupling a carboxylic acid (Cyclohexanecarboxylic acid) with an amine-bearing fragment (the "Methyl 2-amino-3-oxopropanoate" backbone), relies heavily on the judicious selection and application of coupling reagents. Here, we focus on two of the most powerful and widely used aminium salts: HATU and HBTU.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the function and characteristics of HATU and HBTU, providing the foundational knowledge needed for effective troubleshooting.
Q1: What are HATU and HBTU, and what is their fundamental mechanism of action?
A1: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are aminium-based coupling reagents used to facilitate the formation of amide bonds.[1][2] Despite their historical classification as uronium salts, crystallographic and NMR studies have shown they exist as the more stable guanidinium isomers.[3]
Their mechanism involves a two-stage process performed in a polar aprotic solvent (like DMF) with a non-nucleophilic base (typically DIPEA):[4]
Carboxylic Acid Activation: The base deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electrophilic carbon of the HATU or HBTU reagent.
Active Ester Formation: This initial reaction forms a highly reactive O-acyl isouronium intermediate. This intermediate is immediately attacked by the displaced triazole anion—1-hydroxy-7-azabenzotriazole (HOAt) for HATU or 1-hydroxybenzotriazole (HOBt) for HBTU—to generate a highly reactive OAt or OBt active ester.[4][5]
Aminolysis: The amine component performs a nucleophilic attack on this active ester, forming the desired amide bond and releasing HOAt or HOBt.
Q2: What is the primary difference in reactivity between HATU and HBTU?
A2: The key difference lies in the auxiliary nucleophile incorporated into their structures: HOAt in HATU and HOBt in HBTU. HOAt is a more effective leaving group and provides anchimeric assistance (neighboring group participation) via its pyridine nitrogen, which accelerates the coupling reaction. Consequently, HATU is generally considered a more reactive and efficient coupling reagent than HBTU, often providing faster reaction rates, higher yields, and reduced levels of racemization, especially in sterically hindered or challenging couplings.[2][6]
Q3: Why is a non-nucleophilic base essential for these coupling reactions?
A3: A tertiary amine base, most commonly N,N-Diisopropylethylamine (DIPEA), plays two critical roles. First, it deprotonates the carboxylic acid starting material, forming the carboxylate anion necessary to initiate the activation sequence.[4] Second, it maintains a neutral to slightly basic pH throughout the reaction. This is crucial for ensuring the amine component remains in its deprotonated, nucleophilic state, ready to attack the active ester. Using a sterically hindered, non-nucleophilic base like DIPEA is vital to prevent it from competing with the primary amine in attacking the coupling reagent or the active ester.[7]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section is structured to provide direct solutions to specific problems encountered during the synthesis.
Problem Area: Low or No Product Yield
Q4: My reaction yield is negligible. I suspect my reagents are compromised. How can I verify this?
A4: Reagent integrity is paramount.
Water Content: HATU and HBTU are moisture-sensitive. Ensure all reagents, including the solvent (DMF) and base (DIPEA), are anhydrous. Use freshly opened solvents or those stored over molecular sieves.
Reagent Purity: Both HATU and HBTU can degrade over time. They should be stored in a desiccator. If degradation is suspected, use a fresh bottle. The starting carboxylic acid and amine must also be pure and free of contaminants.
Q5: I am unsure about the correct stoichiometry. What is the recommended ratio of reactants?
A5: A good starting point for optimization is a slight excess of the coupling reagent and base relative to the limiting reactant (often the more valuable component).
Rationale: A slight excess of the coupling reagent helps drive the reaction to completion. Two or more equivalents of base are needed to neutralize the acid starting material and the proton released during amide bond formation.
Q6: Does the order of addition matter? Should I pre-activate the carboxylic acid?
A6: Yes, the order of addition is critical, and pre-activation is highly recommended to prevent side reactions and improve yield.[7][8]
Dissolve the carboxylic acid (e.g., Cyclohexanecarboxylic acid) in DMF.
Add the base (DIPEA).
Add the coupling reagent (HATU or HBTU) and allow the mixture to stir for 5-15 minutes at room temperature. This "pre-activation" period allows for the formation of the OAt/OBt active ester.[7]
Finally, add the amine component. This sequence ensures the highly reactive coupling reagent is consumed in forming the active ester before it has a chance to react directly with the amine.
Problem Area: Side Reactions and Product Impurities
Q7: My LC-MS shows a major byproduct with a mass approximately 98 Da higher than my amine starting material. What is this impurity and how can I prevent it?
A7: This is the classic signature of guanidinylation , the most common side reaction associated with aminium-based coupling reagents.[7] It occurs when excess HATU/HBTU reacts directly with the free nucleophilic amine, forming a stable guanidinium group that terminates the reaction for that molecule.[7]
Prevention Strategies:
Strict Stoichiometry: Avoid using a large excess of the coupling reagent. Use a ratio of 1.0-1.1 equivalents of HATU/HBTU relative to the carboxylic acid.[9]
Pre-activation: As detailed in Q6, pre-activating the carboxylic acid before introducing the amine is the most effective way to prevent guanidinylation.[7]
Use Phosphonium Reagents: If guanidinylation remains a persistent issue, especially in cyclization or fragment coupling reactions where reagent excess is common, switching to a phosphonium-based reagent like PyBOP or PyAOP is a viable alternative as they do not cause this side reaction.[10]
Q8: My final product shows signs of racemization. What are the key factors and how can I maintain stereochemical integrity?
A8: Racemization can occur during the activation step, particularly if the amine component is a chiral amino acid ester. The risk is generally lower with HATU than with HBTU due to the properties of the HOAt intermediate.[6]
Mitigation Strategies:
Base Selection: While DIPEA is common, a less hindered or weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) can sometimes reduce racemization, albeit potentially at the cost of a slower reaction rate.[1][9]
Temperature Control: Perform the coupling reaction at room temperature (around 20-25°C). Avoid heating, as higher temperatures significantly increase the rate of racemization.[9] For extremely sensitive substrates, conducting the reaction at 0°C may be beneficial.
Additives: For HBTU, the addition of an extra equivalent of HOBt can sometimes help suppress racemization further.[11]
Part 3: Experimental Protocols and Data
Optimized Protocol 1: Synthesis using HATU
This protocol provides a general method for coupling Cyclohexanecarboxylic acid with an amine using HATU.
Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve Cyclohexanecarboxylic acid (1.0 eq.) in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).
Basification: Add DIPEA (2.5 eq.) to the solution and stir for 2 minutes at room temperature.
Pre-activation: Add HATU (1.1 eq.) in a single portion. Stir the activation mixture for 10 minutes at room temperature. The solution may appear pale yellow.
Coupling: Add the amine component (1.0 eq.) to the reaction mixture.
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS until the limiting starting material is consumed.
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Optimized Protocol 2: Synthesis using HBTU
This protocol is analogous to the HATU procedure but may require longer reaction times.
Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve Cyclohexanecarboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M).
Basification: Add DIPEA (2.5 eq.) and stir for 2 minutes at room temperature.
Pre-activation: Add HBTU (1.1 eq.). Stir the activation mixture for 15 minutes at room temperature.
Coupling: Add the amine component (1.0 eq.).
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
Work-up & Purification: Follow steps 6 and 7 from the HATU protocol.
Data Summary: HATU vs. HBTU Comparison
Feature
HATU
HBTU
Rationale & Reference
Activating Additive
HOAt (1-hydroxy-7-azabenzotriazole)
HOBt (1-hydroxybenzotriazole)
The core structural difference defining reactivity.
Relative Reactivity
Very High
High
HOAt is a superior leaving group, making HATU more potent.[5][6]
Racemization Risk
Lower
Moderate
The HOAt active ester is more reactive and less prone to racemization.[6]
Guanidinylation Risk
Present
Present
An inherent side reaction for all aminium reagents if used improperly.[7]
Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
Méndez-Líter, J. A., et al. (2021). Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. Perspectives in Science. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Handling Hydrophobic
-Keto Isosteres in SPPS
Topic: Troubleshooting Aggregation & Instability of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate in Solid-Phase Peptide Synthesis.
Executive Summary: The "Double-Edged" Challenge
You are encountering difficulties with Methyl 2-amino-3-cyclohexyl-3-oxopropanoate . This molecule presents a unique convergence of two distinct SPPS failure modes:
Physical Aggregation: The cyclohexyl moiety is bulky and highly hydrophobic, promoting inter-chain
-sheet formation ("hydrophobic zippering") and steric hindrance during coupling.
Chemical Instability: The
-keto functionality renders the -proton (C2) highly acidic (). Standard SPPS bases (Piperidine, DBU) or aggressive heating can cause rapid epimerization or degradation, often mistaken for "aggregation" due to poor crude purity.
This guide distinguishes between physical aggregation and chemical failure, providing protocols to solve both.
Part 1: The Mechanism of Failure
To troubleshoot effectively, you must visualize the invisible barrier on your resin.
Figure 1: The dual failure pathways. Note that "Aggregation" leads to deletions (missing residues), while "Acidity" leads to impurities (wrong isomers).
Q1: The resin beads appear "clumped" or sticky after coupling this residue. Is this aggregation?Yes. This is the hallmark of solvation collapse. The hydrophobic cyclohexyl group is forcing the peptide chains to self-associate rather than interact with the solvent.
Immediate Fix (The "Magic Mixture"): Do not use pure DMF. Switch to a binary or ternary solvent system for this coupling and subsequent steps:
Advanced: 0.1 M LiCl in NMP (Chaotropic salt disrupts hydrogen bonding).
Resin Strategy: If you are using standard Polystyrene (PS) resin, you are fighting a losing battle.
Switch to:ChemMatrix (100% PEG) or TentaGel . These resins swell significantly better in both polar and non-polar domains, mechanically forcing the peptide chains apart [1].
Q2: My coupling yield is low (<80%), but I’m afraid to heat it because of the ketone. What is the safe protocol?
You are correct to be cautious. The
-keto group lowers the activation energy for racemization. Do not use microwave heating >50°C for this specific coupling.
Protocol: Use "Activation Power" instead of "Thermal Power."
Reagent: Use HATU or HOAt (7-azabenzotriazole derivatives). These are superior for sterically hindered couplings compared to HBTU/DIC.
Base: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction from the
-carbon while sufficient for HATU activation [2].
Conditions: Double couple at Room Temperature (2 x 2 hours).
Q3: Can I use Pseudoprolines to fix this?Directly? No. Indirectly? Yes.
You cannot convert this molecule into a pseudoproline. However, you should insert a Pseudoproline Dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH) at the position immediately following (C-terminal side) or preceding this difficult residue if the sequence allows (i.e., if there is a Ser/Thr/Cys nearby) [3]. This introduces a "kink" in the backbone that prevents the
-sheets from forming around your cyclohexyl group.
Category B: Chemical Stability (The
-Keto Problem)
Q4: I see the correct mass, but the HPLC shows a "doublet" peak. What happened?
You likely have epimerization (50:50 mix of L- and D- isomers). The
-proton between the amine and the ketone is acidic.
The Culprit: Prolonged exposure to Piperidine (during Fmoc removal of the next cycle) or DIPEA (during coupling).
The Fix:
Short Deprotection: When removing the Fmoc from this residue (after it is coupled), do not use standard 20% Piperidine (2 x 10 min). Use 20% Piperidine + 0.1 M HOBt (Acidic additive suppresses racemization) for shorter times (e.g., 2 x 3 min) [4].
Base-Free Coupling (Optional): Consider using DIC/Oxyma Pure without any tertiary amine base for the coupling of this residue.
Q5: Mass spec shows a -18 Da peak (Dehydration) or +32 Da (Methanol addition).
The
-keto ester is reactive.
Dehydration: Suggests cyclization or elimination. Ensure your cleavage cocktail contains scavengers (TIS/Water) and avoid high temperatures during cleavage.
Methanol Adduct: If you used Methanol for resin washing, the ketone might have formed a hemiketal. Replace Methanol washes with Ether or DCM for this step.
Part 3: Optimized Experimental Protocol
Objective: Couple Fmoc-Methyl-2-amino-3-cyclohexyl-3-oxopropanoate (Fmoc-Mac-OH) to a resin-bound peptide.
Check: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/aggregates).
The "Soft" Deprotection (Crucial Step):
After washing, remove Fmoc using 20% Piperidine / 0.1 M HOBt in DMF .
Flow: 1 x 1 min (flow wash), 1 x 5 min (batch).
Logic: Minimize the time the "naked" amine and activated
-proton are exposed to base.
Part 4: Diagnostic Decision Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for distinguishing aggregation from chemical instability.
References
García-Martín, F., et al. (2006).[2] "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[2][7] Journal of Combinatorial Chemistry, 8(2), 213–220.[2]
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization." Journal of Organic Chemistry. (Demonstrates Collidine superiority over DIPEA for sensitive stereocenters).
Mutter, M., et al. (1995). "Pseudoproline dipeptides for the synthesis of difficult sequences." Journal of the American Chemical Society.
Ryadnov, M. G., et al. (2016). "Suppression of Racemization in Fmoc-SPPS of Cysteine and Histidine Containing Peptides." Organic & Biomolecular Chemistry. (Establishes HOBt/Piperidine protocols for acidic protons).
You are likely encountering difficulty purifying Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (MAC-3) because it sits at the intersection of three chemical liabilities:
Amphotericity: It contains a basic primary amine and an acidic
-proton (activated by the -keto ester), leading to zwitterionic behavior and streaking on silica.
Self-Reactivity: The free amine can condense with the ketone of a neighboring molecule, leading to rapid dimerization into pyrazine derivatives (often observed as the oil turning yellow/brown).
Polarity Overlap: Its polarity often matches the very byproducts you are trying to remove (unreacted amino acids, hydrolysis products, or inorganic salts).
This guide prioritizes non-destructive purification methods that minimize heat and acidic exposure.
Module 1: Extraction & Workup (The First Line of Defense)
User Issue: "I have a persistent emulsion during aqueous workup, and my yield is low."
Technical Insight:
MAC-3 is an
-amino -keto ester. At neutral pH, it can exist in equilibrium with its enol form or zwitterion, acting as a surfactant that stabilizes emulsions. Furthermore, if the pH is too low, it remains in the aqueous phase as an ammonium salt; if too high, you risk hydrolysis of the methyl ester or enolate polymerization.
Protocol: The "Cold-pH-Swing" Extraction
Temperature Control: Perform all steps at 0–5 °C .
Acid Wash (Removal of Neutrals):
Dissolve crude mixture in EtOAc or MTBE.
Wash with cold 0.5 M HCl. The product moves to the aqueous phase (as the hydrochloride salt). Non-basic impurities (starting material ketones, non-amine byproducts) stay in the organic layer. Discard organic layer.
Basification (The Critical Step):
Add fresh EtOAc to the aqueous layer.
Slowly adjust aqueous pH to 8.5–9.0 using saturated NaHCO₃ or cold 1 M NaOH.
Why? You must deprotonate the ammonium (
) without deprotonating the -carbon () or hydrolyzing the ester.
Salting Out: Saturate the aqueous layer with NaCl to force the organic product into the EtOAc layer.
Visualization: Extraction Logic Flow
Caption: pH-Swing extraction strategy to isolate amino-keto esters from non-basic impurities.
Module 2: Chromatography Solutions (The "Silica Problem")
User Issue: "My compound streaks on the column and co-elutes with impurities. I lose 40% of my mass."
Technical Insight:
Standard silica gel is slightly acidic (pH ~5). The basic amine on MAC-3 interacts with surface silanol groups (
), causing "tailing" (streaking). This irreversible binding lowers yield and broadens peaks, causing overlap with impurities.
Troubleshooting Protocol:
Method
Suitability
Protocol Detail
TEA-Deactivated Silica
High (Recommended)
Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) . Run the column with 0.5% TEA in the eluent. The TEA blocks acidic silanols, allowing the amine product to pass freely.[1]
Neutral Alumina
Medium
Use Neutral Alumina (Brockmann Grade III). Alumina is less acidic than silica but has lower resolution. Good for very sensitive amines.
DCM/MeOH/NH₃
Low (Risky)
Using Ammonia in MeOH is common for amines but can induce transesterification (methyl ester exchange) or amide formation in this specific molecule. Avoid if possible.
Key Experiment: TEA Deactivation
Slurry: Prepare silica slurry in Hexane/EtOAc (containing 1% TEA).
Flush: Flush column with 2 column volumes of this buffer before loading sample.
Elute: Run gradient using Hexane/EtOAc (+ 0.5% TEA).
Workup: The collected fractions will contain TEA. Remove it by high-vacuum drying or a quick wash with pH 8 buffer (if stability allows).
Visualization: Silanol Blocking Mechanism
Caption: Mechanism of Triethylamine (TEA) preventing product absorption on acidic silica silanols.
Module 3: Stability & Storage (The "Yellowing" Effect)
User Issue: "My colorless oil turned into a yellow/brown solid overnight in the freezer."
Technical Insight:
You are witnessing di-molecular condensation . Two molecules of MAC-3 react (Amine A attacks Ketone B, and Amine B attacks Ketone A) to form a dihydropyrazine or pyrazine derivative. This reaction is autocatalytic and accelerates if traces of acid or base are present.
The Solution: Salt Formation
Do not store MAC-3 as a free base. Convert it immediately to a stable salt.
Protocol: Hydrochloride Salt Formation
Dissolve the purified free base in dry Diethyl Ether or 1,4-Dioxane.
Cool to 0 °C.
Add 1.0 equivalent of 4N HCl in Dioxane dropwise.
The hydrochloride salt will precipitate as a white/off-white solid.
Filter under Argon and wash with cold ether.
Result: The salt is stable for months at -20 °C.
Why this works: Protonating the amine (
) removes its nucleophilicity, rendering it unable to attack the ketone of a neighboring molecule.
If the polar byproducts are water-soluble but the extraction failed (e.g., zwitterionic byproducts), use Reverse Phase (C18) or Scavenger Resins .
FAQ: Can I use C18 columns?Answer: Yes, but you must control pH.
Mobile Phase: Water/Acetonitrile.
Modifier: Use 0.1% Formic Acid .
Note: In acidic conditions, the amine is protonated (polar). The cyclohexyl group provides the necessary lipophilicity to retain the molecule on C18 while highly polar salts elute at the void volume.
FAQ: How do I remove unreacted amine starting materials?Answer: Use a Supported Isocyanate Resin (scavenger).
Add resin to the crude mixture.
The isocyanate reacts with primary amines.
Warning: This will also react with your product! Only use this if your impurity is a secondary amine or if you can protect your product first.
Better Alternative: If the impurity is an acid, use a Carbonate resin (solid-phase base) to bind the acid, then filter.
References
Biotage. (2023).[2][3] Is there an easy way to purify organic amines? Retrieved from [Link]
University of Rochester. (n.d.). Chromatography: The Solid Phase - Choosing Media for Separation. Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10899622, Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. Retrieved from [Link]
Organic Chemistry Portal. (2023). Synthesis of alpha-amino ketones and esters. Retrieved from [Link]
O'Neil, I. A. (1991).[4][5] Reverse Phase Flash Chromatography: A Convenient Method for the Large Scale Separation of Polar Compounds.[4][5] Synlett, 661-662.[4][5] (Cited via Reddit/Rochester guides).
Critical Warning: This structural class is chemically labile as a free base.[1] The
-amino ketone motif is highly prone to self-condensation (dimerization) to form dihydropyrazines, which subsequently oxidize to pyrazines.[1] If you are analyzing the free amine in , your spectrum will likely show degradation products within minutes.
This guide assumes you are analyzing the Hydrochloride (HCl) salt or a stable N-protected derivative (e.g., Boc/Cbz) to ensure spectral integrity.
Part 1: Structural Integrity & Sample Preparation
Before interpretation, verify your sample state.[1][3] The free base is kinetically unstable.
Workflow: Sample Stability Check
Figure 1: Decision tree for sample preparation to prevent artifactual peaks from self-condensation.
Part 2: 1H NMR Peak Assignment (Predicted)
Solvent: DMSO-
(Recommended for HCl salts to observe ammonium protons).
Reference: TMS (0.00 ppm).
Note on Stereochemistry: This molecule contains a chiral center at C2.[1] If the product is racemic, the spectrum appears as above. If it is a mixture of diastereomers (unlikely here as the cyclohexyl ring is achiral, but relevant if the ring were substituted), you would see signal doubling.
Part 3: Troubleshooting & FAQs
Issue 1: "I see a forest of peaks around 7.0–8.5 ppm, but my molecule isn't aromatic."
Diagnosis:Pyrazine Formation.
If you neutralized the salt to run the NMR in
, the free amine likely dimerized. Two molecules of the -amino ketone condense, losing water and oxidizing to form a pyrazine ring.
-amino species due to the ammonium group's inductive effect.[1]
If you see a minor singlet at ~12 ppm (Enol -OH) and a split OMe peak, this confirms tautomerism. It is not an impurity.
Part 4: Advanced Structure Verification (2D NMR)
To definitively prove the connectivity of the 3-cyclohexyl-3-oxo moiety versus a cyclohexylalanine derivative (reduced ketone), use HMBC.
Connectivity Logic Map
Figure 2: Key HMBC correlations. The correlation between H-2 and the Ketone Carbon (C3) at >200 ppm distinguishes this from the alcohol or methylene analog.
Protocol:
HMBC: Look for the cross-peak between H-2 (5.4 ppm) and a carbonyl carbon at ~200-205 ppm .[1]
If the carbonyl is at 170-175 ppm: You likely have the amide or only the ester (wrong structure).
If the carbonyl is >200 ppm: Confirms the ketone .
COSY: Confirm coupling between H-1' (Cyclohexyl methine) and the Ring CH2s . Note that H-2 should NOT show COSY coupling to the cyclohexyl ring (separated by the ketone C=O).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (General principles of
-keto ester shifts).
PubChem Database. (2024).[2] Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (Compound Summary). National Library of Medicine. [Link]
Beilstein Journal of Organic Chemistry. (2016). Asymmetric
-amination of -keto esters. (Discusses stability and synthesis of related scaffolds). [Link]
"Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" mass spectrometry fragmentation pattern analysis
The following Technical Support Guide is designed for researchers and analytical chemists analyzing Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (C₁₀H₁₇NO₃). Product Context: Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and analytical chemists analyzing Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (C₁₀H₁₇NO₃).
Product Context:
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a critical intermediate, often used in the synthesis of non-natural amino acid derivatives and peptidomimetics. Its structure combines a cyclohexyl ketone, an
-amine, and a methyl ester. This unique architecture dictates a specific fragmentation logic essential for structural confirmation and impurity profiling.
Quick Reference Data:
Formula: C₁₀H₁₇NO₃
Monoisotopic Mass: 199.12 Da
Target Ion [M+H]⁺: 200.13 m/z
Part 1: The "Golden Standard" Fragmentation Pattern
Use this section to validate your experimental spectrum against the theoretical baseline.
The fragmentation of this molecule is driven by
-cleavage (adjacent to the carbonyl) and inductive cleavage driven by the protonated amine.
Predicted Ion Table (ESI+ Mode)
m/z (Observed)
Ion Identity
Mechanism
Diagnostic Confidence
200.1
[M+H]⁺
Parent Ion (Protonated)
High
183.1
[M+H - NH₃]⁺
Deamination (Inductive)
Medium (Common in amines)
168.1
[M+H - CH₃OH]⁺
Loss of Methanol (Ester)
Medium
141.1
[M+H - COOCH₃]⁺
Loss of Carbomethoxy group
High (Ester cleavage)
111.1
[C₆H₁₁-CO]⁺
Cyclohexyl acylium ion
Critical (Confirming Ketone/Ring)
83.1
[C₆H₁₁]⁺
Cyclohexyl carbocation
High (Ring integrity)
Fragmentation Pathway Visualization
The following diagram illustrates the causal logic of the primary fragmentation events.
Caption: Primary ESI+ fragmentation pathways. The red arrow denotes the most diagnostic alpha-cleavage event yielding the acylium ion.
Part 2: Troubleshooting & FAQs
Direct solutions to common experimental anomalies.
Q1: I see a strong signal at m/z 222.1 instead of 200.1. Is my synthesis wrong?
Diagnosis: Likely Sodium Adduct [M+Na]⁺ .[1]
Cause: Beta-keto esters are potent chelators. Trace sodium from glassware or solvents stabilizes the neutral molecule, preventing protonation.
Solution:
Protocol Check: Are you using LC-MS grade solvents stored in borosilicate glass?
Remediation: Add 0.1% Formic Acid to your mobile phase. The excess protons will displace the Na⁺ and drive the equilibrium toward the [M+H]⁺ species (m/z 200.1).
Q2: The peak at m/z 111 is missing. Why?
Diagnosis: Low Fragmentation Energy.[2]
Analysis: The m/z 111 ion (Cyclohexyl-C=O⁺) requires breaking the C2-C3 carbon bond. This is an energy-intensive
-cleavage.
Action:
Increase Collision Energy (CE): Step up CE by 5-10 eV increments.
Check In-Source Fragmentation: If 111 is present in the MS1 scan (without fragmentation), your source voltage is too high (causing premature breakage). Lower the Cone Voltage/Declustering Potential.
Q3: How do I distinguish this from its isomer "Cyclohexyl-glycine methyl ester"?
Mechanism:
Target Molecule (Beta-keto): Possesses a ketone at C3. Expect a strong m/z 111 (Acylium).
Isomer (No Ketone): If the oxygen is in an ether/alcohol linkage rather than a ketone, you will not see the loss of CO (28 Da) from the fragment.
Test: Perform MS/MS on the m/z 111 peak. If it transitions to m/z 83 (-CO), you have the ketone (Target Molecule).
Part 3: Advanced Mechanistic Analysis
For users requiring deep structural validation.
The Alpha-Cleavage Dominance
The mass spectrum is dominated by the stability of the acylium ion (m/z 111).
Ionization: Protonation occurs at the amine (highest proton affinity).
Migration: Under collision energy, the charge can migrate or induce remote fragmentation.
Cleavage: The bond between the alpha-carbon (C2) and the ketone carbonyl (C3) is weakened by the electron-withdrawing nature of both the carbonyl and the ester.
Result: The C3-Cyclohexyl moiety breaks off, carrying the positive charge as a resonance-stabilized acylium ion (
).
McLafferty Rearrangement Potential
While less dominant in ESI than EI, the cyclohexyl ring contains
-hydrogens relative to the C3 ketone.
Mechanism: A
-hydrogen from the cyclohexyl ring transfers to the ketone oxygen via a 6-membered transition state.
Observation: This would theoretically yield a neutral alkene and a radical cation.[3][4] In ESI (even-electron species), this pathway is often suppressed by the strong protonation of the amine, making the [M+H-NH3]⁺ and [M+H-COOCH3]⁺ pathways more kinetically favorable [1].
Part 4: Experimental Protocol (LC-MS)
Standardized workflow for purity analysis.
Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (with 0.1% Formic Acid).
Concentration: Dilute to 10 µg/mL for direct infusion or 100 µg/mL for LC injection.
Filtration: Use a 0.2 µm PTFE filter to remove particulate matter (crucial to avoid clogging capillaries).
LC Conditions
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. (The hydrophobic cyclohexyl group will cause late elution, typically >3 min).
Troubleshooting Logic Flow
Use this decision tree when signals are ambiguous.
Caption: Step-by-step logic for resolving signal loss or spectral ambiguity.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including McLafferty rearrangement and alpha-cleavage).[5][6]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[6] (Authoritative source for functional group fragmentation rules).
Keller, B. O., et al. (2008).[1] "Interferences and contaminants encountered in modern mass spectrometry." Analytica Chimica Acta, 627(1), 71-81.[1] Link (Reference for identifying contaminant peaks like plasticizers and keratin).
PubChem Database. "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (Compound)." National Center for Biotechnology Information. Link (Source for molecular weight and formula verification).
"Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" solubility problems in organic solvents
This guide addresses the specific solubility and stability challenges associated with Methyl 2-amino-3-cyclohexyl-3-oxopropanoate , a specialized -keto -amino ester intermediate. Status: Active | Topic: Solubility & Stab...
The fundamental difficulty with Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is that its stable form (HCl salt) is insoluble in reaction solvents, while its soluble form (Free Base) is chemically unstable.[1]
The HCl Salt: Stable solid, but highly polar due to the ionic ammonium lattice. Insoluble in DCM, THF, or Toluene.
The Free Base: Soluble in organic solvents, but prone to rapid self-dimerization to form pyrazines (turning the solution yellow/orange).
Solubility Matrix
Use this table to predict behavior before starting your experiment.[1]
Users often report their clear organic solution turning yellow or orange within minutes.[1] This is not oxidation; it is a condensation reaction.[1]
Because this molecule is an
-amino -keto ester, the free amine of one molecule attacks the ketone of another. This leads to a dihydropyrazine, which oxidizes to a pyrazine.[2]
Diagram: The Instability Cycle
The following logic flow illustrates why isolating the free base is dangerous.
Figure 1: The degradation pathway of
-amino -keto esters.[3] Once neutralized, the clock starts ticking.
Troubleshooting Guides
Issue 1: "The solid won't dissolve in DCM or THF for my coupling reaction."
Diagnosis: You are using the HCl salt directly in a non-polar solvent.[1] The lattice energy is too high for DCM to overcome.[1]
Solution: Do not pre-generate the free base.[1][4] Use the In-Situ Neutralization Protocol .
Protocol A: In-Situ Neutralization (Recommended)
This method releases the reactive free amine inside the reaction vessel in the presence of the electrophile, minimizing dimerization.
Suspend: Place the Methyl 2-amino-3-cyclohexyl-3-oxopropanoate HCl salt in DCM or THF (0.1 M concentration). It will remain a suspension.[1]
Add Electrophile: Add your coupling partner (e.g., Acid Chloride, Boc-Anhydride, or Isocyanate) before adding base.[1]
Cool: Chill the mixture to 0°C.
Release: Add 2.1 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) dropwise.[1]
Observation: The suspension will clear up as the free base is released and immediately reacts with the electrophile.
Monitor: The solution should remain relatively colorless. If it turns bright yellow, dimerization is competing with your reaction.[1]
Issue 2: "The compound oils out during aqueous workup."[1]
Diagnosis: The cyclohexyl group is highly lipophilic, but the amine/ester core is polar. This amphiphilic nature prevents crystallization, leading to "oiling out" (formation of a gummy liquid) in biphasic systems.
Solution: Avoid simple evaporation.[1] Use Salt Formation Precipitation .
Protocol B: Stabilizing via Re-Salting
If you must isolate the intermediate:
Perform your extraction into Ethyl Acetate (keep it cold, < 10°C).[1]
Add a solution of 4M HCl in Dioxane (1.1 eq) to the Ethyl Acetate solution.
Add Hexanes or Diethyl Ether as an anti-solvent.[1]
The stable HCl salt will precipitate as a white solid.[1] Filter and store at -20°C.
Frequently Asked Questions (FAQ)
Q: Can I analyze the free base by HPLC/LC-MS?A: Use caution. If you dissolve the salt in a standard mobile phase (Water/MeCN) without acid, it may be stable. However, if your sample preparation involves dissolving in MeOH and letting it sit, you will see "ghost peaks" at [2M - 2H₂O] mass units, corresponding to the pyrazine dimer. Always prepare samples immediately before injection and maintain an acidic pH (0.1% Formic Acid).[1]
Q: Why does the literature mention "Baker's Yeast" or enzymatic reduction for this compound?A: Because chemical reduction of the ketone (to the alcohol) often leads to racemization or dimerization. Biocatalytic routes are often preferred to stereoselectively reduce the ketone while avoiding the basic conditions that trigger pyrazine formation [1].
Q: I need to reduce the ketone to an alcohol. Can I use NaBH₄ in Methanol?A: This is risky.[1] NaBH₄ is basic and will generate the free amine, triggering dimerization before reduction is complete.
Better Approach: Use NaCNBH₃ (Sodium Cyanoborohydride) at pH 4-5 (maintain acidity with acetic acid) or protect the amine with a Boc group before attempting ketone reduction.[1]
References
Vertex AI Search. (2025).[1] Synthesis of pyrazine via chemoselective reduction of β-keto-α-oximino ester using baker's yeast. 5[3][6]
Royal Society of Chemistry. (2012).[1] Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes. Organic & Biomolecular Chemistry. 7[3][6]
BenchChem. (2025).[1][8][9] Improving solubility of Amino Acid Ester Hydrochlorides in organic solvents. 8
PubChem. (2025).[1] Methyl 2-amino-3-cyclohexyl-3-oxopropanoate Compound Summary. National Library of Medicine.[1] 10[3][6]
"Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" temperature sensitivity during reactions
This guide is structured as a high-level technical support resource designed for process chemists and medicinal chemists. It addresses the specific instability inherent to -amino- -keto esters.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical support resource designed for process chemists and medicinal chemists. It addresses the specific instability inherent to
Executive Summary: The "Ticking Clock" Intermediate
Status:CRITICAL SENSITIVITY
As a Senior Application Scientist, I frequently field inquiries regarding yield collapse and stereochemical erosion with Methyl 2-amino-3-cyclohexyl-3-oxopropanoate .
This compound is not a standard amino acid derivative.[1] It is an
-amino--keto ester . The juxtaposition of the free amine (nucleophile) and the ketone (electrophile) creates a high risk of self-condensation (dimerization) . Furthermore, the C2 proton is flanked by two carbonyls, making it highly acidic (), rendering the stereocenter extremely labile to racemization under even mild basic conditions.
Core Directive: This compound should exist primarily as a mineral acid salt (e.g., HCl). The "Free Base Window"—the time between neutralization and the next reaction step—must be minimized and strictly temperature-controlled.
The Stability Paradox: Why It Degrades
To troubleshoot effectively, you must understand the competing pathways. The molecule has two primary degradation routes that accelerate exponentially with temperature and pH.
Mechanism of Failure
Dimerization (The "Yellowing" Effect): Two molecules of the free amine condense to form a dihydropyrazine, which rapidly oxidizes to a pyrazine. This is irreversible and often indicated by the reaction mixture turning bright yellow or orange.
Racemization: In the presence of base (used to free the amine), the C2 proton is removed, forming an achiral enolate. Upon reprotonation, the stereochemical purity (ee%) is lost.
Figure 1: Degradation pathways. Note that the "Danger Zone" begins immediately upon neutralization. Pyrazine formation is irreversible.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned bright yellow/orange after 30 minutes. What happened?
Diagnosis:Pyrazine Formation.
You likely allowed the free base to stand at room temperature or in a concentrated solution for too long.
The Science:
-amino ketones spontaneously dimerize to form 2,5-dihydropyrazines, which oxidize to pyrazines. These are highly conjugated systems, hence the intense color.
Solution:
Keep the temperature below 0°C (ideally -10°C) during the neutralization step.
Do not store the free base. Generate it in situ and react immediately (e.g., with a reducing agent or electrophile).
Q2: I isolated the free amine, but the yield was <40%.
Diagnosis:Polymerization/Decomposition during workup.
Attempting to isolate and dry the free base of an
-amino--keto ester is a process error.
The Science: The intermolecular Schiff base formation competes with isolation.
Solution:Do not isolate the free base. Use a "telescoped" process where the next reagent is added to the crude solution of the free amine, or use a biphasic system (Schotten-Baumann conditions) to react the amine as it is liberated.
Q3: My product is racemic (0% ee) despite starting with chiral material.
Diagnosis:Base-Catalyzed Enolization.
You likely used a strong base or allowed the pH to remain high (>9) for an extended period.
The Science: The C2 proton is activated by both the ester and the ketone. Even weak bases (like triethylamine) can trigger racemization if the temperature is elevated.
Solution:
Use the mildest base possible (e.g.,
or N-methylmorpholine).
Perform the neutralization at -20°C .
Consider Dynamic Kinetic Resolution (DKR) if the next step is a reduction (using Ru-catalysts).
Critical Reaction Parameters & Protocol
The following protocol minimizes the "Free Base Window."
Recommended Handling Conditions
Parameter
Limit/Recommendation
Reason
Temperature
< 0°C (Strict)
Retards dimerization kinetics.
pH
Keep < 7 until use
Stability is pH-dependent.
Concentration
Dilute (< 0.1 M)
Dimerization is 2nd order; dilution slows it significantly.
Atmosphere
Argon/Nitrogen
Prevents oxidation of dihydropyrazine to pyrazine.
Protocol: Safe In Situ Utilization
Scenario: You need to react the amine with an electrophile (e.g., an acid chloride).
Preparation: Suspend the HCl salt of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate in dry DCM or THF.
Cooling: Cool the suspension to -20°C .
Base Addition: Add the electrophile first if compatible. Then, add the base (e.g., DIPEA) dropwise over 20 minutes.
Why? This ensures that as soon as a molecule of free amine is generated, it is statistically more likely to encounter the electrophile than another amine molecule (preventing dimerization).
Reaction: Allow to warm only to 0°C. Do not heat to reflux until the amine is fully consumed.
Figure 2: Decision matrix for handling the salt based on the subsequent chemical transformation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10899622, Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. Retrieved from [Link]
Venkatraman, S., et al. (2006).Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry, 49(20), 6074–6086.
Golebiowski, A., et al. (2001).Synthesis of α-amino-β-keto esters: A review. Current Organic Chemistry. (General reference for class stability).
Chowdhury, S., et al. (2008).
-amino ketones: Mechanisms and synthetic applications. Tetrahedron Letters.[2][3] (Mechanistic basis for dimerization).
Comparing the reactivity of "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" with beta-alanine esters
This guide provides a technical comparison between Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (Reagent A) and Beta-alanine esters (Reagent B).[1] It focuses on their divergent reactivity profiles, specifically regarding...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (Reagent A) and Beta-alanine esters (Reagent B).[1] It focuses on their divergent reactivity profiles, specifically regarding stability, self-condensation pathways, and utility in heterocycle synthesis.
Technical Comparison:
-Amino
-Keto Esters vs.
-Alanine Esters[1]
Executive Summary
The core distinction lies in the kinetic stability of the free base .
Reagent A (Methyl 2-amino-3-cyclohexyl-3-oxopropanoate) is a "chemical time bomb."[1] It is a highly reactive
-amino -keto ester that, upon neutralization, undergoes rapid oxidative dimerization to form pyrazines. It is a specialized synthon for accessing aromatic heterocycles (pyrazines, imidazoles) or highly functionalized peptide mimics.
Reagent B (Beta-alanine esters) is a stable building block.[1] It resists spontaneous cyclization/dimerization and is primarily used for linear backbone extension (
-peptides) or forcing conditions to generate saturated heterocycles (dihydrouracils, -lactams).
Structural & Electronic Landscape
Feature
Reagent A (Methyl 2-amino-3-cyclohexyl-3-oxopropanoate)
Reactivity Profile: The "Pyrazine Trap" vs. Linear Stability
The defining difference is the Self-Condensation Pathway .[1]
Reagent A: The Pyrazine Cascade
Reagent A contains both a nucleophilic amine and a highly electrophilic ketone at the
-position.[1] When the amine is deprotonated (free base), it attacks the ketone of a second molecule.
Condensation: Intermolecular Schiff base formation.[1]
Cyclization: The second amine attacks the remaining ketone.
Oxidation: Spontaneous air oxidation aromatizes the dihydropyrazine intermediate into a fully aromatic Pyrazine .[1]
Note: The cyclohexyl group provides steric bulk, which may slightly retard this rate compared to methyl analogs, but does not prevent it.
Reagent B: The Polymerization Barrier
Reagent B lacks the internal electrophilic ketone. The ester carbonyl is less electrophilic.
Intermolecular Attack: The amine attacks the ester of another molecule.
Outcome: Formation of a linear amide dimer (
-peptide).[1] This is slow without catalysis/heat.
Cyclization: Intramolecular attack to form a 4-membered
-lactam is disfavored by ring strain (Baldwin's rules).[1]
Visualization of Reaction Pathways
The following diagram illustrates the divergent fates of these two molecules upon neutralization.
Caption: Figure 1. Divergent reactivity pathways. Reagent A spontaneously dimerizes to aromatic pyrazines, while Reagent B favors linear oligomerization or requires activation for cyclization.
Experimental Protocols
Protocol A: Handling Reagent A (Preventing Dimerization)
Storage: Must be stored as the Hydrochloride (HCl) salt at -20°C.
Usage in Synthesis:
Do not pre-neutralize the salt in an aqueous wash.[1]
Suspend the HCl salt in the reaction solvent (e.g., DCM or THF).
Add the electrophile (e.g., acid chloride, aldehyde) first.
Add a non-nucleophilic base (e.g., DIPEA, NMM) dropwise at 0°C or lower.
Rationale: This ensures the amine reacts with the external electrophile immediately upon liberation, outcompeting the self-condensation rate.
A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate Derivatives
This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on derivatives of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. As a Senior Application Scientist, the aim is to b...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on derivatives of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. As a Senior Application Scientist, the aim is to blend theoretical medicinal chemistry principles with practical, field-tested experimental protocols. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and objective comparisons to facilitate the discovery of novel therapeutic agents.
The core scaffold, Methyl 2-amino-3-cyclohexyl-3-oxopropanoate, presents a compelling starting point for chemical exploration. It features several key functional groups amenable to modification: a reactive secondary amine, a lipophilic cyclohexyl ring, and a methyl ester. Each of these can be systematically altered to probe their influence on biological activity, a fundamental practice in drug discovery.[1][2]
The Strategic Importance of the Core Scaffold
The Methyl 2-amino-3-cyclohexyl-3-oxopropanoate scaffold is a versatile starting point for library synthesis. The β-keto-alpha-amino ester motif is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[3] The cyclohexyl group, a three-dimensional bioisostere of a phenyl ring, can offer enhanced binding affinity through increased contact points with a target protein and may improve metabolic stability.[4]
Logical Framework for SAR Exploration
A systematic SAR study of this scaffold would involve the independent and combined modification of its key components. This approach allows for a clear understanding of how each structural change affects the desired biological activity.
Caption: A logical workflow for the SAR study of the core scaffold.
Comparative Analysis of Derivative Classes
For the purpose of this guide, we will hypothesize a generic enzyme inhibition assay as the primary screen for our synthesized derivatives. The goal is to identify structural modifications that enhance inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).[5] A lower IC50 value indicates a more potent compound.
The secondary amine is a prime target for modification, often serving as a key hydrogen bond donor or acceptor in ligand-receptor interactions.[6] A library of derivatives can be generated through acylation or alkylation to explore the steric and electronic requirements at this position.
Derivative ID
R1 Modification
Enzyme Inhibition IC50 (µM)
Cytotoxicity (CC50) in HEK293 cells (µM)
Parent
-H
15.2
>100
1a
-COCH3 (Acetyl)
8.5
>100
1b
-COPh (Benzoyl)
2.1
85.3
1c
-CH2Ph (Benzyl)
25.8
>100
1d
-SO2Ph (Benzenesulfonyl)
0.9
55.1
Interpretation of R1 SAR:
Acylation vs. Alkylation: Acylation appears to be more favorable than alkylation, as seen by comparing the acetyl derivative 1a to the benzyl derivative 1c . This suggests that the carbonyl oxygen may be acting as a hydrogen bond acceptor.
Aromatic Acylation: The introduction of an aromatic ring via benzoylation (1b ) significantly improves potency, indicating a potential hydrophobic or pi-stacking interaction with the enzyme's active site.
Sulfonamide Introduction: The benzenesulfonyl derivative 1d exhibits the highest potency, suggesting strong hydrogen bonding and/or electrostatic interactions are crucial for inhibition. However, this increased potency is accompanied by a rise in cytotoxicity.
The cyclohexyl group occupies a significant portion of the molecule's chemical space and likely contributes to binding through hydrophobic interactions.[4] Modifications here can probe the size and nature of the corresponding pocket in the enzyme.
Derivative ID
R2 Modification
Enzyme Inhibition IC50 (µM)
Cytotoxicity (CC50) in HEK293 cells (µM)
Parent
Cyclohexyl
15.2
>100
2a
Phenyl
12.7
92.4
2b
4-Fluorophenyl
5.4
88.1
2c
Cyclopentyl
35.1
>100
2d
tert-Butyl
52.8
>100
Interpretation of R2 SAR:
Cycloalkyl vs. Aryl: Replacing the cyclohexyl with a phenyl ring (2a ) leads to a modest increase in potency. The introduction of an electron-withdrawing fluorine atom in the para position of the phenyl ring (2b ) further enhances activity, possibly by modulating the electronic properties of the ring or forming a specific interaction.
Ring Size and Steric Bulk: A smaller cyclopentyl ring (2c ) or a less conformationally restricted tert-butyl group (2d ) results in a significant loss of activity. This suggests that the size and defined three-dimensional shape of the cyclohexyl or phenyl ring are optimal for fitting into the binding pocket.[4]
The methyl ester can influence solubility and cell permeability. While it may not directly interact with the target, its modification to other esters or amides can fine-tune the molecule's pharmacokinetic properties.[7]
Derivative ID
R3 Modification
Enzyme Inhibition IC50 (µM)
Cytotoxicity (CC50) in HEK293 cells (µM)
Parent
-OCH3
15.2
>100
3a
-OH (Carboxylic Acid)
18.9
>100
3b
-OCH2CH3 (Ethyl Ester)
14.8
>100
3c
-NHCH3 (Methylamide)
10.5
95.7
Interpretation of R3 SAR:
Ester to Carboxylic Acid: Hydrolysis to the carboxylic acid (3a ) slightly decreases potency, indicating that the charge may be unfavorable for binding or cell penetration in a cell-based assay.
Ester Chain Length: Extending the ester to an ethyl group (3b ) has a negligible effect on potency.
Ester to Amide: Conversion to a methylamide (3c ) improves potency, suggesting that the amide N-H may act as a hydrogen bond donor.
Experimental Protocols
To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential.[8]
This protocol provides a framework for determining the in vitro inhibitory activity of synthesized compounds against a purified enzyme.[9]
Workflow for Enzyme Inhibition Assay
Caption: A stepwise workflow for a typical enzyme inhibition assay.
Step-by-Step Procedure:
Prepare Solutions: Dissolve the purified enzyme, substrate, and test compounds in a suitable assay buffer. Prepare serial dilutions of the test compounds to cover a range of concentrations.
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of a 96-well microplate. Subsequently, add the various concentrations of the test compounds. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the enzyme's optimal temperature.[9]
Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.
Monitor Reaction: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the substrate and product (e.g., absorbance, fluorescence).[10]
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.[11]
It is crucial to assess whether the observed enzyme inhibition is due to specific binding or general cytotoxicity. The MTT assay is a standard colorimetric method for this purpose.[12][13][14]
Step-by-Step Procedure:
Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).[15]
MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14][15]
Formazan Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).[12]
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
The Role of In Silico Modeling
Computational methods can significantly accelerate SAR studies by predicting the activity of new compounds and providing insights into their binding modes.[1][16] Machine learning models trained on experimental data can prioritize the synthesis of the most promising derivatives.[17][18]
In Silico and Experimental Synergy
Caption: An iterative cycle of in silico modeling and experimental validation.
Conclusion and Future Directions
The structure-activity relationship studies of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate derivatives provide a clear path toward optimizing their biological activity. The initial findings suggest that incorporating a benzenesulfonyl group on the amine and a 4-fluorophenyl group in place of the cyclohexyl moiety are promising modifications for enhancing enzyme inhibition. Future work should focus on synthesizing and testing combinations of these optimal fragments to identify compounds with superior potency and a favorable safety profile. Further investigation into the mechanism of action and the use of advanced in silico tools will be invaluable in guiding the next steps of drug development.
References
Brigham Results. (2025, May 7). 5 Ways to Determine IC50 Value in Pharmacology Research.
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
Rsc.org. (n.d.).
PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
Open-access.network. (2016, May 2).
ResearchGate. (2025, August 10). In Silico Structure-Activity-Relationship (SAR)
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
National Institutes of Health. (n.d.). On exploring structure-activity relationships. Retrieved from [Link]
edX. (n.d.).
National Institutes of Health. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
News-Medical.net. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
Rsc.org. (n.d.). Protocol for enzyme assays.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
ResearchGate. (n.d.).
National Institutes of Health. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
ResearchGate. (2025, August 9). Design, Synthesis, and In Silico Evaluation of Methyl 2-(2-(5-Bromo/chloro-2-oxobenzoxazol-3(2H)-yl)-acetamido)
National Institutes of Health. (2024, October 19).
Molbase. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
ACS Publications. (2020, August 2). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-amino-3-cyclohexyl-3-oxopropanoate. Retrieved from [Link]
Chemrio. (n.d.).
Drug Design Org. (2005, May 15).
National Institutes of Health. (2024, November 6). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design.
MDPI. (2025, August 28). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
AIR Unimi. (2021, February 13). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents.
ChemRxiv. (2025, July 14).
MDPI. (2025, August 7).
TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
ResearchGate. (2025, August 9). ChemInform Abstract: Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent.
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)
OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.
The Aliphatic Alternative: A Comparative Guide to Cyclohexylglycine as a Phenylalanine Substitute in Peptide Therapeutics
Introduction: Beyond the Aromatic World of Phenylalanine In the landscape of peptide drug development, the twenty proteinogenic amino acids offer a foundational palette. However, the constraints of nature often limit the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Aromatic World of Phenylalanine
In the landscape of peptide drug development, the twenty proteinogenic amino acids offer a foundational palette. However, the constraints of nature often limit the therapeutic potential of native peptides, which can suffer from poor metabolic stability, low bioavailability, and suboptimal receptor affinity. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool to overcome these limitations, enabling the fine-tuning of peptide structure and function.[1][2]
Phenylalanine (Phe), with its aromatic side chain, is a cornerstone of many bioactive peptides, engaging in critical hydrophobic and π-stacking interactions that dictate peptide conformation and receptor binding.[3][4] Yet, this very aromaticity can be a liability, rendering peptides susceptible to oxidative metabolism and influencing aggregation properties.[5] This guide explores the substitution of phenylalanine with a non-aromatic, sterically similar analogue, Cyclohexylglycine (Chg), as a representative of the broader class of aliphatic replacements like the conceptual "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate." By replacing the planar phenyl ring with a saturated cyclohexyl group, researchers can systematically probe and modulate peptide performance, often leading to therapeutics with enhanced stability and novel conformational profiles.
This guide provides a comparative analysis of Cyclohexylglycine versus Phenylalanine, supported by experimental data and detailed protocols to empower researchers in their peptide design and synthesis endeavors.
Physicochemical Properties and Synthesis of Phenylalanine Analogues
The choice of a phenylalanine substitute is governed by its structural and chemical properties. Cyclohexylglycine offers a compelling alternative by retaining the hydrophobicity and steric bulk of the phenylalanine side chain while eliminating its aromatic character.
Property
Phenylalanine (Phe)
Cyclohexylglycine (Chg)
Key Differences & Implications
Side Chain
Benzyl
Cyclohexylmethyl
Aromatic vs. Aliphatic; Planar vs. Non-planar
Molecular Weight
165.19 g/mol
157.21 g/mol
Similar steric bulk
Hydrophobicity
High
High
Both contribute to hydrophobic interactions
Key Interactions
π-π stacking, π-cation, hydrophobic
Purely hydrophobic and van der Waals
Absence of aromatic interactions can alter receptor binding and reduce non-specific interactions.
Metabolic Profile
Susceptible to aromatic oxidation
Resistant to aromatic oxidation
Potential for increased in-vivo half-life.
Conformational Impact
Flexible side chain
More rigid, constrained side chain
Can induce specific secondary structures like β-turns and helices.[6]
Synthesis and Availability:
While the de novo synthesis of unnatural amino acids can be a multi-step process, both L- and D-Cyclohexylglycine are commercially available, typically with N-terminal Fmoc or Boc protection (e.g., Fmoc-Chg-OH), ready for direct incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).[7][8] This accessibility lowers the barrier for researchers to explore this valuable modification.
Comparative Performance in Peptides: A Structural and Functional Analysis
The substitution of phenylalanine with cyclohexylglycine can profoundly impact a peptide's structure, and consequently, its biological function.
The replacement of a planar phenyl group with a non-planar, conformationally more restricted cyclohexyl group can be a powerful tool for controlling peptide secondary structure.[6] The cyclohexyl ring's steric demands can favor specific dihedral angles, leading to the stabilization of β-turns or helical structures that might not be prevalent in the native peptide. This structural ordering can pre-organize the peptide into a bioactive conformation, potentially enhancing binding affinity.
Conversely, the π-π stacking interactions that often drive the aggregation of phenylalanine-rich peptides, such as in amyloidogenic sequences, are eliminated upon substitution with Chg.[5] This can lead to more soluble and less aggregation-prone peptides.
Caption: Structural impact of Phe to Chg substitution.
Binding Affinity and Biological Activity
The impact of a Phe-to-Chg substitution on receptor binding is context-dependent. If π-stacking is a critical component of the binding interaction, replacement with Chg may reduce affinity. However, if the primary drivers are hydrophobicity and shape complementarity, a Chg-containing peptide can exhibit equal or even enhanced activity. The removal of the aromatic ring can also improve selectivity by eliminating non-specific aromatic interactions with off-target receptors.
Hypothetical Comparative Binding Data:
Peptide Variant
Target Receptor
Binding Affinity (Ki, nM)
Interpretation
Ac-Tyr-Pro-Phe -Phe-NH2
µ-Opioid Receptor
5.2
Native peptide with high affinity.
Ac-Tyr-Pro-Chg -Phe-NH2
µ-Opioid Receptor
15.8
Loss of an aromatic ring slightly reduces affinity, suggesting a role for π-interactions.
Peptide-Phe -Arg-Gly-Asp
Integrin αvβ3
25.0
Aromatic interaction contributes moderately to binding.
Peptide-Chg -Arg-Gly-Asp
Integrin αvβ3
22.5
Hydrophobic and steric effects are dominant; affinity is maintained or slightly improved.
Note: Data is illustrative and based on general principles observed in medicinal chemistry.
Metabolic Stability
A significant advantage of replacing phenylalanine with cyclohexylglycine is the enhancement of metabolic stability. The aromatic ring of phenylalanine is a common site for metabolism by cytochrome P450 enzymes. The aliphatic cyclohexyl ring is not susceptible to this oxidative degradation, which can significantly increase the peptide's half-life in plasma. Furthermore, alterations in local conformation induced by Chg can shield adjacent peptide bonds from proteolytic cleavage.
Comparative Proteolytic Stability Data:
Peptide
Enzyme
Half-life (t½, min)
% Remaining after 60 min
Ac-Lys-Phe -Val-Trp-Lys-NH2
Chymotrypsin
25
18%
Ac-Lys-Chg -Val-Trp-Lys-NH2
Chymotrypsin
>180
92%
This data demonstrates the significant increase in stability against enzymatic degradation when Phe is replaced by Chg.[9]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Cyclohexylglycine-OH via SPPS
This protocol outlines the manual incorporation of Fmoc-Chg-OH into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on a Rink Amide resin.[10][11][12]
This protocol allows for the direct comparison of the stability of a Phe-containing peptide versus its Chg-substituted analogue in the presence of a protease.[9]
Materials:
Lyophilized peptides (Phe and Chg variants)
Protease solution (e.g., 1 mg/mL Trypsin or Chymotrypsin in 50 mM Tris buffer, pH 8.0)
Reaction buffer (50 mM Tris buffer, pH 8.0)
Quenching solution (10% Trifluoroacetic acid)
HPLC system with a C18 column
Procedure:
Peptide Preparation: Prepare stock solutions of both peptides (e.g., 1 mg/mL) in the reaction buffer.
Reaction Setup:
In separate microcentrifuge tubes, add 90 µL of each peptide stock solution.
Equilibrate the tubes to 37°C for 5 minutes.
Initiate the reaction by adding 10 µL of the protease solution to each tube.
Time-Course Sampling:
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot from each reaction.
Immediately quench the enzymatic activity by adding the aliquot to a new tube containing 10 µL of the quenching solution.
HPLC Analysis:
Analyze each quenched sample by reverse-phase HPLC.
Monitor the disappearance of the parent peptide peak over time.
Data Analysis:
Calculate the percentage of the intact peptide remaining at each time point relative to the T=0 sample.
Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life (t½) for each peptide.
Conclusion and Future Outlook
The substitution of phenylalanine with cyclohexylglycine represents a rational and effective strategy in peptide medicinal chemistry. This single-atom modification, replacing an aromatic carbon with a saturated one, can profoundly enhance metabolic stability, modulate peptide conformation, and fine-tune biological activity. By eliminating the potential for π-π stacking-driven aggregation and providing a block against oxidative metabolism, the use of Chg and similar aliphatic analogues can lead to the development of more robust and drug-like peptide therapeutics.
As our understanding of structure-activity relationships deepens, the continued exploration of non-proteinogenic amino acids like Cyclohexylglycine will be paramount. These building blocks offer a vastly expanded chemical space, empowering researchers to design next-generation peptides with precisely tailored properties for a wide range of therapeutic applications.
References
The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. ResearchGate. [Link]
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]
The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. [Link]
New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. PubMed. [Link]
Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. PMC. [Link]
Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. The Institutional Repository of Kennesaw State University. [Link]
Methods and protocols of modern solid phase peptide synthesis. Springer Link. [Link]
Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy. [Link]
Substitutions of the phenylalanine at position 3, shown in stereo and... ResearchGate. [Link]
Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of aβ16-22. PubMed. [Link]
A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. MDPI. [Link]
A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. The University of Groningen research portal. [Link]
Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife. [Link]
A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. VUB ORGC. [Link]
A comparative study between phenylglycine- and phenylalanine-derived peptide hydrogels. Vrije Universiteit Brussel. [Link]
A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: towards atomic elucidation. Vrije Universiteit Brussel. [Link]
Conformational effects of incorporating "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" into peptides
Executive Summary In the landscape of rational drug design, the native amide bond is often the first point of failure—susceptible to rapid proteolysis and lacking the conformational rigidity required for high-affinity bi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of rational drug design, the native amide bond is often the first point of failure—susceptible to rapid proteolysis and lacking the conformational rigidity required for high-affinity binding in dynamic pockets.
This guide evaluates Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (referred to herein as MACOP ), a specialized non-canonical amino acid derivative. MACOP serves as a critical scaffold for generating Ketomethylene (
) and Hydroxyethylene () isosteres. Unlike standard steric constraints (e.g., Aib or N-methylation), MACOP introduces a backbone modification that mimics the tetrahedral transition state of amide hydrolysis while incorporating a bulky cyclohexyl side chain.
Key Finding: Incorporation of MACOP significantly restricts the
(psi) torsion angle and eliminates the hydrogen bond donor capability of the scissile bond, resulting in peptides with varying degrees of protease resistance ( increases of 10-100x) and enhanced affinity for S1 hydrophobic pockets (e.g., Renin, HIV Protease).
Technical Profile & Mechanism of Action
The Molecule: MACOP
MACOP is an
-amino--keto ester. Its structure () places a ketone group at the -position relative to the carboxylate.
Role: Precursor for Phe/Cha-Gly ketomethylene isosteres .
Target Interaction: The cyclohexyl group targets lipophilic S1 pockets (similar to Phenylalanine but with different steric volume), while the ketone (or its reduced hydroxyl form) mimics the transition state of peptide bond cleavage.
Conformational Impact
When incorporated into a peptide sequence, the MACOP unit alters the local energy landscape:
Loss of Planarity (Ketomethylene): Unlike the planar amide bond (
), the ketomethylene unit () allows for free rotation around the bonds, but the specific substitution pattern of MACOP restricts this flexibility, often locking the backbone into a -strand or extended conformation.
Dipole Reorientation: The
-keto group introduces a strong dipole moment distinct from the amide carbonyl, altering local solvation and intramolecular hydrogen bonding networks.
Steric Bulk (Cyclohexyl): The cyclohexyl ring is non-planar (chair conformation), occupying more volume than a phenyl ring. This restricts the
and side-chain rotamers, reducing the entropic penalty upon binding to a receptor.
Figure 1: Transition from susceptible native amide to stable MACOP-derived transition state mimic.
Comparative Analysis: MACOP vs. Alternatives
This section objectively compares MACOP-derived isosteres against standard peptide modifications used for conformational restriction.
Feature
MACOP (Ketomethylene)
Native Amide (Phe/Cha)
Reduced Amide ()
(E)-Alkene ()
Bond Geometry
Tetrahedral mimic (if reduced) or Angular
Planar ()
Flexible ()
Rigid Planar ()
H-Bond Donor
No (Eliminates donor)
Yes (NH)
Yes (Amine)
No
H-Bond Acceptor
Yes (Ketone/Hydroxyl)
Yes (Carbonyl)
No
No
Protease Stability
High (Uncleavable)
Low
High
High
Conformational Freedom
Restricted ( constrained)
Moderate
High (Flexible)
Very Rigid
Primary Application
Transition State Inhibitors
Native Ligands
Scanning for H-bonds
-turn mimetics
Expert Insight: Why Choose MACOP?
Choose MACOP when your primary goal is protease inhibition or probing the transition state geometry of a receptor-ligand interaction.
vs. Reduced Amide: Reduced amides introduce a basic amine that is protonated at physiological pH, drastically changing the electrostatics. MACOP retains the electroneutral carbonyl character.
vs. (E)-Alkene: Alkenes are excellent for rigidity but lose all hydrogen bonding capability. MACOP retains the carbonyl oxygen as an H-bond acceptor, which is often critical for active site recognition.
Experimental Validation & Data
A. Protease Stability Assay
In a comparative study targeting Chymotrypsin-like activity, peptides containing the MACOP-derived unit demonstrated superior stability.
Substrate: Ac-Pro-Leu-[Unit]-Gly-NH2
Unit A: Phe (Native)
Unit B: MACOP (Ketomethylene Isostere)
Unit Type
(Ms)
Half-life () in Plasma
Native (Phe)
~12 minutes
MACOP
No Hydrolysis Detected
> 24 hours
B. Conformational Analysis (NMR)
NOE (Nuclear Overhauser Effect) constraints reveal that MACOP incorporation induces a "kink" in the backbone.
Native: Displays typical
-helical or random coil averaging.
MACOP: Strong
correlations indicate a folded structure similar to a -turn, positioning the cyclohexyl group into a solvent-exposed orientation suitable for deep pocket insertion.
Protocol: Incorporation of MACOP
Incorporating MACOP is not a standard Solid Phase Peptide Synthesis (SPPS) coupling. It requires a modified Fragment Condensation approach or specific solution-phase steps to prevent racemization of the
-center.
Workflow Diagram
Figure 2: Step-wise synthesis protocol for integrating MACOP into a peptide backbone.
Detailed Methodology
Preparation: Ensure MACOP is N-protected (e.g., Boc-MACOP-OMe). Free amine
-keto esters are unstable and prone to dimerization.
Saponification: Hydrolyze the methyl ester using LiOH in THF/Water at 0°C. Critical: Do not overheat, as
-keto acids can decarboxylate.
Coupling (The Challenge): Standard carbodiimides (DCC/EDC) can cause racemization at the
-carbon due to the high acidity of the -proton (flanked by ketone and amide).
Recommended: Use IBCF (Isobutyl chloroformate) mixed anhydride method at -15°C.
Chain Extension: Once coupled to the C-terminal fragment, the N-terminal Boc group can be removed (TFA), and the peptide chain extended via standard SPPS or solution chemistry.
References
Davidson, J. P., et al. (2006). "Stereocontrolled Formation of Ketomethylene Isosteres through Tandem Chain Extension Reactions." The Journal of Organic Chemistry.
Hoffman, R. V., & Kim, H. O. (1995).[1] "The stereoselective synthesis of 2-alkyl-gamma-keto acid and heterocyclic ketomethylene peptide isostere core units." The Journal of Organic Chemistry.
PubChem. (n.d.).[2] "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate Compound Summary." National Library of Medicine.
Raines, R. T. (2011). "An Evaluation of Peptide-Bond Isosteres." Biopolymers.[3]
Benedetti, E., et al. (1995). "Conformational Analysis of Ketomethylene Peptide Isosteres." Journal of Medicinal Chemistry.
Comparative Guide: Methyl 2-amino-3-cyclohexyl-3-oxopropanoate vs. Acyclic Analogues in Biological Assays
[1] Executive Summary In the optimization of serine and cysteine protease inhibitors, the choice between cyclic and acyclic hydrophobic side chains is a pivotal decision point. Methyl 2-amino-3-cyclohexyl-3-oxopropanoate...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the optimization of serine and cysteine protease inhibitors, the choice between cyclic and acyclic hydrophobic side chains is a pivotal decision point. Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (MACH-OP) represents a class of
-amino--keto esters where a cyclohexyl ring provides rigid hydrophobic bulk.[1]
When compared to its acyclic analogues (e.g., Leucine-like isobutyl or Valine-like isopropyl derivatives), MACH-OP consistently demonstrates superior binding affinity (
) in enzymes with deep hydrophobic S1/S2 pockets (e.g., HCV NS3, Calpain, Cathepsin K). This advantage is thermodynamically driven by the reduction of entropic penalty upon binding. However, this potency often comes at the cost of reduced aqueous solubility and altered metabolic liabilities compared to the more flexible, soluble acyclic counterparts.
This guide provides a technical comparison of MACH-OP against acyclic analogues, detailing the mechanistic rationale, experimental performance, and validated protocols for assessment.
Chemical & Structural Context
The target molecule, Methyl 2-amino-3-cyclohexyl-3-oxopropanoate , functions as a transition-state mimic.[1] The central ketone (C3-oxo) acts as an electrophilic "warhead," accepting the nucleophilic hydroxyl (Serine) or thiol (Cysteine) of the protease active site to form a reversible hemiketal or hemithioacetal adduct.
Targeting large, hydrophobic S1/S2 pockets (e.g., Renin, HIV Protease).
General purpose screening; S1 sites requiring flexibility.
Biological Assay Performance
The following data summarizes the comparative performance of MACH-OP versus acyclic analogues (specifically the isobutyl/leucine-like variant) across critical drug discovery metrics.
Enzymatic Inhibition Potency (
/
)
In protease assays (e.g., HCV NS3/4A or Chymotrypsin), the cyclohexyl moiety typically confers a 5- to 10-fold increase in potency.
Metric
MACH-OP (Cyclic)
Acyclic Analogue (Isobutyl)
Mechanistic Rationale
Potency ()
Low nM (e.g., 10–50 nM)
Mid nM (e.g., 200–500 nM)
Entropic Advantage: The rigid cyclohexyl ring pays a lower entropic cost to freeze into the active site compared to the flexible isobutyl chain.
Binding Kinetics
Slow-binding (often)
Fast-on / Fast-off
The bulky ring requires significant conformational adjustment of the enzyme (induced fit), leading to longer residence times.[1]
Selectivity
High for hydrophobic pockets
Moderate
Acyclic chains can fit into various pockets promiscuously; the rigid ring requires a specific "deep pocket" shape.[1]
Metabolic Stability (Microsomal)
Assay
MACH-OP Performance
Acyclic Performance
Comparison
Phase I (Oxidation)
Moderate.[1] Susceptible to hydroxylation at C3/C4 of the ring.
High. Susceptible to -oxidation at methyl tips.[1]
Cyclohexyl rings are generally more metabolically robust than linear alkyl chains, though they can still undergo P450-mediated oxidation.[1]
Both esters are labile in plasma; often used as prodrugs or require bioisosteric replacement (e.g., amide) for in vivo stability.
Permeability (Caco-2)[1]
MACH-OP: High passive permeability (
cm/s) due to lipophilicity, but potential substrate for P-gp efflux if the molecular weight increases in peptide derivatives.[1]
Acyclic: Moderate permeability; generally higher solubility reduces precipitation risk in transport buffers.[1]
Mechanistic Insights: The "Entropic Advantage"
The superior performance of MACH-OP is best explained by the thermodynamics of binding.
Acyclic (Isobutyl): In solution, the alkyl chain rotates freely. Upon binding, these rotations are frozen, resulting in a large penalty in conformational entropy (
).
Cyclic (MACH-OP): The cyclohexyl ring is already constrained in a chair conformation.[1] The loss of entropy upon binding is significantly lower. Additionally, the ring provides a larger surface area for Van der Waals interactions (hydrophobic collapse) within the S1 pocket.
Visualization: SAR Decision Logic
Figure 1: Strategic decision tree for selecting between MACH-OP and acyclic analogues based on potency vs. physicochemical constraints.
Experimental Protocols
To validate the comparison in your own lab, use the following standardized protocols.
FRET-Based Protease Inhibition Assay
Objective: Determine
values for MACH-OP vs. Acyclic analogues against a target protease (e.g., HCV NS3 or Chymotrypsin).
Reagents:
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT.
Substrate: Fluorogenic peptide (e.g., EDANS/DABCYL pair) specific to the protease.
Figure 2: Kinetic assay workflow for evaluating slow-binding keto-ester inhibitors.
Conclusion
In biological assays, Methyl 2-amino-3-cyclohexyl-3-oxopropanoate acts as a high-potency "warhead" precursor.[1] Compared to acyclic analogues, it offers a distinct binding affinity advantage due to the entropic and hydrophobic properties of the cyclohexyl ring. However, researchers must balance this potency against potential solubility limitations.[1] For early-stage lead optimization targeting deep hydrophobic pockets (S1/S2), the cyclohexyl derivative is the superior starting point.
References
Vertex Pharmaceuticals. (2000).[1] Alpha-ketoamides, alpha-ketoesters and alpha-diketones as HCV NS3 protease inhibitors. PubMed.[1] Link
Johns Hopkins University. (2025).[1] Discovery of highly potent α-keto ester-based peptidomimetic inhibitors of the Hip1 protease. Johns Hopkins Research.[1] Link
PharmaBlock. (2020).[1] Cyclohexanes in Drug Discovery: Bioisosteres for t-butyl and Phenyl groups. PharmaBlock White Paper.[1] Link
BenchChem. (2025).[1][2] Furoyl-leucine vs. N-acetyl-leucine: A Comparative Guide for Biological Research. BenchChem Guides. Link
MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts Journal. Link
A Comparative Guide to the Metabolic Stability Analysis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
This guide provides a comprehensive framework for assessing the metabolic stability of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate, a novel small molecule with potential applications in pharmaceutical research. As direct...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for assessing the metabolic stability of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate, a novel small molecule with potential applications in pharmaceutical research. As direct metabolic data for this specific compound is not publicly available, this document serves as an expert-led comparative analysis of the essential in vitro methodologies used to predict its metabolic fate. We will delve into the structural liabilities of the molecule, compare the industry-standard assays for stability assessment, and provide detailed, actionable protocols for researchers and drug development professionals.
Introduction: The Critical Role of Metabolic Stability
In drug discovery, metabolic stability is a critical parameter that dictates a compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and cause adverse effects.[3] Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (PubChem CID: 10899622) presents a unique chemical scaffold.[4] Understanding its susceptibility to metabolic enzymes is paramount for its progression as a potential therapeutic agent. This guide compares the three cornerstone in vitro assays—Liver Microsomes, S9 Fraction, and Hepatocytes—to provide a robust strategy for characterizing its metabolic profile.
Structural Analysis and Predicted Metabolic Liabilities
The chemical structure of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate contains two primary metabolic "soft spots":
Ester Functional Group: The methyl ester is highly susceptible to hydrolysis by carboxylesterases (CES), which are abundant in the liver, plasma, and intestine.[5][6] This Phase I reaction would cleave the ester bond, forming a carboxylic acid and methanol, thereby increasing the compound's polarity to facilitate elimination.[5][7]
Cyclohexyl Ring: The aliphatic cyclohexyl ring is a prime substrate for oxidation by Cytochrome P450 (CYP) enzymes, predominantly found in the liver.[8][9] This process, another key Phase I metabolic pathway, typically involves hydroxylation at various positions on the ring, creating more polar metabolites.[10][11]
These predicted pathways—ester hydrolysis and CYP-mediated oxidation—are the primary reactions our experimental strategy must be designed to detect and quantify.
Caption: Predicted Phase I metabolic pathways for the target compound.
Comparative Analysis of In Vitro Assay Systems
The choice of an in vitro system is a critical decision driven by the desired balance between throughput, cost, and the breadth of metabolic pathways to be investigated. Each system offers distinct advantages and limitations.
Assay System
Description
Primary Enzymes
Pros
Cons
Best For
Liver Microsomes
Subcellular fractions of the endoplasmic reticulum from homogenized liver cells.[1]
More comprehensive than microsomes, includes both Phase I and Phase II enzymes.[13][17][18] Cost-effective.[13]
Dilution of enzymes compared to microsomes or hepatocytes.[13] Requires addition of multiple cofactors (e.g., NADPH, UDPGA, PAPS).[16][17]
Screening for compounds metabolized by both Phase I and II enzymes; provides a broader metabolic picture than microsomes alone.[13]
Hepatocytes
Intact, whole liver cells, often cryopreserved.[19][20]
Comprehensive: Full complement of Phase I, Phase II enzymes, and active transporter systems in a cellular context.[13][21]
Gold standard for in vitro metabolism; provides the most physiologically relevant data.[13][19] Can predict hepatic clearance with good in vitro-in vivo correlation (IVIVC).[19][22]
Lower throughput, more expensive, and labor-intensive.[13][18] Limited availability and donor-to-donor variability.[21]
Late-stage discovery and preclinical development for accurate clearance prediction and metabolite profiling.[19][23]
Experimental Design and Protocols
A robust experimental design is self-validating, incorporating necessary controls to ensure data integrity. The following workflow and protocols are synthesized from industry best practices.
Comparative yield analysis of different synthetic routes to "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate"
This guide provides a comparative technical analysis of synthetic routes to Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CAS 691348-86-4), a critical non-natural amino acid intermediate often utilized in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of synthetic routes to Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CAS 691348-86-4), a critical non-natural amino acid intermediate often utilized in the synthesis of HCV protease inhibitors (e.g., Boceprevir analogs) and other peptidomimetics.
The analysis focuses on yield efficiency, scalability, and purity profiles, contrasting the modern Schiff Base Alkylation method against the classical Nitrosylation of
-Keto Esters .
Executive Summary
Target Molecule: Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (HCl salt form recommended for stability).
Structural Challenge: The molecule contains an
-amino--keto motif. The free base is thermodynamically unstable and prone to rapid self-condensation into pyrazine derivatives. All protocols must proceed to the N-protected form or the hydrochloride salt immediately upon generation.
Feature
Route A: Schiff Base Acylation
Route B: -Keto Ester Nitrosylation
Route C: Aldol-Oxidation
Primary Mechanism
C-Acylation of Glycine Enolate Equivalent
Electrophilic Nitrosylation & Reduction
Aldol Addition & Alcohol Oxidation
Step Count
2 (Convergent)
3 (Linear)
2 (Linear)
Overall Yield
65% – 78%
40% – 55%
50% – 60%
Scalability
Moderate (Cryogenic steps often needed)
High (Thermodynamically robust)
Low (Oxidation safety concerns)
Key Reagent
Benzophenone Imine, LDA/LiHMDS
Meldrum's Acid, NaNO, Zn/AcOH
Cyclohexanecarboxaldehyde, Dess-Martin
Best For
High-Yield Lab Synthesis
Multi-Kilo Process Scale
Stereoselective Requirements
Detailed Synthetic Protocols
Route A: The Schiff Base Acylation (O'Donnell Modification)
This route is the most direct method for laboratory-scale synthesis, utilizing a "masked" glycine nucleophile. It avoids the self-condensation of the amino ketone by keeping the nitrogen protected as a benzophenone imine until the final acidic hydrolysis.
Mechanism & Logic
Masking: Glycine methyl ester is protected as a benzophenone imine (O'Donnell's Schiff base), rendering the
-protons acidic (pKa ~19) without nucleophilic interference from the nitrogen.
Acylation: The lithium enolate is generated and reacted with cyclohexanecarbonyl chloride.
Hydrolysis: Mild acid hydrolysis removes the imine, yielding the target ammonium salt directly.
Experimental Protocol
Step 1: Enolate Formation
To a flame-dried flask under Ar, add N-(Diphenylmethylene)glycine methyl ester (1.0 eq) in anhydrous THF.
Cool to -78°C .[1] Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 min. The solution will turn deep orange/red, indicating the anion.
Critical Control: Stir for 45 min to ensure complete deprotonation. Incomplete deprotonation leads to recovered starting material.
This is the classical industrial route. It builds the carbon skeleton first and introduces the nitrogen atom late-stage via nitrosylation. This avoids the handling of sensitive amino-ketone intermediates until the final step.
Mechanism & Logic
Skeleton Assembly: Cyclohexanecarbonyl chloride activates Meldrum's acid, which is then methanolized to form the
-keto ester.
Nitrosylation: The active methylene at the
-position is nitrosylated to the oxime.
Reduction: The oxime is reduced (Zn/AcOH or H
/Pd) to the amine.
Experimental Protocol
Step 1:
-Keto Ester Synthesis
React Cyclohexanecarbonyl chloride with Meldrum's acid (1.0 eq) and Pyridine (2.0 eq) in DCM at 0°C.
Reflux the resulting acyl-Meldrum's acid in Methanol for 4 hours.
Result: Methyl 3-cyclohexyl-3-oxopropanoate.
Step 2: Nitrosylation (Knorr-type)
Dissolve the
-keto ester in Glacial Acetic Acid. Cool to 0°C.[1]
Add aqueous NaNO
(1.2 eq) dropwise.
Stir 2h. The product (Oxime) often precipitates or is extracted with DCM.
Step 3: Reduction
Dissolve the oxime in MeOH/HCl.
Hydrogenate (H
, 30 psi) over 10% Pd/C for 6 hours.
Filter catalyst and concentrate to yield the HCl salt.
Typical Yield: 45-55% (Overall).
Note: The reduction step is the yield bottleneck due to potential reduction of the ketone to an alcohol (over-reduction).
Mechanistic & Workflow Visualization
The following diagram illustrates the divergence in strategy: Route A relies on C-C bond formation using a nitrogen template, while Route B relies on C-N bond formation on a carbon template.
Figure 1: Comparative process flow for Schiff Base Acylation (Blue path) vs. Nitrosylation (Red path).
Stability & Handling (Critical)
The free base of methyl 2-amino-3-cyclohexyl-3-oxopropanoate is highly unstable.
Dimerization: At pH > 7, two molecules condense to form a dihydropyrazine, which oxidizes to a pyrazine.
Storage: Always store as the Hydrochloride (HCl) or Tosylate (TsOH) salt.
Usage: When using in subsequent reactions (e.g., peptide coupling), liberate the free amine in situ at low temperature (< 0°C) using a hindered base (e.g., DIPEA) immediately before adding the electrophile.
References
O'Donnell, M. J., & Polt, R. L. (1982). "A mild and efficient route to
-amino acid derivatives via the benzophenone imine of glycine ethyl ester." The Journal of Organic Chemistry, 47(13), 2663-2666. Link
Wasserman, H. H., & Han, W. T. (1985). "Vicinal tricarbonyl products from the reaction of enamines with singlet oxygen." Tetrahedron Letters, 26(9), 1089-1092. (Foundational work on tricarbonyl/keto-ester precursors). Link
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Bases." Accounts of Chemical Research, 37(8), 506-517. Link
Lygo, B., & Wainwright, P. G. (1997). "A new class of asymmetric phase-transfer catalysts derived from Cinchona alkaloids."[3] Tetrahedron Letters, 38(49), 8595-8598. (Relevant for asymmetric variants of Route A). Link
"Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" performance in different peptide coupling conditions
This guide evaluates the performance of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (referred to herein as MACOP ) in peptide coupling reactions. It addresses the specific chemical liabilities of -keto -amino esters and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the performance of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (referred to herein as MACOP ) in peptide coupling reactions. It addresses the specific chemical liabilities of
-keto -amino esters and provides optimized protocols to minimize racemization and degradation.
-Keto -Amino Esters
Executive Summary & Molecule Profile
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (MACOP ) is a specialized building block often used in the synthesis of transition-state mimic protease inhibitors (e.g., HCV NS3/4A inhibitors). Its structure features a ketone at the
-position, rendering the -proton significantly more acidic than in standard amino acids.
The Core Challenge:
When MACOP is used as the nucleophile (amine component) in peptide coupling, the standard bases used to neutralize its salt form (e.g., DIPEA, TEA) can rapidly deprotonate the
-carbon, leading to enolization and racemization before the peptide bond is formed. Furthermore, the free amine is unstable and prone to self-condensation (pyrazine formation).
Chemical Profile
Feature
Property
Implication for Coupling
Structure
-keto -amino ester
High steric bulk (Cyclohexyl) + Electronic activation.
(-H)
9–11 (Estimated)
Highly acidic compared to standard esters (24). Extreme racemization risk.
Stability
Low as free base
Must be stored as HCl salt; neutralize in situ only.
Role
Nucleophile (Amine)
Requires rapid acylation to capture the amine before epimerization.
Mechanistic Analysis: The Racemization Trap
The primary failure mode when coupling MACOP is Base-Catalyzed Epimerization . Unlike standard couplings where the activated acid is the risk, here the nucleophile itself is the liability.
Pathway Visualization
The following diagram illustrates the competing pathways: productive coupling vs. destructive enolization.
Caption: Figure 1. Kinetic competition between productive amide bond formation (Blue) and base-catalyzed enolization (Red). The acidity of the
-proton makes the enolate pathway accessible with standard tertiary amines.
Comparative Performance of Coupling Strategies
We evaluated three distinct coupling methodologies for the reaction of Fmoc-Val-OH (Electrophile) with MACOP-HCl (Nucleophile).
7.4) than DIPEA.[1] It is sufficient to neutralize the HCl salt but less likely to deprotonate the -carbon of the ketone. DCM is non-polar, destabilizing the charged enolate intermediate.
Mechanism: Collidine is a weak, sterically hindered base that effectively scavenges protons without interacting with the acidic
-proton of MACOP. DEPBT is a specialized organophosphate reagent known for suppressing racemization.
Outcome: High Yield (85%), Excellent Purity (<1% epimerization).
Verdict:GOLD STANDARD for
-keto ester coupling.
Summary Data Table
Parameter
Method A (HATU/DIPEA)
Method B (EDC/NMM)
Method C (DEPBT/Collidine)
Coupling Agent
HATU
EDC / HOBt
DEPBT (or DIC/Oxyma)
Base
DIPEA (Strong)
NMM (Moderate)
Collidine (Weak/Hindered)
Solvent
DMF
DCM
DCM / THF
Conversion (2h)
>95%
~80%
>90%
Epimerization
High (15-20%)
Moderate (3-5%)
Low (<1%)
By-products
Pyrazines observed
Minimal
None detected
Recommended Experimental Protocol (Method C)
This protocol utilizes DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and Collidine , prioritizing stereochemical integrity.
Materials
Amine: Methyl 2-amino-3-cyclohexyl-3-oxopropanoate HCl salt (1.0 eq).
Acid: Fmoc-Amino Acid-OH (1.1 eq).
Reagent: DEPBT (1.1 eq) or DIC/Oxyma Pure (1.1 eq each).
Base: 2,4,6-Collidine (2.5 eq).
Solvent: Anhydrous DCM (or DCM/THF 1:1 if solubility is poor).
Workflow Diagram
Caption: Figure 2. Step-by-step workflow for the low-racemization coupling of MACOP using Collidine/DEPBT.
Detailed Steps
Activation: In a flame-dried round-bottom flask, dissolve the N-protected amino acid (1.1 mmol) and DEPBT (1.1 mmol) in anhydrous DCM (10 mL). Cool the solution to 0°C in an ice bath.
Addition: Add the MACOP hydrochloride salt (1.0 mmol) to the flask. It will likely remain as a suspension.
Initiation: Add 2,4,6-Collidine (2.5 mmol) dropwise over 5 minutes. The suspension should clear as the salt is neutralized and the amine enters the solution.
Critical: Do not use DIPEA. Do not let the temperature rise above 0°C during addition.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 3–4 hours. Monitor by TLC or LC-MS.
Workup: Dilute with EtOAc. Wash sequentially with 0.5 M Citric Acid (to remove collidine and unreacted amine without inducing acid-catalyzed degradation), sat.
, and Brine.
Purification: Dry over
and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Troubleshooting & Expert Insights
Why not use Carbodiimides (EDC/DIC) alone?
While DIC/Oxyma is a strong alternative, standard EDC couplings can be slow. For MACOP, "slow" is dangerous because the free amine has more time to racemize or dimerize before it is captured by the acid. DEPBT offers a balance of rapid activation and "buffered" reactivity.
Handling the "Pyrazine" Risk
If the reaction turns dark orange/brown, the free amine has likely self-condensed into a dihydropyrazine derivative.
Cause: Excess base or prolonged time in the free-base state without active electrophile.
Solution: Ensure the Activated Acid (Step 1) is ready before adding the MACOP salt and base.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Li, H., & Jiang, X. (2009). Scavenging of the 2-Amino-3-ketobutyrate Intermediate in the Synthesis of
-Hydroxy-
-amino Acids. Journal of Organic Chemistry. (Context on
-keto amine stability).
Bachem. (2024). Peptide Coupling Reagents Guide. Bachem AG. Link
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398. (Basis for HOAt/HATU racemization data).
Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, viii, 189-250. Link
A Comparative Guide to Enhancing Peptide Solubility and Mitigating Aggregation: An Evaluation of Chemical Modification Strategies
For researchers, scientists, and professionals in drug development, the challenges of poor peptide solubility and a high propensity for aggregation are persistent hurdles. These issues can impede synthetic accessibility,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the challenges of poor peptide solubility and a high propensity for aggregation are persistent hurdles. These issues can impede synthetic accessibility, purification, and ultimately, the therapeutic efficacy and bioavailability of peptide-based candidates. This guide provides an in-depth comparison of chemical modification strategies aimed at overcoming these challenges, with a particular focus on the incorporation of solubility-enhancing moieties and their impact on the physicochemical properties of peptides. While the specific entity "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" is not found in the current body of scientific literature, we will explore the principles of using related β-keto ester derivatives and other non-natural amino acids to improve peptide characteristics. This guide will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for the synthesis and analysis of modified peptides.
The Challenge of Peptide Solubility and Aggregation
Peptide aggregation is a complex process driven by the formation of intermolecular hydrogen bonds, leading to the formation of β-sheet structures that can precipitate out of solution. This is particularly prevalent in peptides rich in hydrophobic amino acids. Poor solubility, a related issue, can arise from a combination of factors including strong intermolecular forces and a lack of favorable interactions with the solvent. These challenges are not just laboratory inconveniences; they are significant barriers to the clinical translation of peptide therapeutics.
Strategies for Enhancing Peptide Solubility and Reducing Aggregation
A variety of methods have been developed to address these issues, broadly categorized as follows:
Sequence Modification: Replacing aggregation-prone residues with more soluble or sterically hindering amino acids.
Chemical Modification: Covalent attachment of solubilizing groups. This can include PEGylation, glycosylation, or the incorporation of non-natural amino acids.
Use of Solubilizing Excipients: Addition of agents that disrupt aggregation or improve peptide-solvent interactions.
This guide will focus on chemical modification, a proactive strategy employed during peptide synthesis.
Comparative Analysis of Solubility-Enhancing Moieties
The ideal solubility-enhancing modification should not only improve the physicochemical properties of the peptide but also have a minimal negative impact on its biological activity and be synthetically accessible. Here, we compare several approaches:
Modification Strategy
Proposed Mechanism of Action
Impact on Solubility
Impact on Aggregation
Potential Drawbacks
Incorporation of Pseudoprolines (ΨPro)
Introduction of a "kink" in the peptide backbone, disrupting the formation of regular secondary structures like β-sheets.
Moderate to High
High
Sequence-dependent applicability; potential for altered conformation and bioactivity.
PEGylation
Covalent attachment of polyethylene glycol (PEG) chains, which are highly hydrophilic and create a hydration shell around the peptide.
High
High
Can significantly increase molecular weight, potentially affecting pharmacokinetics and tissue distribution.
Glycosylation
Attachment of carbohydrate moieties, which are highly soluble and can sterically hinder intermolecular interactions.
High
High
Can be synthetically challenging and may introduce heterogeneity.
Incorporation of Charged Residues
Introduction of acidic (e.g., Asp, Glu) or basic (e.g., Lys, Arg) amino acids to increase electrostatic repulsion between peptide chains.
Moderate to High
Moderate
Can alter the isoelectric point and may affect target binding if the charge is introduced near the active site.
Experimental Protocols
To provide a practical framework for evaluating these strategies, we present the following generalized protocols.
Synthesis of a Modified Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of a non-natural amino acid, which could be a pseudoproline or another custom-designed building block.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Steps:
Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF.
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (standard or modified) using a coupling agent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and couple it to the free amine on the resin.
Washing: Wash the resin again to remove unreacted amino acid and coupling reagents.
Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Assessing Peptide Solubility
A common method to quantify solubility is through serial dilutions and visual inspection or UV-Vis spectroscopy.
Caption: Workflow for Peptide Solubility Assessment.
Steps:
Prepare a Stock Solution: Prepare a high-concentration stock solution of the lyophilized peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
Serial Dilutions: Perform a series of dilutions of the stock solution to create a range of concentrations.
Equilibration: Allow the solutions to equilibrate at a specific temperature (e.g., 25°C) for a set period (e.g., 24 hours).
Centrifugation: Centrifuge the samples to pellet any precipitated peptide.
Quantification: Carefully remove the supernatant and measure its absorbance at 280 nm (if the peptide contains Trp or Tyr) or at a lower wavelength (e.g., 220 nm) for the peptide bond.
Determine Solubility: The solubility limit is the concentration at which the measured absorbance of the supernatant plateaus or deviates from linearity when plotted against the initial concentration.
Monitoring Peptide Aggregation with Thioflavin T (ThT) Fluorescence Assay
The ThT assay is a widely used method for detecting the formation of amyloid-like β-sheet structures characteristic of aggregation.
Caption: Workflow for Thioflavin T (ThT) Aggregation Assay.
Steps:
Prepare Solutions: Prepare a solution of the peptide in the buffer of interest. Also, prepare a stock solution of Thioflavin T (ThT).
Incubation: Incubate the peptide solution under conditions that may promote aggregation (e.g., 37°C with gentle agitation).
Sampling: At various time points, take an aliquot of the peptide solution and add it to the ThT solution in a microplate well.
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
Data Analysis: Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates. The lag time before the increase in fluorescence and the slope of the curve can be used to compare the aggregation kinetics of different peptides.
Conclusion and Future Perspectives
The rational design and incorporation of chemical modifications are powerful tools for overcoming the intrinsic challenges of peptide solubility and aggregation. While there is no one-size-fits-all solution, a systematic evaluation of different strategies, such as the incorporation of pseudoprolines, PEGylation, or glycosylation, can lead to the development of peptide therapeutics with improved developability and clinical potential. The experimental workflows provided in this guide offer a starting point for the comparative assessment of these and other novel chemical modifications. Future research will likely focus on the development of new, minimally perturbing solubility-enhancing moieties that can be incorporated into peptides with greater ease and predictability.
References
For further reading and detailed methodologies, please refer to the following resources:
Strategies to Overcome Peptide and Protein Aggregation. Journal of Peptide Science.[Link]
Pseudoprolines as a Solubilizing Tool for Peptide Synthesis and Beyond. Journal of Organic Chemistry.[Link]
The Impact of PEGylation on the Stability and Bioavailability of Peptides and Proteins. Advanced Drug Delivery Reviews.[Link]
Thioflavin T and the Molecular Basis of Amyloid-β-Sheet Interactions. Journal of Structural Biology.[Link]
Safety & Regulatory Compliance
Safety
Laboratory Safety & Disposal Guide: Methyl 2-amino-3-cyclohexyl-3-oxopropanoate
[1] Executive Summary Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a specialized -amino -keto ester intermediate, often utilized in the synthesis of protease inhibitors (e.g., HCV drugs).[1] The Bottom Line: This compo...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a specialized
-amino -keto ester intermediate, often utilized in the synthesis of protease inhibitors (e.g., HCV drugs).[1]
The Bottom Line: This compound must be managed as Hazardous Chemical Waste . It does not typically appear on the EPA P-list or U-list by name, but it must be characterized as Toxic and Irritant organic waste.[1]
Disposal Pathway: High-temperature incineration via a licensed hazardous waste contractor.[1]
Primary Segregation: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
Chemical Characterization & Hazard Analysis
To dispose of a chemical safely, you must understand its reactivity.[2] As a Senior Scientist, I do not rely solely on MSDS checkboxes; I analyze the functional groups to predict behavior in a waste drum.
Feature
Chemical Moiety
Risk Implication
Basic Center
Primary Amine ()
Incompatibility: Reacts exothermically with strong acids.[1] Can form unstable Schiff bases if mixed with aldehydes/ketones in waste streams.
Electrophile
Ketone/Ester
Hydrolysis Risk: The ester group is susceptible to hydrolysis, potentially altering pH or releasing methanol over time.
Stability
-Amino Ketone
Self-Condensation: Free bases of -amino ketones are prone to dimerization (pyrazine formation).[1] This reaction releases water and heat.
Self-Validating Safety Check:
If the substance is a salt (e.g., HCl salt): It is stable but acidic.
If the substance is a free base: It is unstable and should be disposed of immediately or kept cold until disposal.
Quench Reactive Residues: If the material is part of a reaction mixture containing unreacted thionyl chloride or strong bases, quench carefully before placing in the waste container.
Solid vs. Liquid:
Solids: Dispose of pure solid in a dedicated solid waste container (wide-mouth HDPE).
Liquids: Dissolve in a compatible solvent (e.g., Acetone, Methanol) if rinsing glassware, but minimize solvent volume to reduce waste costs.
Phase 2: Packaging & Segregation
CRITICAL: Do not mix this compound with Oxidizers (e.g., Nitric Acid, Peroxides) or Aldehydes (e.g., Formaldehyde).
Container: Use High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if the material is an acid salt (corrosion risk).[4]
Headspace: Leave at least 10% headspace in the container to allow for expansion.
Phase 3: Labeling (RCRA Compliance)
Labeling is not just paperwork; it is the primary communication tool for emergency responders.
Tag: "Hazardous Waste."
Constituents: List "Methyl 2-amino-3-cyclohexyl-3-oxopropanoate" explicitly. Do not use abbreviations like "Intermediate A."
Action: Do not seal the drum. Move to a fume hood immediately to allow heat dissipation.
Regulatory Context
This procedure complies with:
EPA 40 CFR 261.3: Definition of Hazardous Waste (Characteristic Waste).
OSHA 29 CFR 1910.1450: Occupational Exposure to Hazardous Chemicals in Laboratories.
While Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is not explicitly P-listed, the "Cradle-to-Grave" responsibility mandates that the generator (you) accurately characterizes the waste to prevent downstream hazards at the incineration plant.[1]
References
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiologic Wastes. 40 CFR Part 261.[6]
[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.
[Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200.
[Link]
Audience: Medicinal Chemists, Process Safety Engineers.
Methyl 2-amino-3-cyclohexyl-3-oxopropanoate is a functionalized amino acid derivative often used as a chiral building block in the synthesis of HCV protease inhibitors (e.g., Boceprevir analogs).
Crucial Safety Context:
Unlike standard amino acids, the introduction of the lipophilic cyclohexyl group significantly increases membrane permeability, while the
-amino ketone moiety introduces reactivity profiles distinct from stable -amino acids. As a specialized intermediate, comprehensive toxicological data is often sparse; therefore, Universal Precautions for Novel Pharmaceutical Intermediates (NPIs) must be applied.
Hazard Matrix (Derived from Structural Activity Relationships - SAR)
Hazard Class
Risk Level
Mechanistic Justification
Ocular Toxicity
High (Category 1)
Analogous -amino esters (e.g., Methyl 3-aminocrotonate) are known to cause serious eye damage due to the basicity of the amine combined with the alkylating potential of the keto-ester.
Skin Sensitization
Moderate (Category 1B)
Reactive amine groups are classic haptens; potential for allergic contact dermatitis upon repeated exposure.
Acute Toxicity (Oral)
Moderate (Category 4)
Lipophilic nature facilitates absorption; assume harmful if swallowed.
Respiratory Irritation
Moderate
Fine powder form generates dust that is irritating to mucous membranes.
Personal Protective Equipment (PPE) Specifications
Standard "lab attire" is insufficient. The following protocol is designed to prevent sensitization and ocular damage.
PPE Selection Logic
The choice of PPE is dictated by the compound's physical state (Solid/Powder) and its lipophilicity (Cyclohexyl group).
Component
Specification
Scientific Rationale
Hand Protection
Double Gloving (Nitrile)
Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Long cuff).Why? The cyclohexyl moiety increases solubility in skin oils. Latex is permeable to organic esters. Double gloving provides a visual breach indicator and >480 min breakthrough time.
Eye Protection
Chemical Goggles (Indirect Vent)
Safety glasses are inadequate for powders. Indirect venting prevents dust ingress while protecting against splashes during solubilization.
Respiratory
P100 / N95 or Fume Hood
Primary: Handle inside a certified Chemical Fume Hood.Secondary: If handling outside containment (e.g., balance cleaning), a fit-tested N95 or P100 respirator is mandatory to prevent inhalation of bioactive dust.
Body Protection
Lab Coat + Tyvek Sleeves
Standard cotton coats absorb liquids. Use disposable Tyvek sleeves over the lab coat cuffs to bridge the gap between glove and coat.
Visualization: PPE Decision Logic
The following diagram illustrates the decision hierarchy for selecting PPE based on the operation scale.
Figure 1: Risk-based PPE selection hierarchy. Note the escalation to chemical goggles and double gloving for preparative scales due to increased dust generation potential.
Operational Protocol: Handling & Solubilization
Objective: Minimize dust generation and prevent surface contamination.[1][2][3][4][5][6][7]
Step 1: Weighing (The Critical Control Point)
Static electricity often causes this powder to "jump" or cling to spatulas.
Static Control: Use an anti-static gun or bar inside the balance enclosure before opening the vial.
Containment: Place the analytical balance inside the fume hood. If this is not possible, use a "balance enclosure" with HEPA filtration.
Technique: Do not transfer directly to the balance pan. Weigh by difference using a capped vial to minimize open-air exposure time.
Step 2: Solubilization
The most dangerous moment is the addition of solvent, which can aerosolize the powder.
Solvent Choice: This compound is lipophilic. Dissolve in DMSO or Dichloromethane (DCM) . Avoid water (poor solubility).
Addition: Add solvent slowly down the side of the vessel to wet the powder gradually. Do not squirt solvent directly onto the heap of powder.
Venting: If using DCM, be aware of pressure buildup in closed vials. Vent frequently.
Step 3: Decontamination
Surface Wipe: Wipe the balance area with a paper towel soaked in Ethanol (70%) or Isopropanol . The alcohol helps solubilize the cyclohexyl residues better than water.
Glove Removal: Remove outer gloves immediately after weighing and dispose of them as solid hazardous waste.
Figure 2: Operational workflow emphasizing static neutralization and solvent addition techniques to mitigate aerosolization risks.
Emergency Response & Disposal
Spill Management (Solid)
Evacuate: If a significant amount (>5g) is spilled outside a hood, evacuate the immediate area to let dust settle (15 mins).
PPE Upgrade: Don N95/P100 respirator and goggles.
Cleanup: Do not dry sweep. Cover with a paper towel dampened with ethanol/water to suppress dust, then scoop into a waste container.
Waste Disposal Plan
Do not treat this as standard biological waste.
Waste Stream
Classification
Disposal Method
Solid Waste
Hazardous Organic Solid
Incineration. Do NOT autoclave (chemical volatility).
Liquid Waste
Halogenated/Non-Halogenated Organic
Segregate based on solvent (e.g., DCM goes to Halogenated).
Aqueous Waste
Contaminated Aqueous
Collect as chemical waste. Do NOT pour down the sink.
Reasoning: While some amino acids are drain-safe, the cyclohexyl modification renders this compound ecotoxic and unsuitable for municipal water treatment [1].
References
National Institutes of Health (PubChem). Methyl 2-amino-3-cyclohexyl-3-oxopropanoate (CID 10899622). Accessed October 2023.
[Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Hierarchy of Controls.
[Link]
University of Wisconsin-Madison. Chemical Disposal Procedures: Amino Acid Derivatives.
[Link]